OH-C2-Peg3-nhco-C3-cooh
Description
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Properties
Molecular Formula |
C13H25NO7 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
5-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H25NO7/c15-5-7-20-9-11-21-10-8-19-6-4-14-12(16)2-1-3-13(17)18/h15H,1-11H2,(H,14,16)(H,17,18) |
InChI Key |
CPGKRQAHUZVVTH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the PROTAC Linker: OH-C2-Peg3-nhco-C3-cooh
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This technical guide provides a comprehensive overview of the bifunctional PROTAC linker OH-C2-Peg3-nhco-C3-cooh . While specific experimental data for this exact linker is not extensively available in the public domain, this document will serve as a detailed guide to its structure, hypothetical properties, synthesis, and application in PROTAC development, based on established principles of medicinal chemistry and PROTAC design.
Core Concepts of this compound
The chemical name This compound systematically describes its structure:
-
OH-C2- : A hydroxyl-terminated ethyl group (-CH₂-CH₂-OH). The terminal hydroxyl group provides a reactive handle for conjugation to a ligand, typically through an ether or ester linkage, or it can remain as a solubility-enhancing feature.
-
-Peg3- : A polyethylene (B3416737) glycol (PEG) chain with three repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-). The PEG moiety is a cornerstone of modern PROTAC design, imparting hydrophilicity which can improve solubility and influence cell permeability. The length of the PEG chain is a critical parameter for optimizing the distance between the two ends of the PROTAC.
-
-nhco- : An amide bond (-NH-C(=O)-). This stable linkage connects the PEG chain to the subsequent alkyl group.
-
-C3- : A propyl group (-CH₂-CH₂-CH₂-). This alkyl chain contributes to the overall length and spatial arrangement of the linker.
-
-cooh : A terminal carboxylic acid group (-C(=O)-OH). This functional group provides the other reactive handle of the linker, enabling conjugation to a ligand, typically one with an amine functionality, to form a stable amide bond.
Data Presentation: Hypothetical Physicochemical Properties
Due to the absence of published experimental data for this specific linker, the following table presents a set of plausible, illustrative physicochemical properties based on its structure. These values are intended to serve as a guideline for researchers.
| Property | Hypothetical Value | Significance in PROTAC Design |
| Molecular Weight | ~350-400 g/mol | Influences cell permeability and overall drug-like properties. PROTACs often exceed the "Rule of Five," making careful management of molecular weight crucial. |
| LogP | -0.5 to 1.0 | A measure of lipophilicity. A balanced LogP is essential for achieving sufficient membrane permeability to enter the cell while maintaining enough solubility for formulation and distribution. |
| Topological Polar Surface Area (TPSA) | ~120-150 Ų | Predicts hydrogen bonding capacity and influences cell permeability. Higher TPSA can reduce permeability but increase solubility. |
| Aqueous Solubility | >100 µM | Crucial for in vitro assays and for developing formulations with good bioavailability. The PEG component is expected to enhance solubility. |
| Chemical Stability | Stable at pH 4-8 | Important for storage, formulation, and in vivo stability. The amide bond is generally stable under physiological conditions. |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of the this compound linker and its subsequent conjugation to form a PROTAC. Note: These are illustrative protocols and would require optimization for specific applications.
Synthesis of this compound
This multi-step synthesis involves the sequential addition of the different structural components of the linker.
Step 1: Mono-protection of a PEG derivative
-
Reaction: To a solution of triethylene glycol (HO-PEG3-OH) in a suitable solvent (e.g., dichloromethane), add one equivalent of a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., triethylamine).
-
Purpose: To selectively protect one of the terminal hydroxyl groups, allowing for differential functionalization of the other end.
-
Purification: The mono-protected product can be purified by flash column chromatography.
Step 2: Functionalization with the carboxylic acid moiety
-
Reaction: The free hydroxyl group of the mono-protected PEG is reacted with a protected amino acid, such as Boc-aminobutyric acid, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU.
-
Purpose: To introduce the C3-COOH portion of the linker.
-
Purification: The product is purified by flash column chromatography.
Step 3: Deprotection and coupling to the C2-OH moiety
-
Reaction: The silyl (B83357) protecting group is removed using a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride). The resulting free hydroxyl group is then reacted with a protected amino-ethanol derivative.
-
Purpose: To introduce the OH-C2 and amide components.
-
Purification: Purification is achieved through chromatographic methods.
Step 4: Final deprotection
-
Reaction: The final protecting group on the carboxylic acid is removed (e.g., trifluoroacetic acid for a Boc group).
-
Purpose: To yield the final bifunctional linker.
-
Purification: The final product can be purified by preparative HPLC.
General Protocol for PROTAC Synthesis using this compound
This protocol describes the sequential conjugation of the linker to an amine-containing E3 ligase ligand and a hydroxyl- or amine-containing POI ligand.
Step 1: Ligation to the E3 Ligase Ligand
-
Activation of the Linker's Carboxylic Acid: Dissolve this compound (1.1 equivalents) in an anhydrous solvent (e.g., DMF). Add an activating agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents). Stir for 15 minutes at room temperature.
-
Coupling: To the activated linker solution, add the amine-containing E3 ligase ligand (1 equivalent). Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Purification: The resulting linker-E3 ligase ligand conjugate is purified by preparative HPLC.
Step 2: Ligation to the POI Ligand
-
Activation of the POI Ligand (if necessary): If the POI ligand has a carboxylic acid, it can be activated similarly to the linker in the previous step.
-
Coupling: The purified linker-E3 ligase ligand conjugate (with its free hydroxyl group) is reacted with the activated POI ligand. Alternatively, if the POI ligand has a suitable leaving group, a nucleophilic substitution can be performed.
-
Final Purification: The final PROTAC molecule is purified by preparative HPLC to a high degree of purity (>95%).
Characterization: The final PROTAC product should be thoroughly characterized by high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR to confirm its identity and purity.
Mandatory Visualization
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Representative Synthesis Workflow for a PROTAC
In-depth Technical Guide: The PROTAC Linker OH-C2-Peg3-nhco-C3-cooh
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, enabling the targeted degradation of specific proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for an E3 ubiquitin ligase, a ligand for the target protein (protein of interest or POI), and a chemical linker that conjugates these two elements. The linker is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the E3 ligase, the PROTAC, and the POI. This technical guide focuses on the bifunctional linker molecule OH-C2-Peg3-nhco-C3-cooh , a hydrophilic linker incorporating a polyethylene (B3416737) glycol (PEG) chain. While specific experimental data for this exact molecule is not extensively available in the public domain, this document will provide a comprehensive overview based on the properties of similar PEG-containing linkers, general principles of PROTAC design and synthesis, and methodologies for characterization.
Introduction to PROTACs and the Role of Linkers
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). By bringing an E3 ligase in close proximity to a target protein, the PROTAC facilitates the ubiquitination of the POI. This polyubiquitination marks the protein for degradation by the 26S proteasome.
The linker component of a PROTAC is not merely a spacer but plays a crucial role in:
-
Ternary Complex Formation: The length and flexibility of the linker are critical for the optimal orientation of the E3 ligase and the POI to form a stable and productive ternary complex.
-
Physicochemical Properties: The linker's composition significantly impacts the overall properties of the PROTAC, such as solubility, lipophilicity, and cell permeability. PEG linkers are commonly employed to enhance the aqueous solubility of PROTACs.[1]
-
Pharmacokinetics: The linker can influence the metabolic stability and in vivo pharmacokinetic profile of the PROTAC.
The Chemical Structure of this compound
While a definitive public source for the precise chemical structure of "this compound" is not available, the nomenclature suggests the following structural components:
-
OH-C2- : A hydroxyl (-OH) group connected to a two-carbon (ethyl) chain. This serves as a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand.
-
-Peg3- : A polyethylene glycol chain with three repeating ethylene (B1197577) glycol units. This hydrophilic chain enhances the solubility of the resulting PROTAC.
-
-nhco- : An amide bond.
-
-C3- : A three-carbon (propyl) chain.
-
-cooh : A carboxylic acid group. This provides the second reactive handle for conjugation.
The bifunctional nature of this linker, with a hydroxyl group at one end and a carboxylic acid group at the other, allows for a controlled, stepwise synthesis of the final PROTAC molecule.
Physicochemical and Analytical Data
Table 1: Key Physicochemical and Analytical Parameters for PROTAC Linker Characterization
| Parameter | Typical Analytical Method(s) | Importance in Drug Development |
| Molecular Weight | Mass Spectrometry (MS) | Confirms the identity and purity of the synthesized molecule. |
| Purity | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) | Ensures that the biological activity observed is due to the desired compound and not impurities. A high degree of purity is required for in vivo studies. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Poor solubility can lead to challenges in formulation and may result in low bioavailability. PEG linkers are generally used to improve aqueous solubility. |
| Lipophilicity (LogP/LogD) | Calculated or experimentally determined (e.g., shake-flask method) | Influences cell permeability and off-target effects. PROTACs often have high molecular weights and lipophilicity, which can be challenging for oral bioavailability. |
| Stability | pH stability assays, plasma stability assays | Determines the shelf-life of the compound and its stability in biological matrices. |
| Structural Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR) | Unequivocally confirms the chemical structure of the synthesized linker and the final PROTAC. |
Experimental Protocols
Detailed experimental protocols for the synthesis and utilization of this compound are not publicly available. The following sections provide generalized protocols based on standard organic chemistry techniques and common practices in PROTAC synthesis.
General Synthesis of a PROTAC using a Bifunctional Linker
The synthesis of a PROTAC using a linker with orthogonal functional groups (like a hydroxyl and a carboxylic acid) typically involves a two-step process to avoid the formation of undesired dimers or polymers.
Step 1: Coupling of the First Ligand to the Linker
The first ligand (either for the POI or the E3 ligase) is coupled to one of the reactive ends of the linker. For example, if the ligand has a carboxylic acid group, it can be coupled to the hydroxyl end of the linker via an esterification reaction. Conversely, if the ligand has an amine group, it can be coupled to the carboxylic acid end of the linker via an amide bond formation.
Example Protocol for Amide Bond Formation:
-
Activation of the Carboxylic Acid: Dissolve the this compound linker (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). Add a coupling agent, for example, HATU (1.1 equivalents) or HBTU (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated linker solution, add the amine-containing ligand (1 equivalent) dissolved in DMF.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the ligand-linker conjugate.
Step 2: Coupling of the Second Ligand
The second ligand is then coupled to the remaining reactive handle of the ligand-linker conjugate.
Example Protocol for Esterification (Mitsunobu Reaction):
-
Reaction Setup: Dissolve the ligand-linker conjugate from Step 1 (with the free hydroxyl group) (1 equivalent), the second ligand containing a carboxylic acid (1.2 equivalents), and triphenylphosphine (B44618) (PPh₃) (1.5 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue is then purified by flash column chromatography to afford the final PROTAC molecule.
Analytical Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC must be confirmed using a combination of analytical techniques.
-
¹H and ¹³C NMR: To confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule, which confirms its elemental composition.
-
HPLC: To assess the purity of the final compound.
Logical and Experimental Workflows
The development of a PROTAC involves a logical progression from design to biological evaluation.
PROTAC Development Workflow
Caption: A generalized workflow for the development of a PROTAC therapeutic.
PROTAC Mechanism of Action and Signaling Pathway Modulation
The ultimate goal of a PROTAC is to degrade a target protein, which in turn modulates a cellular signaling pathway implicated in disease.
References
An In-depth Technical Guide on the Mechanism of Action of a PROTAC Androgen Receptor Degrader
This technical guide provides a comprehensive overview of the mechanism of action for the Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), exemplified by compounds fitting the structural class of an AR ligand linked to an E3 ligase binder, which can be represented by chemical structures such as OH-C2-Peg3-nhco-C3-cooh. For the purpose of this guide, we will focus on the well-characterized AR PROTAC, ARD-69, as a representative molecule. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted protein degradation.
Introduction to PROTAC Technology and Androgen Receptor Targeting
The Androgen Receptor (AR) is a crucial driver of prostate cancer, and its signaling pathway remains active in castration-resistant prostate cancer (CRPC).[1][2] While AR antagonists are a cornerstone of therapy, resistance mechanisms often emerge. PROTACs offer a novel therapeutic modality by inducing the degradation of target proteins rather than just inhibiting them.[2][3]
A PROTAC is a heterobifunctional molecule comprising a ligand that binds to the target protein (in this case, AR), a linker, and a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau, VHL).[1][3] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] ARD-69 is a potent PROTAC that recruits the VHL E3 ligase to the Androgen Receptor, leading to its degradation.[1][3]
Core Mechanism of Action
The fundamental mechanism of action involves the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate the AR protein.[2] This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the ligand-binding domain of the Androgen Receptor and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (AR-PROTAC-VHL).[1][3]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the AR protein.
-
Proteasomal Degradation: The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome.[1]
-
Inhibition of AR Signaling: The degradation of AR protein leads to the suppression of AR-regulated gene expression, such as PSA and TMPRSS2, thereby inhibiting the growth of AR-dependent prostate cancer cells.[1]
Quantitative Data Summary
The efficacy of the AR-targeting PROTAC ARD-69 has been quantified in several AR-positive prostate cancer cell lines. The key metrics are the DC50 (concentration required to degrade 50% of the target protein) and the maximum level of degradation (Dmax).
| Cell Line | DC50 (nM) | Maximum Degradation (%) | Reference |
| LNCaP | 0.86 | >95% | [1][2][4][5] |
| VCaP | 0.76 | >95% | [1][2][4][5] |
| 22Rv1 | 10.4 | >95% | [1][2][4][5] |
In vivo studies have also demonstrated significant activity. A single 50 mg/kg intraperitoneal dose of ARD-69 in a VCaP xenograft mouse model resulted in a marked reduction of AR and PSA protein levels in tumor tissue, with the effect lasting for at least 48 hours.[1]
Experimental Protocols and Workflows
The following outlines a general methodology for key experiments used to characterize the mechanism of action of an AR-degrading PROTAC.
4.1. In Vitro Protein Degradation Assay (Western Blot)
This experiment is fundamental to quantifying the dose- and time-dependent degradation of the target protein.
-
Cell Culture: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are treated with a range of concentrations of the PROTAC molecule (e.g., 0.01 µM to 10 µM) for various time points (e.g., 6, 12, 24 hours).[1]
-
Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against AR and a loading control (e.g., GAPDH).
-
Detection and Analysis: Membranes are incubated with secondary antibodies and visualized. Band intensities are quantified to determine the percentage of AR protein remaining relative to the vehicle-treated control.
4.2. In Vivo Xenograft Model Study
This experiment assesses the in vivo efficacy and pharmacodynamics of the PROTAC.
-
Animal Model: Severe combined immunodeficient (SCID) mice are subcutaneously implanted with prostate cancer cells (e.g., VCaP).[1]
-
Treatment: Once tumors are established, mice are treated with a single dose of the PROTAC (e.g., 50 mg/kg, intraperitoneal injection) or vehicle.[1]
-
Tissue Collection: Tumor tissues are harvested at various time points post-treatment (e.g., 3, 24, 48 hours).[1]
-
Analysis: Tumor lysates are analyzed by Western Blot for AR and PSA protein levels to evaluate the extent and duration of protein degradation in vivo.[1]
Conclusion
The PROTAC molecule, as exemplified by ARD-69, represents a powerful strategy for targeting the Androgen Receptor in prostate cancer. Its mechanism of action, which relies on the catalytic degradation of AR via the ubiquitin-proteasome system, leads to potent and sustained inhibition of AR signaling.[1][4] This approach has demonstrated significant efficacy in both in vitro and in vivo models, highlighting its potential as a novel therapeutic for castration-resistant prostate cancer.[4][5] Further optimization of such molecules may pave the way for a new class of prostate cancer therapies.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. ARD-69 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Pivotal Role of PEG3 Linkers in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, and specifically short chains like the PEG3 linker, have garnered significant attention. This technical guide provides a comprehensive overview of the role of PEG3 linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
Core Principles of PEG Linkers in PROTAC Design
The linker in a PROTAC molecule plays a crucial role in orchestrating the formation of a productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation.[1] The length, flexibility, and chemical composition of the linker directly influence the stability and geometry of this complex.[2]
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility.[3] These properties are instrumental in addressing some of the key challenges in PROTAC development, such as poor solubility and cell permeability, which often arise from the large and lipophilic nature of these molecules.[4]
The incorporation of a PEG3 linker, consisting of three ethylene glycol units, offers a specific balance of these properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG linker can significantly improve the aqueous solubility of the PROTAC molecule, which is crucial for both in vitro handling and in vivo administration.[5]
-
Modulated Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, thereby improving cell permeability.[4] However, there is a delicate balance, as excessively long PEG chains can negatively impact permeability.[6]
-
Optimal Ternary Complex Formation: The length of the linker is a critical parameter for achieving a stable and productive ternary complex. A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, while a linker that is too long can result in an unstable complex where the necessary proximity for efficient ubiquitin transfer is not achieved.[2] Systematic variation of PEG linker length is a common strategy to identify the optimal configuration for a given POI-E3 ligase pair.[4]
Quantitative Impact of PEG3 Linker on PROTAC Performance
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length, including PEG3, on PROTAC performance.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| Linker | Molecular Weight (Da) | cLogP | TPSA (Ų) | HBD | HBA |
| PEG3 | ~850-950 | 2.5 - 3.5 | 150 - 170 | 3 - 5 | 12 - 15 |
| PEG4 | ~900-1000 | 2.3 - 3.3 | 160 - 180 | 3 - 5 | 13 - 16 |
| PEG5 | ~950-1050 | 2.1 - 3.1 | 170 - 190 | 3 - 5 | 14 - 17 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[4][7]
Table 2: In Vitro Degradation of BRD4 by VHL-based PROTACs with Varying PEG Linker Lengths
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PEG3 | 55 | 85 | MV4-11 |
| PEG4 | 20 | 95 | MV4-11 |
| PEG5 | 15 | >98 | MV4-11 |
| PEG6 | 30 | 92 | MV4-11 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of target protein degradation. Data is illustrative and compiled from various sources in the literature.[1]
Table 3: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 0.8 | 15 |
| PEG4 | 1.2 | 25 |
| PEG5 | 1.5 | 30 |
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). Oral Bioavailability data is from rodent models. Data is illustrative and compiled from various sources.[1]
Table 4: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation by VHL-based PROTACs
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC₅₀ (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 (PEG3 analog) | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data summarized from a study on ERα degradation. A 16-atom linker is analogous in length to a PEG3-containing linker.[2][8]
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The process begins with the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
BRD4 Degradation and Downstream c-Myc Signaling
A key application of PROTACs is in oncology. BRD4 is a member of the BET family of proteins and a critical regulator of oncogenes, including c-Myc.[9] Degradation of BRD4 by a PROTAC leads to the downregulation of c-Myc, resulting in anti-proliferative effects.[10]
Caption: BRD4 degradation effect on c-Myc signaling.
General Workflow for PROTAC Design and Evaluation
The development of an effective PROTAC is an iterative process involving design, synthesis, and biological evaluation.
Caption: Workflow for PROTAC design and evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
General Synthesis of a VHL-based PROTAC with a PEG3 Linker
This protocol describes a common synthetic route for coupling a POI ligand and a VHL E3 ligase ligand using a bifunctional PEG3 linker.
Materials:
-
POI-alkyne (Protein of Interest ligand functionalized with an alkyne)
-
HOOC-PEG3-N₃ (Azido-PEG3-Carboxylic acid)
-
VHL-NH₂ (amine-functionalized VHL ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
t-BuOH/H₂O (tert-Butanol/Water)
-
Solvents for purification (e.g., acetonitrile, water)
Procedure:
-
Coupling of VHL ligand to PEG3 linker:
-
Dissolve VHL-NH₂ (1.0 eq) and HOOC-PEG3-N₃ (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (VHL-PEG3-N₃) by flash column chromatography or preparative HPLC.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):
-
Dissolve the purified VHL-PEG3-N₃ (1.0 eq) and POI-alkyne (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O.
-
Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC product by preparative HPLC to yield the pure compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., MV4-11 for BRD4)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane, providing an indication of its cell permeability.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating:
-
Carefully apply 5 µL of the artificial membrane solution to the filter of each well in the donor plate.
-
-
Preparation of Solutions:
-
Prepare the acceptor solution by filling the wells of the acceptor plate with 300 µL of PBS.
-
Prepare the donor solution by diluting the PROTAC stock solution in PBS to the desired concentration (e.g., 100 µM).
-
-
Assay Incubation:
-
Add 150 µL of the donor solution to each well of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor plate's filter is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, Ca(t) is the compound concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
-
Conclusion
The linker is a critical component in the design of effective PROTACs, and PEG linkers, particularly short chains like PEG3, offer a valuable tool for optimizing the properties of these novel therapeutics. The hydrophilicity and flexibility of PEG3 linkers can enhance solubility and modulate cell permeability, while their length is a key factor in achieving a stable and productive ternary complex for efficient protein degradation. The "trial and error" approach to linker design is progressively being replaced by more rational, structure-guided strategies.[4] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advanced structural biology and computational modeling, the rational design of PROTACs with superior potency, selectivity, and drug-like properties will continue to advance the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. benchchem.com [benchchem.com]
- 7. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Blueprint: An In-depth Technical Guide to Bifunctional Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach lies the bifunctional linker, a critical component of Proteolysis-Targeting Chimeras (PROTACs) that bridges a target protein of interest (POI) and an E3 ubiquitin ligase. This guide provides a comprehensive technical overview of the core principles of bifunctional linkers, their profound impact on the efficacy of PROTACs, and the experimental methodologies crucial for their design and evaluation. Through a detailed exploration of linker chemistry, structure-activity relationships, and key analytical techniques, this document serves as an essential resource for researchers and drug developers navigating the intricate landscape of TPD.
Introduction: The Central Role of the Bifunctional Linker
PROTACs are heterobifunctional molecules composed of three key elements: a "warhead" that binds to a POI, an E3 ligase-recruiting ligand, and a chemical linker connecting the two.[1] By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system (UPS) to trigger the ubiquitination and subsequent degradation of the target protein.[2][3] While the warhead and E3 ligase ligand provide specificity, the linker is far more than a passive tether; it is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[4][5] The linker's length, composition, rigidity, and attachment points all play a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[5][6]
The Mechanism of Action: A Linker-Orchestrated Process
The primary function of a PROTAC is to facilitate the formation of a productive ternary complex. This process initiates a cascade of events leading to the degradation of the POI.
Linker Chemistry and Composition: The Building Blocks of Efficacy
The chemical nature of the linker profoundly impacts a PROTAC's physicochemical properties, including its solubility, cell permeability, and metabolic stability.[5][7] Linkers are broadly classified into two main categories: flexible and rigid.
Flexible Linkers
Flexible linkers are the most common type, primarily due to their synthetic accessibility.
-
Alkyl Chains: Simple hydrocarbon chains offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation.[5]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility of PROTACs. The ethylene (B1197577) glycol units add polarity and can participate in hydrogen bonding.[5][8]
While advantageous for initial screening, the high flexibility of these linkers can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[5]
Rigid Linkers
Rigid linkers incorporate cyclic or unsaturated moieties to restrict conformational freedom.
-
Heterocycles: Scaffolds like piperazine (B1678402) and piperidine (B6355638) can impart rigidity and improve physicochemical properties.[4]
-
Alkynes and Triazoles: These motifs are often introduced via "click chemistry," providing a synthetically tractable way to create more constrained linkers.[4][9]
Rigid linkers can lead to more favorable enthalpy of binding and improved metabolic stability but may be more synthetically challenging to prepare.[1]
"Smart" or Functional Linkers
Recent innovations have led to the development of linkers with additional functionalities, such as photoswitchable or photocleavable moieties, which allow for spatiotemporal control of PROTAC activity.[5]
The Critical Impact of Linker Length: A Balancing Act
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[5] A linker that is too short may cause steric clashes, preventing the formation of the ternary complex. Conversely, a linker that is too long can lead to an unstable or unproductive complex.[5][9] This often results in a "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3) is favored over the productive ternary complex.[2]
Quantitative Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific PROTAC system. The following tables summarize the impact of linker length on degradation efficacy for different targets.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation [5]
| PROTAC Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 12 | >1000 | <20 |
| 14 | 100 | 60 |
| 16 | 10 | >90 |
| 18 | 50 | 80 |
| 20 | 200 | 50 |
Table 2: Effect of Linker Length on TBK1 Degradation [10]
| PROTAC Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 7 | No Degradation | - |
| 12 | <1000 | >80 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Physicochemical Properties of Clinical-Stage PROTACs
Due to their bifunctional nature, PROTACs are typically larger and more complex than traditional small-molecule drugs, often falling into the "beyond Rule of Five" chemical space.[11][12] The linker significantly contributes to the overall physicochemical properties of the molecule.
Table 3: Physicochemical Properties of Selected Clinical-Stage PROTACs [1]
| PROTAC | E3 Ligase | Molecular Weight (Da) | clogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| ARV-110 | CRBN | 812.9 | 3.9 | 134.1 | 3 | 11 |
| ARV-471 | CRBN | 711.8 | 4.8 | 107.2 | 2 | 9 |
| DT-2216 | VHL | 958.1 | 1.1 | 146.3 | 5 | 13 |
| NX-2127 | CRBN | 838.0 | 3.5 | 137.2 | 2 | 12 |
Experimental Protocols for PROTAC Characterization
A robust suite of experimental assays is essential for the design and optimization of effective PROTACs.
Ternary Complex Formation and Binding Affinity
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be used to characterize these interactions.
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13]
Detailed Protocol for ITC:
-
Sample Preparation:
-
Prepare purified POI and E3 ligase complex in a well-defined buffer.
-
Dissolve the PROTAC in the same buffer, ensuring minimal DMSO concentration.
-
Thoroughly degas all solutions.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Clean the sample cell and syringe meticulously with the experimental buffer.
-
-
Loading:
-
Load the protein solution (e.g., 10-20 µM of POI or E3 ligase) into the sample cell.
-
Load the PROTAC solution (typically 10-20 times the protein concentration) into the injection syringe.
-
-
Titration:
-
Perform a series of small, spaced injections of the PROTAC solution into the protein-containing cell.
-
To measure ternary complex formation, pre-saturate one protein with the PROTAC and titrate the second protein, or vice versa.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the data to an appropriate binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
Calculate the cooperativity factor (α), where α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
SPR is a label-free technique that measures changes in the refractive index at a sensor surface to monitor biomolecular interactions in real-time, providing kinetic data (kon and koff) in addition to binding affinity (KD).[4][9]
Detailed Protocol for SPR:
-
Sensor Chip Preparation:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto the sensor chip surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the first analyte (e.g., the PROTAC) over the sensor surface to measure binary binding.
-
To measure ternary complex formation, inject a mixture of the PROTAC and the second protein (POI) at various concentrations over the immobilized E3 ligase.
-
-
Data Analysis:
-
Generate sensorgrams showing the association and dissociation phases of the interactions.
-
Fit the data to a suitable kinetic model to determine kon, koff, and KD for both binary and ternary complexes.
-
BRET is a proximity-based assay that can be used to monitor ternary complex formation in living cells.[14][15] It measures the energy transfer from a bioluminescent donor (e.g., NanoLuc® luciferase) fused to one protein to a fluorescent acceptor (e.g., a fluorescently labeled HaloTag®) fused to the other protein.
Detailed Protocol for NanoBRET™ Ternary Complex Assay: [7]
-
Cell Preparation:
-
Co-transfect cells with expression vectors for the NanoLuc®-fused POI and the HaloTag®-fused E3 ligase component.
-
-
Labeling and Treatment:
-
Label the HaloTag®-fusion protein with the NanoBRET™ 618 Ligand.
-
Treat the cells with a range of PROTAC concentrations.
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor emission).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A PROTAC-dependent increase in the BRET ratio indicates ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[16]
Detailed Protocol for In Vitro Ubiquitination:
-
Reaction Setup:
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, ubiquitin, ATP, and the POI in a reaction buffer on ice.
-
-
Initiation:
-
Add the PROTAC (or DMSO as a vehicle control) to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the POI to detect the appearance of higher molecular weight, poly-ubiquitinated forms of the protein.
-
Cellular Protein Degradation Assay (Western Blot)
Western blotting is the gold-standard method for quantifying the reduction in target protein levels in cells following PROTAC treatment.[17]
Detailed Protocol for Western Blot Analysis of Protein Degradation:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere.
-
Treat the cells with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Cellular Permeability Assay (Caco-2)
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[18][19]
Detailed Protocol for Caco-2 Permeability Assay:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, which typically takes 21 days.
-
-
Assay Setup:
-
Wash the cell monolayers with a transport buffer.
-
Add the PROTAC solution to either the apical (A) or basolateral (B) side of the monolayer.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at various time points.
-
-
Analysis:
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.
-
Conclusion and Future Perspectives
The bifunctional linker is a key architectural element in the design of potent and selective PROTACs. A deep understanding of the interplay between linker chemistry, length, and the resulting physicochemical properties is paramount for the successful development of novel protein degraders. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive characterization of PROTACs, from the initial assessment of ternary complex formation to the final evaluation of cellular efficacy. As the field of targeted protein degradation continues to evolve, the rational design of linkers, aided by computational modeling and a deeper understanding of the structural biology of ternary complexes, will undoubtedly accelerate the discovery of next-generation therapeutics for a wide range of diseases.
References
- 1. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET™ Ubiquitination Assay Technical Manual [promega.com]
- 9. aragen.com [aragen.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRET: NanoLuc-Based Bioluminescence Resonance Energy Transfer Platform to Monitor Protein-Protein Interactions in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. enamine.net [enamine.net]
- 19. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Bifunctional Linker: OH-C2-Peg3-nhco-C3-cooh
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the bifunctional polyethylene (B3416737) glycol (PEG) linker, OH-C2-Peg3-nhco-C3-cooh. This linker is of significant interest in the fields of bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Molecular Profile
The chemical structure of this compound is interpreted as a hydroxyl-terminated ethylene (B1197577) glycol unit linked to a triethylene glycol (Peg3) spacer, which is further connected via an amide bond to a gamma-carboxy propyl group. This heterobifunctional architecture allows for versatile conjugation strategies.
Structural Interpretation:
HO-(CH₂CH₂O)₄-NH-CO-(CH₂)₃-COOH
Quantitative Molecular Data
A summary of the key quantitative data for this compound is presented below. The molecular weight is calculated based on the most plausible chemical structure derived from the name.
| Property | Value |
| Molecular Formula | C₁₃H₂₅NO₇ |
| Molecular Weight | 307.34 g/mol |
| Exact Mass | 307.1631 g/mol |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process involving the functionalization of a PEG derivative followed by amide coupling. Below is a detailed, representative experimental protocol.
Overall Synthetic Scheme:
The synthesis involves two main stages:
-
Monoprotection and Amination of Tetraethylene Glycol: A commercially available tetraethylene glycol is monoprotected, typically with a tosyl group, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction to the primary amine.
-
Amide Coupling: The resulting amino-PEG derivative is then coupled with glutaric anhydride (B1165640) to introduce the carboxylic acid terminus.
Detailed Experimental Protocol:
Step 1: Synthesis of 1-amino-11-hydroxy-3,6,9-trioxaundecane
-
Monotosylation of Tetraethylene Glycol:
-
Dissolve tetraethylene glycol (1 equivalent) in a mixture of pyridine (B92270) and dichloromethane (B109758) (DCM) at 0°C.
-
Slowly add p-toluenesulfonyl chloride (1 equivalent) portion-wise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude monotosylated product. Purify by column chromatography.
-
-
Azidation:
-
Dissolve the monotosylated PEG derivative (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents) and stir the mixture at 80°C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to yield the azido-PEG derivative.
-
-
Reduction to Amine:
-
Dissolve the azido-PEG derivative (1 equivalent) in methanol.
-
Add Palladium on carbon (10% w/w) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired amino-PEG product.
-
Step 2: Amide Coupling to form this compound
-
Dissolve 1-amino-11-hydroxy-3,6,9-trioxaundecane (1 equivalent) in anhydrous DCM.
-
Add glutaric anhydride (1.1 equivalents) and a catalytic amount of a non-nucleophilic base such as triethylamine (B128534) (TEA).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with dilute acid to remove excess base.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica (B1680970) gel to yield this compound as a clear oil.
Synthetic Pathway Diagram:
Applications in PROTAC Development
This linker is particularly well-suited for the construction of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Hypothetical PROTAC Signaling Pathway:
The this compound linker can be conjugated to a ligand for a target protein (e.g., a kinase inhibitor) and a ligand for an E3 ligase (e.g., pomalidomide (B1683931) for Cereblon). The resulting PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase.
Experimental Workflow for PROTAC Assembly:
The hydroxyl and carboxylic acid termini of the linker allow for orthogonal conjugation strategies to attach the two different ligands.
A Technical Guide to Short-Chain Polyethylene Glycol (PEG) Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties of short-chain Polyethylene Glycol (PEG) linkers. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the physicochemical properties, synthesis, and characterization of these versatile molecules. This guide includes structured data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the application of short-chain PEG linkers in the biopharmaceutical landscape.
Introduction to Short-Chain PEG Linkers
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units.[1][2][3] Short-chain PEGs, typically referring to molecules with fewer than 12-24 ethylene glycol units, have emerged as critical components in the design of bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticles.[4][5] Their primary function is to act as flexible spacers, connecting a biomolecule to another molecule, such as a drug, imaging agent, or another protein.[1]
The unique properties of short-chain PEG linkers, such as their high water solubility, biocompatibility, and low immunogenicity, make them invaluable for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][6] By incorporating these linkers, researchers can enhance the stability, solubility, and circulation half-life of drugs, while also reducing potential toxic side effects.[7] The length of the PEG chain is a critical parameter that can be precisely controlled to fine-tune the properties of the resulting conjugate.[2]
Physicochemical Properties of Short-Chain PEG Linkers
The properties of short-chain PEG linkers are intrinsically linked to their length, which is defined by the number of ethylene oxide units. Understanding these properties is crucial for the rational design of bioconjugates with optimal performance.
Solubility and Hydrophilicity
PEG linkers are renowned for their excellent water solubility, a property conferred by the ether oxygen atoms in the polymer backbone which form hydrogen bonds with water molecules.[8] This high hydrophilicity is advantageous for solubilizing hydrophobic drugs and biomolecules.[3] The hydrophilicity of PEG linkers can be quantitatively expressed by their logP value, where a lower value indicates higher hydrophilicity.[9] As the number of ethylene glycol units increases, the hydrophilicity generally increases.
Steric Hindrance
The flexible nature of the PEG chain creates a hydrodynamic shell around the conjugated molecule.[2] This "steric shielding" can mask epitopes on a protein surface, reducing its immunogenicity, and protect it from proteolytic degradation.[10][11] However, this steric hindrance can also impact the binding affinity of a biomolecule to its target if the linker is too long or positioned inappropriately.[10][12] The extent of steric hindrance is directly proportional to the length and branching of the PEG chain.[11][12]
Biocompatibility and Immunogenicity
Short-chain PEGs are generally considered biocompatible and exhibit low immunogenicity.[1] However, there is growing evidence that even PEG can elicit an immune response, leading to the production of anti-PEG antibodies.[13] The use of monodisperse, short-chain PEGs may help to mitigate this "PEG-specific" immunogenicity.[4]
Quantitative Properties of Short-Chain PEG Linkers
The following table summarizes key quantitative properties of short, monodisperse PEG linkers. The data has been compiled from various sources to provide a comparative overview.
| Number of Ethylene Glycol Units (n) | Molecular Weight ( g/mol ) | Estimated LogP |
| 2 | 106.12 | -0.84 |
| 3 | 150.17 | -1.16 |
| 4 | 194.23 | -1.48 |
| 6 | 282.34 | -2.12 |
| 8 | 370.44 | -2.76 |
| 12 | 546.66 | -4.04 |
Note: LogP values are estimated and can vary based on the specific end-groups of the PEG linker.
Synthesis and Functionalization of Short-Chain PEG Linkers
Short-chain PEG linkers are typically synthesized with reactive functional groups at one or both ends to enable covalent attachment to biomolecules.[9] The choice of functional group depends on the target functional group on the biomolecule (e.g., amines, thiols).
Common Functional Groups
-
N-Hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., lysine (B10760008) residues, N-terminus of proteins) to form stable amide bonds.[14]
-
Maleimides: React specifically with sulfhydryl (thiol) groups (e.g., cysteine residues) to form stable thioether bonds.[10]
-
Alkynes and Azides: Used in "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) for highly efficient and specific conjugation.
-
Carboxylic Acids and Amines: Can be used for conjugation through amide bond formation using coupling agents like EDC/NHS.
Synthesis of Functionalized Short-Chain PEGs
The synthesis of functionalized short-chain PEGs often involves a stepwise addition of ethylene glycol units to a starting molecule, followed by the introduction of the desired functional group. This allows for the production of monodisperse PEGs with a defined length and high purity.[15]
Experimental Protocols
The following are detailed protocols for common PEGylation reactions.
Protocol for NHS Ester PEGylation of a Protein
This protocol describes the conjugation of an NHS-activated PEG linker to primary amine groups on a protein.[14]
Materials:
-
Protein to be PEGylated (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
PEGylation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Gently mix the reaction mixture.
-
Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.[16][17]
-
Characterization: Characterize the purified conjugate using SDS-PAGE (to observe the increase in molecular weight), HPLC, and mass spectrometry to determine the degree of PEGylation.[18]
Protocol for Maleimide-Thiol PEGylation of a Protein
This protocol outlines the conjugation of a maleimide-activated PEG linker to a free thiol group on a protein.[10][12]
Materials:
-
Protein with a free thiol group (e.g., a cysteine residue) in a thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5)
-
PEG-Maleimide
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP)
-
Purification system (e.g., SEC or IEX column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed, thiol-free buffer.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. Remove the reducing agent before proceeding.
-
-
PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-Maleimide in DMSO or DMF to a concentration of 10 mg/mL.
-
PEGylation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution.[10]
-
Gently mix the reaction mixture.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification: Purify the PEGylated protein using SEC or IEX to remove unreacted PEG and protein.[16][17]
-
Characterization: Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the degree of PEGylation.[18]
Visualization of Relevant Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of PEGylated molecules.
Signaling Pathways
Experimental Workflows
Conclusion
Short-chain PEG linkers are indispensable tools in modern drug development and bioconjugation. Their well-defined physicochemical properties, coupled with versatile synthesis and functionalization strategies, allow for the precise engineering of therapeutic molecules with enhanced efficacy and safety profiles. This guide provides a foundational understanding of these critical components, offering both theoretical knowledge and practical protocols to aid researchers in their endeavors. As the field of biopharmaceuticals continues to evolve, the rational application of short-chain PEG linkers will undoubtedly play a pivotal role in the creation of next-generation therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. Monodisperse PEG in Non-GMP & GMP Grade [us.huatengsci.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. The mechanism for ligand activation of the GPCR–G protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. acdlabs.com [acdlabs.com]
- 10. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. genscript.com [genscript.com]
- 16. news-medical.net [news-medical.net]
- 17. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to OH-C2-Peg3-nhco-C3-cooh: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PROTAC linker OH-C2-Peg3-nhco-C3-cooh, including its suppliers, pricing, chemical properties, and its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality. They function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.
The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points to the two ligands influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve solubility, cell permeability, and pharmacokinetic properties.
This compound: A Versatile PROTAC Linker
This compound is a specific type of PEG-based linker designed for the synthesis of PROTACs. Its structure provides a flexible and hydrophilic spacer that can be optimized for effective ternary complex formation. The terminal hydroxyl (-OH) and carboxylic acid (-COOH) groups offer versatile handles for conjugation to the POI and E3 ligase ligands, respectively.
Chemical Properties and Structure
Diagram of the general structure of a PROTAC:
Caption: General structure of a PROTAC molecule.
Supplier and Pricing Information
Identifying reliable suppliers is crucial for researchers. The following table summarizes the available information for this compound. Please note that pricing is subject to change and may not be publicly listed. It is recommended to contact the suppliers directly for the most up-to-date information.
| Supplier | Catalog Number | Purity | Available Quantities | Price |
| MedchemExpress | HY-163903[1][2] | >98% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | Contact for pricing |
| TargetMol | T163903 (Inferred) | High Purity | Inquire | Contact for pricing[3] |
Experimental Protocols: Synthesis of PROTACs using PEG-based Linkers
While a specific protocol for the direct use of this compound is not detailed in the public literature, a general two-step synthetic approach is commonly employed for incorporating such bifunctional linkers into PROTACs. This involves sequential amide bond formation.
General Two-Step Synthesis of a PROTAC
This protocol outlines the general steps for synthesizing a PROTAC using a hydroxyl- and carboxyl-terminated PEG linker.
Step 1: Amide Coupling of the Linker to the E3 Ligase Ligand
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Coupling Reaction: An amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or a VHL ligand) is added to the activated linker solution. The reaction is stirred at room temperature until completion, which is monitored by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Work-up and Purification: The reaction mixture is typically worked up by extraction and purified using flash column chromatography to yield the E3 ligase-linker conjugate.
Step 2: Conjugation of the POI Ligand to the E3 Ligase-Linker Intermediate
-
Activation of the Hydroxyl Group (if necessary): The terminal hydroxyl group of the E3 ligase-linker conjugate can be converted to a more reactive group, such as a tosylate or mesylate, for subsequent nucleophilic substitution.
-
Coupling Reaction: The amine-functionalized POI ligand is then reacted with the modified E3 ligase-linker intermediate.
-
Alternative (Amide Coupling): Alternatively, if the POI ligand has a carboxylic acid group, the hydroxyl group on the linker can be oxidized to a carboxylic acid, followed by another amide coupling reaction as described in Step 1.
-
Purification: The final PROTAC product is purified by preparative HPLC (High-Performance Liquid Chromatography) to ensure high purity for biological assays.
Diagram of a general PROTAC synthesis workflow:
Caption: General workflow for the synthesis of a PROTAC.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can participate in further rounds of degradation, acting catalytically.
Diagram of the PROTAC mechanism of action:
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature and hydrophilic PEG spacer offer researchers a powerful tool to construct and optimize novel protein degraders. The general synthetic protocols and mechanistic understanding provided in this guide serve as a foundation for the successful application of this linker in drug discovery and chemical biology research. For specific applications, optimization of the linker length and attachment points will be crucial in developing potent and selective PROTACs.
References
The Architect's Blueprint: An In-depth Technical Guide to PROTAC® Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as the Linchpin of PROTAC® Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the ligands ensure target engagement and E3 ligase recruitment, the linker is far more than a simple tether. It is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[3][4] This guide delves into the core principles of PROTAC linker chemistry, providing a technical overview of linker design, synthesis, and its profound impact on degrader activity.
The Central Role of the Linker in Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a productive ternary complex, bringing the POI and the E3 ligase into close enough proximity for the E3 ligase to catalyze the ubiquitination of the POI.[5] This marks the POI for degradation by the 26S proteasome.[6] The linker's length, composition, and attachment points are all crucial for achieving an optimal ternary complex geometry that facilitates this ubiquitin transfer.[7]
A poorly designed linker can lead to steric clashes, preventing the simultaneous binding of both the POI and the E3 ligase, or it may result in a non-productive ternary complex where the lysine (B10760008) residues on the POI are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[8] Conversely, a well-designed linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding and enhancing cooperativity.[9]
PROTAC® Linker Design: A Multifactorial Optimization Process
The design of a PROTAC linker is an iterative process that involves optimizing several key parameters to achieve the desired degradation activity and drug-like properties.
Linker Composition
The chemical composition of the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[5]
-
Alkyl Chains: These are the simplest and most common type of linkers, offering synthetic tractability and chemical stability.[4] However, their hydrophobicity can lead to poor aqueous solubility and cell permeability.[4]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are hydrophilic and can improve the water solubility and cell permeability of PROTACs.[4][10] The length of the PEG chain can be easily tuned to optimize the distance between the two ligands.[10]
-
Rigid Linkers: Linkers containing rigid moieties, such as piperazine, piperidine, or triazole rings, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[4] This can reduce the entropic penalty of binding and improve degradation efficiency.[9] Triazole linkers, often synthesized via "click chemistry," are metabolically stable and can reduce oxidative degradation.[4]
Linker Length
The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair.[7] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[8] Conversely, a linker that is too long may not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitination.[8] The optimal linker length is typically determined empirically by synthesizing a library of PROTACs with varying linker lengths and evaluating their degradation activity.
Attachment Points
The points at which the linker is attached to the POI and E3 ligase ligands, known as "exit vectors," are also crucial.[9] The linker should be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins. Ideally, the attachment point should be a solvent-exposed region of the ligand when it is bound to its target.[11]
Quantitative Impact of Linker Properties on PROTAC® Activity
The following tables summarize the impact of linker modifications on key PROTAC parameters, such as degradation efficiency (DC50 and Dmax) and pharmacokinetic properties.
Table 1: Impact of Linker Length on PROTAC Degradation Efficiency
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG | 12 | 15 | >95 | [6] |
| BRD4 | PEG | 16 | 5 | >95 | [6] |
| BRD4 | PEG | 20 | 25 | 90 | [6] |
| ERα | Alkyl | 9 | 100 | 80 | [12] |
| ERα | Alkyl | 12 | 50 | 90 | [12] |
| ERα | Alkyl | 16 | 20 | >95 | [12] |
Table 2: Impact of Linker Composition on PROTAC Properties
| PROTAC Target | Linker Composition | Key Property Improved | Observation | Reference |
| STAT3 | Alkyl vs. PEG | Solubility & Permeability | PEG linker improved aqueous solubility and cell permeability compared to a purely alkyl linker. | [13] |
| BRD4 | Alkyl vs. Triazole (Rigid) | Metabolic Stability | The triazole-containing linker showed increased resistance to oxidative metabolism. | [4] |
| Generic | Flexible vs. Rigid | Ternary Complex Stability | Rigid linkers can pre-organize the PROTAC, leading to a more stable ternary complex. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in PROTAC linker synthesis and evaluation.
Protocol 1: PROTAC® Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes the synthesis of a PROTAC using a CuAAC reaction to form a triazole linker.[14]
Materials:
-
Alkyne-functionalized POI ligand (1 equivalent)
-
Azide-functionalized E3 ligase ligand (1.1 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.3 equivalents)
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in a mixture of tert-butanol and water (e.g., 1:1 v/v).
-
Prepare a fresh aqueous solution of sodium ascorbate and add it to the reaction mixture.
-
Add an aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to yield the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[15]
Protocol 2: PROTAC® Synthesis via Amide Bond Formation
This protocol outlines the synthesis of a PROTAC using a standard amide coupling reaction.[15]
Materials:
-
Carboxylic acid-functionalized linker-E3 ligase ligand construct (1 equivalent)
-
Amine-functionalized POI ligand (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-functionalized linker-E3 ligase ligand construct in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-functionalized POI ligand to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.[15]
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol describes how to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[16]
Materials:
-
Cultured cells expressing the POI
-
PROTAC of interest (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control signal to determine the percentage of protein degradation.
Signaling Pathway Example: Targeting a Kinase for Degradation
PROTACs can be designed to target key nodes in signaling pathways implicated in disease. For example, a PROTAC could be developed to degrade a specific kinase that is hyperactivated in a particular cancer.
Conclusion
The linker is a pivotal component of a PROTAC molecule, with its chemical properties profoundly influencing the efficacy of the resulting degrader. A deep understanding of linker chemistry, coupled with a systematic approach to linker design and optimization, is essential for the development of potent and selective PROTAC therapeutics. The strategic choice of linker composition, length, and attachment points can significantly impact ternary complex formation, protein degradation, and the overall drug-like properties of the molecule. As the field of targeted protein degradation continues to evolve, innovative linker technologies will undoubtedly play a central role in unlocking the full therapeutic potential of PROTACs.
References
- 1. nbinno.com [nbinno.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the PROTAC Linker: OH-C2-Peg3-nhco-C3-cooh
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—covalently joined by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). This technical guide provides an in-depth overview of the bifunctional PROTAC linker commonly referred to as OH-C2-Peg3-nhco-C3-cooh, with a systematic IUPAC name of 4-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethylamino)-4-oxobutanoic acid . While a specific CAS number for this molecule is not publicly registered, this guide will detail its components, provide representative data for similar linkers, outline experimental protocols for its synthesis and use, and present key conceptual diagrams.
Core Concepts of PEG Linkers in PROTACs
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties. The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecules.[1] The flexibility of the PEG chain is also crucial, as it allows the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex, a prerequisite for efficient protein ubiquitination and subsequent degradation.[2]
Data Presentation
The precise quantitative data for PROTACs utilizing the exact this compound linker are not extensively available in public literature. However, by examining data from PROTACs with similar short PEG chain linkers, we can infer the expected impact on physicochemical properties and biological activity. The following tables summarize illustrative data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), highlighting the influence of linker composition.
Table 1: Illustrative Physicochemical Properties of BRD4-Targeting PROTACs with Varying Linker Composition
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| PROTAC 1 | Alkyl Chain | 780.9 | 3.8 | 185.3 | 5 | 11 |
| PROTAC 2 | PEG3 | 828.0 | 3.1 | 204.0 | 5 | 13 |
| PROTAC 3 | PEG4 | 872.0 | 2.9 | 213.3 | 5 | 14 |
Data is illustrative and compiled from various sources in the literature.[1] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Illustrative Biological Activity of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Alkyl Chain | 25 | >90 |
| PROTAC 2 | PEG3 | 18 | >95 |
| PROTAC 3 | PEG4 | 12 | >98 |
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent and illustrative.[1]
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a PROTAC utilizing the this compound linker. The synthesis involves a stepwise conjugation of the protein of interest (POI) ligand and the E3 ligase ligand to the bifunctional linker.
Protocol 1: Synthesis of a PROTAC using this compound Linker
Materials:
-
POI ligand with a primary or secondary amine (POI-NHR)
-
E3 ligase ligand with a primary or secondary amine (E3-NHR')
-
1-(2-Hydroxyethoxy)-11-amino-3,6,9-trioxaundecane
-
Succinic anhydride
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., preparative HPLC)
Procedure:
-
Synthesis of the Linker: a. Protection of the hydroxyl group: Dissolve 1-(2-Hydroxyethoxy)-11-amino-3,6,9-trioxaundecane in anhydrous DCM. Add a suitable base (e.g., triethylamine) and TBDMSCl. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Purify the TBDMS-protected intermediate. b. Reaction with succinic anhydride: Dissolve the TBDMS-protected amine in anhydrous DCM and add succinic anhydride. Stir at room temperature overnight. The carboxylic acid terminus of the linker is thus formed. Purify the resulting protected linker.
-
First Coupling Reaction (Linker to POI Ligand): a. Dissolve the protected linker and the amine-containing POI ligand (POI-NHR) in anhydrous DMF. b. Add coupling reagents such as HATU and DIPEA. c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Purify the resulting POI-linker intermediate by preparative HPLC.
-
Deprotection of the Hydroxyl Group: a. Dissolve the purified POI-linker intermediate in THF. b. Add TBAF to remove the TBDMS protecting group. c. Stir at room temperature until deprotection is complete (monitored by LC-MS). d. Purify the deprotected POI-linker intermediate.
-
Activation of the Hydroxyl Group and Second Coupling Reaction (to E3 Ligase Ligand): a. The terminal hydroxyl group of the POI-linker intermediate can be activated, for example, by converting it to a mesylate or tosylate. Dissolve the intermediate in anhydrous DCM, cool to 0°C, and add methanesulfonyl chloride or p-toluenesulfonyl chloride and a base (e.g., triethylamine). b. Once the activation is complete, add the amine-containing E3 ligase ligand (E3-NHR'). c. Stir the reaction, possibly with gentle heating, until the final PROTAC is formed (monitored by LC-MS). d. Purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the POI. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanism of PROTAC action and a general workflow for PROTAC synthesis.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A representative workflow for the synthesis of a PROTAC.
References
The Trifecta of Targeted Protein Degradation: An In-depth Technical Guide to the Core Components of PROTAC Molecules
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination. By co-opting the cell's own ubiquitin-proteasome system (UPS), these heterobifunctional molecules can selectively degrade proteins of interest (POIs), including those previously considered "undruggable." This guide provides a detailed exploration of the three core components of a PROTAC molecule: the ligand that binds the protein of interest, the E3 ubiquitin ligase ligand, and the linker that connects them. We will delve into the quantitative aspects of their interactions, detailed experimental protocols for their characterization, and visual representations of the underlying biological processes.
The Architecture of a PROTAC: A Three-Part System
A PROTAC molecule is a chimeric compound composed of three distinct chemical entities covalently joined:
-
Protein of Interest (POI) Ligand: This "warhead" is responsible for recognizing and binding to the specific protein targeted for degradation. The choice of the POI ligand is critical for the PROTAC's specificity and potency.[1]
-
E3 Ubiquitin Ligase Ligand: This "anchor" recruits a specific E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.[2] The most commonly recruited E3 ligases in PROTAC design are Von Hippel-Lindau (VHL) and Cereblon (CRBN).[]
-
Linker: This chemical tether connects the POI ligand and the E3 ligase ligand. The linker's length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex, which is a prerequisite for efficient protein degradation.[4]
The synergistic action of these three components enables the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase. This proximity allows the E3 ligase to catalyze the poly-ubiquitination of the POI, marking it for recognition and degradation by the 26S proteasome.
Quantitative Analysis of PROTAC Components
The efficacy of a PROTAC is governed by a complex interplay of binding affinities and kinetic parameters. The following tables summarize key quantitative data for the core components of PROTACs.
E3 Ligase Ligands: The Anchors of Degradation
The choice of E3 ligase and the affinity of its corresponding ligand are fundamental to PROTAC design. VHL and CRBN are the most utilized E3 ligases, each with distinct structural and functional characteristics.[]
| E3 Ligase Ligand | Target E3 Ligase | Binding Affinity (Kd or IC50) | Reference |
| VH032 | VHL | Kd = 185 nM | [2] |
| VH101 | VHL | Kd = 44 nM | [2] |
| VH298 | VHL | Kd = 52 nM | [5] |
| Pomalidomide | CRBN | IC50 = 247 nM (for DGY-08-097) | [5] |
| Thalidomide | CRBN | Micromolar range | [5] |
| Lenalidomide | CRBN | Micromolar range | [6] |
Protein of Interest (POI) Ligands: The Warheads for Specificity
The affinity of the POI ligand for its target is a critical determinant of PROTAC potency and selectivity. However, a high binding affinity does not always translate to efficient degradation.[6]
| POI Ligand | Protein of Interest (POI) | Binding Affinity (Kd or IC50) | Reference |
| JQ1 | BRD4 | Kd = 50-100 nM | [7] |
| OTX-015 | BET family | IC50 values in low nM range | [8] |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | Kd = 0.17 nM | [9] |
| LCL-ER(dec) | Estrogen Receptor α (ERα) | IC50 = 31.2 nM | [1] |
| VH-ER(dec) | Estrogen Receptor α (ERα) | IC50 = 43.7 nM | [1] |
| POM-ER(dec) | Estrogen Receptor α (ERα) | IC50 = 52.6 nM | [1] |
The Linker: More Than Just a Spacer
The linker's length and chemical composition profoundly impact the formation and stability of the ternary complex, which in turn dictates the degradation efficiency (DC50) and maximal degradation (Dmax).
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 | Dmax | Reference |
| ERα | PEG | 9 | > 1 µM | - | [10] |
| ERα | PEG | 12 | ~100 nM | ~70% | [10] |
| ERα | PEG | 16 | ~10 nM | >90% | [10] |
| ERα | PEG | 19 | ~100 nM | ~80% | [10] |
| ERα | PEG | 21 | > 1 µM | - | [10] |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [11] |
| TBK1 | Alkyl/Ether | 21 | 3 nM | 96% | [11] |
| TBK1 | Alkyl/Ether | 29 | 292 nM | 76% | [11] |
Key Experimental Protocols for PROTAC Characterization
The development and optimization of PROTACs rely on a suite of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for three essential experiments.
Western Blotting for Protein Degradation
This is the most common method to quantify the extent of POI degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time course. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Several biophysical techniques can be employed.
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilization: Immobilize the E3 ligase (e.g., VHL-elongin B-elongin C complex) onto a sensor chip.
-
Binary Interaction Analysis:
-
Flow the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).
-
In a separate experiment, determine the binary Kd between the POI and the PROTAC.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to determine the kinetic parameters for ternary complex formation (Kd,ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary Kd to the ternary Kd. An α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
Ubiquitination Assays
These assays directly measure the ubiquitination of the POI, providing evidence for the functional consequence of ternary complex formation.
Methodology (In-Cell Ubiquitination Assay):
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the POI using a specific antibody.
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an anti-ubiquitin antibody to detect the poly-ubiquitin chains on the POI.
-
Logical Relationships and Design Considerations
The successful design of a PROTAC requires careful consideration of the interplay between its three components.
Key Design Principles:
-
POI Ligand Selection: The ligand should have sufficient affinity to engage the target but not so high that it hinders the catalytic turnover of the PROTAC. The "exit vector" for linker attachment should be solvent-exposed and not interfere with binding.
-
E3 Ligase Ligand Choice: The expression profile of the E3 ligase in the target tissue is a critical consideration. VHL and CRBN have different tissue distributions and subcellular localizations.[]
-
Linker Optimization: The linker is arguably the most challenging component to design. Its length and composition must be empirically optimized to achieve a productive ternary complex geometry. A linker that is too short may cause steric clashes, while one that is too long may not effectively bring the POI and E3 ligase into proximity.[4]
Conclusion
PROTAC technology offers a powerful approach to drug discovery, enabling the targeted degradation of a wide range of proteins. A deep understanding of the individual components – the POI ligand, the E3 ligase ligand, and the linker – and their intricate interplay is essential for the rational design of effective and selective degraders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting and rapidly evolving field. As our knowledge of the "rules" of PROTAC design continues to expand, we can anticipate the development of even more potent and specific protein degraders for the treatment of a myriad of human diseases.
References
- 1. Development of Chimeric Molecules That Degrade the Estrogen Receptor Using Decoy Oligonucleotide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand Binding Prolongs Androgen Receptor Protein Half-Life by Reducing its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of PEG Spacers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.
Enhancing Solubility and Physicochemical Properties
A primary advantage of incorporating PEG spacers into PROTACs is the significant enhancement of aqueous solubility. The repeating ether oxygens in the PEG chain form hydrogen bonds with water molecules, creating a hydration shell that can solubilize otherwise insoluble molecules. This is crucial as many potent protein-targeting ligands and E3 ligase recruiters are hydrophobic. Improved solubility not only facilitates formulation and administration but also mitigates the risk of aggregation, which can lead to inaccurate in vitro assay results and poor in vivo performance.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex and requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers can adopt folded conformations, shielding the polar surface area of the PROTAC and presenting a more hydrophobic face to the cell membrane, thereby aiding in passive diffusion. However, excessive PEGylation can lead to an increase in the topological polar surface area (TPSA) and molecular weight, which can negatively impact permeability.
Optimizing Ternary Complex Formation and Degradation Efficacy
The length and flexibility of the PEG linker are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). An optimal linker length allows the two ligands to bind to their respective proteins without steric hindrance, facilitating the correct orientation for efficient ubiquitination of the target protein. A linker that is too short may prevent the formation of a stable complex, while a linker that is too long may lead to a non-productive complex where the lysine (B10760008) residues on the target protein are not accessible to the E3 ligase. The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex.
Data Presentation: The Impact of PEG Linker Length on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance indicators of PROTACs.
Table 1: Impact of PEG Linker Length on BRD4 Degradation by a Thalidomide-Based PROTAC
| Linker | DC50 (nM) | Dmax (%) |
| PEG2 | >1000 | <20 |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data compiled from a comparative guide on thalidomide-based PROTACs. DC50 and Dmax values were determined in a human cancer cell line.
Table 2: Influence of PEG Linker Length on Cellular Permeability of Androgen Receptor (AR) PROTACs
| PROTAC | Linker | PAMPA Permeability (10⁻⁶ cm/s) |
| PROTAC 14 | PEG-based | 1.7 |
| PROTAC 20d | PEG-based | <0.1 |
| PROTAC 19 | Alkyl-based | 2.3 |
Data from a systematic investigation of the permeability of androgen receptor PROTACs. PAMPA (Parallel Artificial Membrane Permeability Assay) is a measure of passive permeability.
Table 3: Comparative Degradation Potency of BTK PROTACs with Varying Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| NC-1 | PEG6 | 2.2 | 97 |
| RC-1 | PEG6 | >1000 | - |
| IR-1 | PEG-based | >1000 | - |
| IR-2 | PEG-based | >1000 | - |
| RC-3 | PEG-based | >1000 | - |
Data from a study on covalent BTK PROTACs. DC50 and Dmax values were determined in Mino cells.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Protocol 1: Protein Degradation Assay by Western Blot
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate DC50 and Dmax values.
1. Cell Culture and Treatment:
- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
- Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the total protein.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting:
- Normalize the protein concentrations for all samples.
- Denature the protein samples by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
- Transfer the separated proteins to a PVDF membrane. *
An In-depth Technical Guide on the Utilization of the OH-C2-Peg3-nhco-C3-cooh Linker for Novel PROTAC Development
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[3][4]
This technical guide focuses on the application of the OH-C2-Peg3-nhco-C3-cooh linker in the development of novel PROTACs. This linker features a polyethylene (B3416737) glycol (PEG) chain, which is known to enhance solubility and improve pharmacokinetic properties.[] Its specific composition provides a balance of flexibility and defined length, which is essential for optimizing the formation of a productive ternary complex.[4] This document will provide a comprehensive overview of the biochemical and cellular characterization of a hypothetical PROTAC, "HypoPROTAC-1," which utilizes this linker to target a kinase for degradation via the Cereblon (CRBN) E3 ligase.
Hypothetical PROTAC Profile: HypoPROTAC-1
For the purpose of this guide, we will consider a hypothetical PROTAC, HypoPROTAC-1 , which incorporates the this compound linker.
-
Target Protein of Interest (POI): A hypothetical protein kinase, "Kinase-X," implicated in a cancer signaling pathway.
-
E3 Ligase Recruited: Cereblon (CRBN).
-
Linker: this compound.
The general mechanism of action for HypoPROTAC-1 is illustrated below.
Data Presentation
The following tables summarize the hypothetical quantitative data for the characterization of HypoPROTAC-1.
Table 1: Biochemical and Biophysical Characterization of HypoPROTAC-1
| Parameter | Assay Type | Value |
| Binary Binding Affinity | ||
| Binding to Kinase-X (Kd) | Isothermal Titration Calorimetry (ITC) | 25 nM |
| Binding to CRBN (Kd) | Surface Plasmon Resonance (SPR) | 150 nM |
| Ternary Complex Formation | ||
| Kd (Kinase-X + HypoPROTAC-1 -> CRBN) | SPR | 75 nM |
| Cooperativity (α) | Calculated | 2.0 |
| Ternary Complex Half-life (t1/2) | SPR | 120 sec |
Table 2: Cellular Activity of HypoPROTAC-1
| Parameter | Cell Line | Value |
| Degradation Potency | ||
| DC50 (24h treatment) | Cancer Cell Line A | 15 nM |
| Dmax (24h treatment) | Cancer Cell Line A | >95% |
| Time-Course of Degradation | ||
| Time to 50% degradation (at 100 nM) | Cancer Cell Line A | 4 hours |
| Selectivity | ||
| DC50 for Kinase-Y (structurally similar) | Cancer Cell Line A | >10 µM |
Table 3: In Vitro ADME Properties of HypoPROTAC-1
| Parameter | Assay | Value |
| Solubility | Aqueous Buffer (pH 7.4) | 150 µM |
| Permeability | PAMPA | 5.0 x 10-6 cm/s |
| Metabolic Stability | Human Liver Microsomes (t1/2) | 45 min |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize recombinant CRBN protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Binary Affinity (HypoPROTAC-1 to CRBN): Inject serial dilutions of HypoPROTAC-1 (e.g., 1 nM to 1 µM) over the CRBN-immobilized surface to determine the binding affinity (Kd).
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of Kinase-X (e.g., 10x Kd of HypoPROTAC-1 to Kinase-X).
-
To each solution, add varying concentrations of HypoPROTAC-1 (e.g., 1 nM to 1 µM).
-
Inject these solutions over the immobilized CRBN surface.
-
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary). Calculate the cooperativity factor (α) as the ratio of the binary Kd to the ternary Kd.[2]
Protocol 2: Western Blotting for Protein Degradation
-
Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., HeLa or a relevant cancer line) in 6-well plates.[6]
-
Allow cells to adhere and reach 70-80% confluency.[7]
-
Treat cells with varying concentrations of HypoPROTAC-1 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).[6]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[6]
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]
-
Incubate with a primary antibody against Kinase-X overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.[6]
-
Quantify band intensities and normalize the Kinase-X signal to the loading control.
-
Plot the normalized protein levels against the log of the HypoPROTAC-1 concentration and fit to a dose-response curve to determine DC50 and Dmax values.
-
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment:
-
Culture cells as described for the Western blot protocol.
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
Treat cells with an effective concentration of HypoPROTAC-1 (e.g., 10x DC50) for a short period (e.g., 1-4 hours).
-
-
Immunoprecipitation (IP):
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the protein lysates with an anti-Kinase-X antibody overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G agarose (B213101) beads to pull down the complexes.
-
-
Western Blot Analysis:
-
Wash the beads to remove non-specific binders.
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated Kinase-X.
-
Visualizations
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a novel PROTAC like HypoPROTAC-1.
Targeted Signaling Pathways
PROTACs are often designed to target key nodes in signaling pathways that are dysregulated in diseases like cancer. The PI3K/AKT/mTOR and JAK/STAT pathways are common targets.[8][9]
Conclusion
The this compound linker represents a valuable tool in the design of novel PROTACs. Its PEG-based structure can confer favorable properties such as increased solubility and improved pharmacokinetics, which are often challenges in PROTAC development.[] As demonstrated with the hypothetical PROTAC, a systematic evaluation pipeline encompassing biochemical, biophysical, and cellular assays is crucial for characterizing and optimizing PROTACs built with this or any other linker. The ultimate success of a PROTAC is determined by the delicate interplay between the affinities of its two ligands and the ability of the linker to facilitate a productive ternary complex geometry. The continued exploration of linkers with varied compositions and lengths, like this compound, will be paramount in expanding the scope and efficacy of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the PROTAC Linker: OH-C2-Peg3-nhco-C3-cooh
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional PROTAC (Proteolysis Targeting Chimera) linker, OH-C2-Peg3-nhco-C3-cooh. This linker, characterized by a hydrophilic polyethylene (B3416737) glycol (PEG) chain flanked by a hydroxyl and a carboxylic acid group connected through an amide bond, is a critical component in the design and synthesis of effective PROTACs for targeted protein degradation.
Core Concepts and Physicochemical Properties
PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase-binding ligand plays a crucial role in the efficacy of the PROTAC.
The structure of this compound is designed to offer a balance of hydrophilicity, flexibility, and defined length. The PEG3 moiety enhances aqueous solubility and can improve cell permeability of the resulting PROTAC. The terminal hydroxyl and carboxylic acid groups provide versatile handles for sequential and specific conjugation to the respective ligands.
Table 1: Physicochemical Properties of this compound (Representative)
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₇NO₇ | Calculated |
| Molecular Weight | 321.37 g/mol | Calculated |
| Appearance | White to off-white solid or viscous oil | Inferred |
| Solubility | Soluble in water, DMSO, DMF | Inferred |
| Storage | -20°C for long-term storage | General Recommendation |
Note: The properties listed are representative and may vary based on the specific isomeric form and purity.
Synthesis and Characterization
Representative Synthesis Protocol
This protocol outlines a potential two-step synthesis of the linker.
Step 1: Synthesis of the Amine-PEG-Carboxylate Intermediate
A suitable starting material, such as Boc-NH-PEG3-COOH, would be reacted with a protected hydroxypropyl amine derivative.
Step 2: Deprotection and Amide Coupling
Following the initial coupling, the protecting groups would be removed, and the resulting amine would be acylated with a carboxypropyl anhydride (B1165640) or a similar reagent to yield the final product.
Table 2: Representative Quantitative Data for Synthesis
| Step | Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) (by HPLC) |
| 1 | Boc-NH-PEG3-COOH, Protected Hydroxypropylamine | HATU, DIPEA | DMF | 4 h | Room Temp. | 85 | >95 |
| 2 | Intermediate from Step 1, Carboxypropyl anhydride | TFA; DIPEA | DCM; DMF | 2 h; 4 h | Room Temp. | 70 | >98 |
Note: This data is illustrative and represents typical outcomes for similar reactions.
Characterization
The synthesized linker would be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of all expected protons and carbons in the correct chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.
Table 3: Representative Analytical Data for this compound
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to the methylene (B1212753) groups of the PEG chain (δ 3.6-3.7 ppm), the propyl and ethyl chains, and the amide proton. |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for the carbonyl carbons of the amide and carboxylic acid, and the carbons of the PEG and alkyl chains. |
| HRMS (ESI+) | Calculated for C₁₄H₂₇NO₇ [M+H]⁺: 322.1815; Found: 322.1810 |
| HPLC Purity | >98% (at 214 nm) |
Note: These are predicted analytical data points.
Experimental Protocols for PROTAC Synthesis
The bifunctional nature of this compound allows for a stepwise and controlled synthesis of PROTACs. The following is a general protocol for the conjugation of this linker to an amine-containing E3 ligase ligand and an amine-containing POI ligand.
Amide Coupling of the Carboxylic Acid Terminus
This protocol describes the activation of the carboxylic acid group of the linker and its subsequent reaction with an amine-functionalized ligand (e.g., an E3 ligase ligand).
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add the solution of the E3 ligase ligand to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the linker-ligand conjugate.
Activation of the Hydroxyl Terminus and Coupling
The terminal hydroxyl group of the linker-ligand conjugate is then activated (e.g., by conversion to a tosylate or mesylate) for reaction with the second amine-containing ligand (e.g., a POI-binding ligand).
Materials:
-
Linker-E3 ligase conjugate from the previous step
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM)
-
Amine-containing POI ligand
Procedure:
-
Dissolve the linker-E3 ligase conjugate (1.0 eq) in anhydrous DCM.
-
Add TEA (1.5 eq) and cool the solution to 0°C.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Dissolve the resulting tosylated intermediate and the amine-containing POI ligand (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and heat the reaction to 50-60°C for 12-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC by preparative HPLC.
Visualization of Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using the this compound linker.
Caption: General workflow for the two-step synthesis of a PROTAC.
PROTAC Mechanism of Action
This diagram outlines the cellular mechanism of action for a PROTAC synthesized with the this compound linker.
Caption: Cellular mechanism of PROTAC-mediated protein degradation.
Conclusion
The this compound linker is a valuable tool in the development of PROTACs. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive handles, allows for the rational design and efficient synthesis of potent and selective protein degraders. The experimental protocols and data presented in this guide, while representative, provide a solid foundation for researchers to incorporate this linker into their drug discovery programs. Further optimization of reaction conditions and purification methods will be necessary for specific PROTAC constructs.
Methodological & Application
Application Notes and Protocols for EDC/NHS Coupling of OH-C2-PEG3-NHCO-C3-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent conjugation of the bifunctional linker, OH-C2-PEG3-NHCO-C3-COOH, to amine-containing and hydroxyl-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This zero-length crosslinking method is widely employed in bioconjugation and drug development to create stable amide bonds under mild aqueous conditions.[1][2][3] The protocols outlined herein are designed to be a starting point for developing specific conjugation strategies for proteins, peptides, small molecules, and other biomolecules.
The this compound linker possesses a terminal hydroxyl group and a terminal carboxylic acid, enabling sequential or orthogonal conjugation strategies. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4]
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process that activates the carboxyl group of the linker for efficient reaction with a primary amine.[1][4][5]
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of the linker to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][6][7]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. NHS is added to react with this intermediate, forming a more stable, amine-reactive NHS ester.[1][2] This NHS ester has a longer half-life, allowing for a more controlled and efficient reaction with the amine-containing molecule at a physiological pH (7.2-8.0).[6][8]
Core Requirements: Data Presentation
Table 1: Hypothetical Quantitative Data for Conjugation of this compound to an Amine-Containing Molecule
| Parameter | Experimental Condition A | Experimental Condition B | Control (No Coupling Agents) |
| Reactants | |||
| Linker Concentration | 10 mM | 20 mM | 10 mM |
| Amine-Molecule Conc. | 5 mM | 5 mM | 5 mM |
| EDC:NHS Molar Ratio | 2:1 | 4:1 | 0 |
| Reaction Conditions | |||
| Activation pH | 5.5 (MES Buffer) | 5.5 (MES Buffer) | 7.4 (PBS) |
| Coupling pH | 7.4 (PBS) | 7.4 (PBS) | 7.4 (PBS) |
| Reaction Time | 2 hours at RT | 4 hours at RT | 2 hours at RT |
| Results | |||
| Coupling Efficiency (%) | 75% | 85% | <1% |
| Purity of Conjugate (%) | 92% | 90% | N/A |
| Yield (mg) | 3.5 mg | 4.0 mg | 0 mg |
Experimental Protocols
Protocol 1: Activation of this compound Carboxyl Group
This protocol describes the activation of the terminal carboxylic acid on the linker molecule.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[1][7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for dissolving linker if not water-soluble)
-
Reaction tubes
Procedure:
-
Prepare Linker Solution: Dissolve the this compound linker in Activation Buffer to the desired concentration (e.g., 10 mM). If the linker has poor aqueous solubility, it can first be dissolved in a minimal amount of anhydrous DMF or DMSO and then brought to the final volume with Activation Buffer.
-
Equilibrate Reagents: Allow the EDC and NHS/Sulfo-NHS vials to come to room temperature before opening to prevent moisture condensation.[1][4]
-
Prepare EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., 100 mM). EDC is susceptible to hydrolysis and should be used without delay.[5]
-
Activation Reaction:
-
Add the EDC stock solution to the linker solution to achieve the desired molar excess (e.g., 2-10 fold molar excess over the linker).
-
Immediately add the NHS/Sulfo-NHS stock solution to the reaction mixture, typically at a 1:1 or slightly higher molar ratio to EDC.[9]
-
Incubate the reaction at room temperature for 15-30 minutes.[5]
-
Protocol 2: Conjugation of Activated Linker to an Amine-Containing Molecule
This protocol details the reaction of the NHS-activated linker with a primary amine on the target molecule (e.g., protein, peptide).
Materials:
-
NHS-activated this compound (from Protocol 1)
-
Amine-containing molecule
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffer.[1][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5.
-
Purification system (e.g., size-exclusion chromatography, dialysis).[1]
Procedure:
-
Prepare Amine-Molecule Solution: Dissolve the amine-containing molecule in the Coupling Buffer to the desired concentration.
-
Conjugation Reaction:
-
Immediately add the freshly prepared NHS-activated linker solution to the amine-molecule solution. The pH of the final reaction mixture should be between 7.2 and 8.0.[4]
-
The molar ratio of the activated linker to the amine-containing molecule should be optimized for the specific application, with a 10-20 fold molar excess of the linker being a common starting point.[4]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-ester.[1][6] Incubate for 15 minutes at room temperature.
-
Purification: Purify the conjugate from excess linker and reaction by-products using an appropriate method such as size-exclusion chromatography, dialysis, or tangential flow filtration. The choice of purification method will depend on the size and properties of the conjugate.
Mandatory Visualization
Caption: EDC/NHS coupling mechanism.
Caption: General experimental workflow.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[4] |
| Incorrect pH for activation or conjugation. | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[4][8] | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation.[4] | |
| Presence of primary amines in buffers (e.g., Tris). | Use amine-free buffers such as PBS or MES for the reaction.[4] | |
| Precipitation of Protein during Reaction | High degree of modification leading to insolubility. | Reduce the molar excess of the activated PEG linker.[4] |
| Incorrect buffer conditions. | Ensure the protein is at a suitable concentration and in a buffer that maintains its stability. | |
| Unconjugated Linker Still Present After Purification | Incorrect molecular weight cut-off (MWCO) of the dialysis membrane. | Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to ensure the small linker molecule can pass through while retaining a larger biomolecule.[4] |
| Poor separation in size-exclusion chromatography. | Ensure the appropriate column resin is used for the size of the biomolecule and the linker.[4] |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation Techniques Using PEG3 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are integral to modern bioconjugation, serving as flexible, hydrophilic spacers to connect molecules such as antibodies, peptides, and small molecule drugs.[1] The incorporation of PEG linkers can enhance the solubility, stability, and pharmacokinetic properties of bioconjugates while reducing immunogenicity.[2][3] This document provides detailed application notes and protocols for bioconjugation techniques specifically utilizing short, discrete PEG3 linkers. These linkers, containing three ethylene (B1197577) glycol units, offer a balance of hydrophilicity and a defined length, making them ideal for applications where precise control over spacing and molecular weight is critical, such as in the construction of Antibody-Drug Conjugates (ADCs).[4][5]
Core Applications of PEG3 Linkers
PEG3 linkers are versatile tools in bioconjugation with a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): PEG3 linkers are frequently used to attach potent cytotoxic drugs to monoclonal antibodies (mAbs), enhancing the solubility and stability of the final ADC.[4][6] They can be incorporated into both cleavable and non-cleavable linker designs.
-
Protein and Peptide Labeling: The hydrophilic nature of PEG3 linkers makes them suitable for labeling proteins and peptides with fluorescent dyes, biotin, or other reporter molecules, minimizing aggregation and preserving biological activity.
-
Surface Modification: PEG3 linkers can be used to modify the surfaces of nanoparticles and other materials to improve their biocompatibility and reduce non-specific protein binding.[7]
-
PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), PEG3 linkers can connect the target protein binder and the E3 ligase ligand.
Data Presentation: Comparison of Common PEG3 Bioconjugation Chemistries
The choice of conjugation chemistry is critical for the successful synthesis of bioconjugates. Below is a summary of quantitative data for common bioconjugation reactions involving PEG3 linkers. The data presented is representative of typical outcomes and may vary based on the specific biomolecules and reaction conditions.
| Linker Type | Target Functional Group | Typical Molar Excess (Linker:Protein) | Reaction pH | Typical Reaction Time | Typical Conjugation Efficiency (%) | Average Drug-to-Antibody Ratio (DAR) | Key Advantages |
| Maleimide-PEG3-NHS Ester | Amine (on Antibody) & Thiol (on Payload) | 10-20x | 7.2-8.5 | 2-4 hours | >90% | 2-4 | High specificity for thiols, stable thioether bond. |
| NHS Ester-PEG3-Amine | Amine (on Protein/Antibody) | 10-20x | 7.5-8.5 | 1-2 hours | 80-95% | Variable | Targets accessible lysine (B10760008) residues, forms stable amide bonds.[8][9] |
| DBCO-PEG3-NHS Ester | Amine (on Protein/Antibody) & Azide (B81097) (on Payload) | 5-10x | 7.0-8.5 | 1-12 hours | >95% | Site-specific | Copper-free click chemistry, bioorthogonal, high efficiency. |
| Azide-PEG3-Amine | Amine (on Protein/Antibody) & Alkyne (on Payload) | 5-10x | 7.0-8.5 | 1-12 hours | >95% | Site-specific | Copper-catalyzed or copper-free click chemistry, bioorthogonal. |
| Thiol-PEG3-Acid | Carboxylic Acid (activated) & Thiol | 5-20x | 6.5-7.5 | 2 hours | >90% | Site-specific | Allows for controlled, stepwise conjugation. |
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation using Maleimide-PEG3-NHS Ester
This two-step protocol first activates the antibody with the NHS ester end of the linker, followed by conjugation of a thiol-containing payload to the maleimide (B117702) group.
Materials:
-
Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Maleimide-PEG3-NHS Ester
-
Thiol-containing cytotoxic payload
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Phosphate Buffer with 150 mM NaCl, 2 mM EDTA, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 2-10 mg/mL in Conjugation Buffer.
-
-
Linker Activation of Antibody:
-
Immediately before use, dissolve the Maleimide-PEG3-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification of Activated Antibody:
-
Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation with Thiol-Payload:
-
Dissolve the thiol-containing payload in DMSO.
-
Add a 1.5- to 5-fold molar excess of the payload to the purified, linker-activated antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a final concentration of 10 mM N-ethylmaleimide to cap any unreacted thiol groups on the payload.
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.
-
-
Purification of ADC:
-
Purify the final ADC conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess payload and other small molecules.
-
Protocol 2: Protein Labeling using DBCO-PEG3-NHS Ester for Copper-Free Click Chemistry
This protocol describes the labeling of a protein with an azide-containing molecule via a two-step process involving an initial NHS ester reaction followed by copper-free click chemistry.
Materials:
-
Protein of interest in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG3-NHS Ester
-
Azide-functionalized molecule (e.g., fluorescent dye, biotin)
-
Anhydrous DMSO
-
Conjugation Buffer: PBS, pH 7.2-8.0
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Prepare the protein at 1-10 mg/mL in Conjugation Buffer.
-
-
DBCO-Linker Activation of Protein:
-
Dissolve DBCO-PEG3-NHS Ester in anhydrous DMSO to 10 mM.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification of DBCO-Activated Protein:
-
Remove excess linker using a desalting column equilibrated with Conjugation Buffer.
-
-
Copper-Free Click Chemistry Reaction:
-
Dissolve the azide-functionalized molecule in DMSO.
-
Add a 3- to 10-fold molar excess of the azide molecule to the purified DBCO-activated protein.
-
Incubate for 1-12 hours at room temperature or 4°C.
-
-
Purification of Labeled Protein:
-
Purify the final labeled protein conjugate using a desalting column or SEC to remove the unreacted azide molecule.
-
Characterization of PEG3-Bioconjugates
Accurate characterization of the final bioconjugate is crucial to ensure its quality and efficacy.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[10] Several methods can be employed for its determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, providing information on the average DAR and the distribution of different drug-loaded species.[10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often after reduction of the ADC to separate heavy and light chains, can determine the average DAR.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed information, including the average DAR, the distribution of drug-loaded species, and mass confirmation of the conjugate.[1][12]
-
UV-Vis Spectroscopy: This method offers a simpler, albeit less detailed, way to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug).[]
Stability Studies
The physical and chemical stability of the bioconjugate should be assessed under various stress conditions, such as thermal stress.[2][14] Techniques like size-exclusion chromatography (SEC) can be used to monitor for aggregation, while RP-HPLC can be used to detect fragmentation or drug deconjugation.[15]
Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a Maleimide-PEG3-NHS Ester linker.
Caption: Key aspects of bioconjugation using PEG3 linkers.
References
- 1. biocompare.com [biocompare.com]
- 2. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. purepeg.com [purepeg.com]
- 7. selectscience.net [selectscience.net]
- 8. broadpharm.com [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel PROTACs using OH-C2-Peg3-nhco-C3-cooh
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEGylated Linkers
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance the physicochemical properties of the resulting molecule.[4][5] The inclusion of a PEG chain can improve aqueous solubility and cell permeability.[3] The specific linker, OH-C2-Peg3-nhco-C3-cooh, is a bifunctional linker featuring a hydroxyl group and a carboxylic acid, providing versatile handles for the sequential conjugation of POI and E3 ligase ligands. The PEG3 moiety offers a balance of flexibility and length, which is crucial for optimal ternary complex formation and subsequent protein degradation.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a Novel PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC utilizing the bifunctional linker this compound. This involves an initial amide coupling of the linker to an amine-functionalized E3 ligase ligand, followed by a second amide coupling to an amine-functionalized POI ligand.
Materials:
-
This compound linker
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
Amine-functionalized POI ligand
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (for Boc-protected amines)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Step 1: Coupling of this compound to the E3 Ligase Ligand
-
To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add this compound (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase-linker conjugate.
-
Characterize the purified product by LC-MS and NMR.
Step 2: Coupling of the E3 Ligase-Linker Conjugate to the POI Ligand
-
If the POI ligand is Boc-protected, dissolve it in DCM and add TFA (10-20 eq). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). Co-evaporate with toluene (B28343) to remove excess TFA.
-
To a solution of the deprotected amine-functionalized POI ligand (1.0 eq) in anhydrous DMF, add the purified E3 ligase-linker conjugate (1.0 eq), EDC (1.5 eq), and HOBt (1.5 eq).
-
Add DIPEA (3.0 eq) and stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.[]
Caption: General workflow for PROTAC synthesis and evaluation.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the procedure for determining the degradation of a target protein in a cell line treated with a synthesized PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours). Include a positive control with a known degrader if available, and a negative control where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the DMSO control.
-
Plot the percentage of protein remaining against the PROTAC concentration and fit a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[7]
-
Data Presentation
The efficacy of PROTACs is highly dependent on the linker length. The following tables provide a summary of representative quantitative data for PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [8]
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Table 2: Impact of PEG Linker Length on Cellular Permeability and Oral Bioavailability of BRD4-Targeting PROTACs [8]
| PROTAC Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 1.8 | 25 |
| PEG5 | 2.5 | 40 |
| PEG6 | 1.5 | 20 |
Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [3]
| Linker Atom Chain Length | DC50 (nM) | Dmax (%) |
| 12 | >1000 | <10 |
| 16 | 100 | 85 |
| 20 | 50 | >95 |
| 24 | 200 | 80 |
Conclusion
The this compound linker is a valuable tool for the synthesis of novel PROTACs. Its bifunctional nature allows for a modular and efficient synthetic approach. The inclusion of a PEG3 moiety can confer favorable physicochemical properties to the final PROTAC, potentially leading to improved efficacy. The provided protocols offer a comprehensive guide for the synthesis and biological evaluation of PROTACs utilizing this linker. The representative data underscores the critical importance of linker optimization in the design of potent and effective protein degraders.
References
Application Notes and Protocols for OH-C2-Peg3-nhco-C3-cooh
For Researchers, Scientists, and Drug Development Professionals
Introduction
OH-C2-Peg3-nhco-C3-cooh is a heterobifunctional PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker possesses a terminal hydroxyl group and a carboxylic acid group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances solubility and provides flexibility, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4][5] The hydroxyl and carboxylic acid functional groups allow for the sequential and controlled conjugation of a target protein ligand and an E3 ligase ligand.
Key Features:
-
Heterobifunctional: Contains two different reactive functional groups (hydroxyl and carboxylic acid) for selective conjugation.
-
PEG Spacer: A three-unit PEG spacer increases hydrophilicity, improves solubility, and reduces steric hindrance.[3][5]
-
Versatile for PROTAC Synthesis: Enables the linkage of a wide variety of target protein ligands and E3 ligase ligands.[6]
-
Biocompatible: PEG linkers are known for their low toxicity and low immunogenicity.[3][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C15H29NO8 |
| Molecular Weight | 351.39 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in DMF, DMSO, and aqueous buffers |
| Purity | >95% |
| Storage Conditions | -20°C, desiccated |
Applications
The primary application of this compound is in the development of PROTACs for targeted protein degradation. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Other Potential Applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to conjugate a cytotoxic drug to an antibody for targeted cancer therapy.[]
-
Bioconjugation: Covalent attachment of molecules to proteins, peptides, or other biomolecules to modify their function or properties.[9]
-
Surface Modification: Functionalization of surfaces, such as nanoparticles or microarrays, to enhance biocompatibility or for specific binding applications.[3]
Experimental Workflow Overview
The general workflow for utilizing this compound in the synthesis of a PROTAC involves a two-step conjugation process. First, one of the ligands (either for the target protein or the E3 ligase) is conjugated to one of the functional groups of the linker. After purification, the second ligand is conjugated to the remaining functional group.
Caption: General experimental workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following are detailed protocols for the conjugation of a protein (as a model for a ligand) to each of the functional groups of this compound.
Protocol 1: Amide Bond Formation via Carboxylic Acid Activation
This protocol describes the conjugation of an amine-containing molecule (e.g., a protein or a small molecule ligand with a primary amine) to the carboxylic acid group of the linker.
Materials:
-
This compound
-
Amine-containing molecule (Protein-NH2)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis tubing
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
Dissolve the amine-containing protein in Coupling Buffer to a concentration of 5-10 mg/mL.
-
-
Activate the Carboxylic Acid:
-
In a microcentrifuge tube, add a 10-fold molar excess of the linker stock solution relative to the amount of protein to be conjugated.
-
Add a 1.5-fold molar excess of EDC and NHS stock solutions over the linker.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the protein solution.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
-
Quench the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-activated linker.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against PBS.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Condition/Value |
| Linker:Protein Ratio | 10:1 (molar excess) |
| EDC:Linker Ratio | 1.5:1 (molar excess) |
| NHS:Linker Ratio | 1.5:1 (molar excess) |
| Reaction Time | 2 hours at room temperature |
| pH of Coupling | 7.4 |
| Degree of Labeling | 2-3 linkers per protein |
| Yield | >80% |
Protocol 2: Conjugation via the Hydroxyl Group
This protocol provides a general method for the derivatization of the hydroxyl group, which can then be reacted with a suitable functional group on the second ligand. A common approach is to convert the hydroxyl group to a more reactive species, such as a tosylate or a mesylate, followed by reaction with a nucleophile.
Materials:
-
Ligand 1-Linker Conjugate (from Protocol 1)
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Second ligand with a nucleophilic group (e.g., amine, thiol)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Activation of the Hydroxyl Group:
-
Dissolve the Ligand 1-Linker conjugate in anhydrous DCM or THF.
-
Add a 1.5-fold molar excess of TEA or pyridine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a 1.2-fold molar excess of TsCl or MsCl dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification of Activated Linker:
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the activated linker-conjugate by column chromatography.
-
-
Conjugation with the Second Ligand:
-
Dissolve the purified, activated linker-conjugate in a suitable anhydrous solvent (e.g., DMF, DMSO).
-
Add a 1.1-fold molar excess of the second ligand containing a nucleophilic group.
-
If the nucleophile is an amine, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be added.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Condition/Value |
| Activating Agent:Linker Ratio | 1.2:1 (molar excess) |
| Base:Linker Ratio | 1.5:1 (molar excess) |
| Activation Reaction Time | 12 hours at room temperature |
| Second Ligand:Activated Linker Ratio | 1.1:1 (molar excess) |
| Final Conjugation Time | 6 hours at room temperature |
| Purity of Final PROTAC | >98% (by HPLC) |
| Overall Yield | 40-60% |
Signaling Pathway Visualization
The following diagram illustrates the conceptual signaling pathway of a PROTAC synthesized using this compound.
Caption: Conceptual signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable tool for the development of PROTACs and other bioconjugates. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and efficient synthesis of complex biomolecules. The protocols provided herein offer a general framework for the use of this linker in various bioconjugation applications. It is recommended that reaction conditions be optimized for each specific application to achieve the desired outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. purepeg.com [purepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Application of PEG Linker | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Amine Coupling of Hydroxyl-PEG-Carboxyl Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of the heterobifunctional linker, OH-C2-PEG3-NHCO-C3-COOH, to molecules containing primary amines. This linker possesses a terminal hydroxyl group and a terminal carboxylic acid, connected by a polyethylene (B3416737) glycol (PEG) and an amide-containing spacer. The carboxylic acid moiety allows for covalent attachment to primary amines (e.g., the N-terminus or lysine (B10760008) residues of proteins) through the formation of a stable amide bond.
This process is fundamental in bioconjugation for applications such as antibody-drug conjugate (ADC) development, protein PEGylation to enhance solubility and pharmacokinetic properties, and the surface modification of nanoparticles for targeted drug delivery[1][2]. The reaction proceeds via a two-stage process: first, the activation of the terminal carboxylic acid to a more reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester, followed by the nucleophilic attack from a primary amine on the target molecule[3][4].
Reaction Principle
The coupling of the carboxyl group of the linker to a primary amine is not spontaneous and requires the use of coupling agents to form a reactive intermediate. The most common method is the formation of an NHS ester using a carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS[3][5]. The resulting NHS ester is a highly efficient acylating agent that reacts readily with primary amines at physiological to slightly alkaline pH to form a stable amide linkage, releasing NHS as a byproduct[5][].
The primary competing reaction is the hydrolysis of the NHS ester in aqueous solutions, a process that becomes more rapid as the pH increases[4][5][7]. Therefore, careful control of reaction conditions is crucial for achieving high conjugation efficiency.
Key Experimental Parameters
Successful conjugation is dependent on several critical parameters which must be optimized for each specific application. These parameters are summarized in the tables below.
Table 1: Recommended Reaction Conditions for Carboxylic Acid Activation
| Parameter | Value | Notes |
| Activation Reagents | EDC (1.5 eq.), NHS or Sulfo-NHS (1.5 eq.) | Molar equivalents are relative to the this compound linker[3]. |
| Solvent | Anhydrous DMF or DMSO for the linker | For aqueous reactions, an appropriate activation buffer is used[3]. |
| Activation Buffer | MES or Phosphate Buffer | Optimal activation with EDC occurs at a slightly acidic pH[4]. |
| pH for Activation | 4.5 - 6.0 | Balances carbodiimide activity while minimizing premature hydrolysis. |
| Reaction Temperature | Room Temperature (20-25°C) | Typically sufficient for efficient activation. |
| Reaction Time | 15 - 30 minutes | The activated NHS ester is unstable and should be used immediately[3][4]. |
Table 2: Recommended Reaction Conditions for Amine Coupling
| Parameter | Value | Notes |
| Conjugation pH | 7.2 - 8.5 | Optimal for balancing the reactivity of deprotonated primary amines and the rate of NHS ester hydrolysis. A pH of 8.3-8.5 is often cited as optimal[8]. |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris or glycine) as they compete with the target molecule[5][9]. |
| Molar Excess of Linker | 5 to 20-fold | Molar excess of the activated PEG-NHS ester over the target amine-containing molecule; requires empirical optimization[3][10]. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to slow the rate of hydrolysis and are often preferred for sensitive proteins[5][11]. |
| Reaction Time | 30 minutes to 4 hours | Depends on the reactivity of the amine and the stability of the molecules involved. Reactions on ice may proceed for 2 hours, while room temperature reactions are often shorter (30-60 minutes)[5][9]. |
| Quenching Reagent | Tris, Glycine, or Hydroxylamine (20-50 mM final conc.) | Added to stop the reaction by consuming any unreacted NHS esters[3]. |
Experimental Protocols
The following are generalized protocols for the activation of the this compound linker and subsequent conjugation to a primary amine-containing molecule, such as a protein.
Protocol 1: Activation of Linker Carboxylic Acid to NHS Ester
Materials:
-
This compound Linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
Procedure:
-
Allow all reagents to warm to room temperature before opening vials to prevent moisture condensation[9].
-
Dissolve the this compound linker in anhydrous DMF or DMSO to a known concentration (e.g., 100 mg/mL)[3].
-
In a separate tube, prepare a fresh solution of EDC (1.5 molar equivalents) and NHS/Sulfo-NHS (1.5 molar equivalents) in Activation Buffer or anhydrous solvent[3].
-
Add the EDC/NHS solution to the dissolved PEG linker solution.
-
Vortex the mixture gently and allow the activation reaction to proceed for 15-30 minutes at room temperature[3].
-
The resulting solution containing the activated OH-C2-PEG3-NHCO-C3-CO-NHS ester is now ready for immediate use in the conjugation reaction. Do not store the activated linker, as the NHS ester is moisture-sensitive and will hydrolyze[9].
Protocol 2: Conjugation of Activated Linker to Primary Amines (e.g., Proteins)
Materials:
-
Activated Linker Solution (from Protocol 1)
-
Target molecule with primary amines (e.g., protein)
-
Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes, or centrifugal filter units)
Procedure:
-
Prepare the target protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL)[4]. Ensure the buffer is free of any primary amines[9].
-
Add the desired molar excess (e.g., a 10 to 20-fold excess is a common starting point) of the freshly activated linker solution to the protein solution[3][10]. The volume of organic solvent (DMF/DMSO) from the linker stock should ideally not exceed 10% (v/v) of the total reaction volume[9][12].
-
Incubate the reaction mixture with gentle stirring. Typical incubation times are 30-60 minutes at room temperature or 2-4 hours at 4°C[3][9].
-
To terminate the reaction, add Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes. This step hydrolyzes any unreacted NHS esters[3].
-
Purify the resulting conjugate to remove excess linker and reaction byproducts. Size-exclusion chromatography (e.g., a desalting column) or dialysis are effective methods for this separation[12][13].
-
Characterize the final conjugate to determine the degree of labeling and confirm purity using appropriate analytical techniques (e.g., SDS-PAGE, Mass Spectrometry, HPLC).
Visualizations
Reaction Pathway Diagram
Caption: Two-stage reaction pathway for amine conjugation.
Experimental Workflow Diagram
Caption: General experimental workflow for bioconjugation.
References
- 1. purepeg.com [purepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. neb.com [neb.com]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of OH-C2-PEG3-NHCO-C3-COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of OH-C2-PEG3-NHCO-C3-COOH conjugates using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is designed to separate the target conjugate from unreacted starting materials, byproducts, and other impurities. The protocol is based on established principles for the purification of PEGylated molecules and carboxylic acids.[][2][3]
Introduction
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The this compound conjugate is a heterobifunctional linker containing a hydroxyl group, a short triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. Efficient purification of such conjugates is critical to ensure the quality, safety, and efficacy of the final product. Reverse-phase HPLC is a powerful technique for the purification of PEGylated compounds due to its high resolution and ability to separate molecules based on hydrophobicity.[][2][4] This application note details a robust RP-HPLC method for the purification of the specified conjugate.
Experimental Protocols
Materials and Equipment
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.
-
Column: A C18 reverse-phase column is recommended.[3][4] (e.g., dimensions: 10-250 mm, 5 µm particle size).
-
Solvents:
-
Sample: Synthesized crude reaction mixture containing this compound.
-
Reagents: Trifluoroacetic Acid (TFA), HPLC-grade water, and HPLC-grade acetonitrile.
Sample Preparation
-
Dissolve the crude sample in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and B that ensures complete dissolution is a good starting point.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
HPLC Method Parameters
The following parameters provide a starting point for method development and can be optimized for specific separation needs.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 10 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 220 nm[4] |
| Column Temp. | 45°C[4] |
| Injection Vol. | 100 - 500 µL (dependent on sample concentration and column capacity) |
| Gradient | See Table 2 |
Gradient Elution Program
A gradient of increasing organic phase (Acetonitrile) is used to elute the compounds.
| Time (minutes) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (Acetonitrile + 0.1% TFA) |
| 0.0 | 95 | 5 |
| 25.0 | 35 | 65 |
| 27.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 31.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Post-Purification Processing
-
Collect the fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Data Presentation
Table 1: Expected Retention Times and Purity
| Compound | Expected Retention Time (min) | Purity (%) | Recovery (%) |
| Unreacted Starting Materials | 5 - 10 | - | - |
| This compound | 15 - 20 | >95 | >85 |
| Hydrophobic Byproducts | >20 | - | - |
Note: The expected retention times are estimates and will vary depending on the specific HPLC system, column, and exact method parameters. Purity and recovery are typical targets for a successful purification.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for OH-C2-Peg3-NHCO-C3-COOH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the OH-C2-Peg3-NHCO-C3-COOH linker in the development of antibody-drug conjugates (ADCs). This linker, featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, is designed to offer a balance of stability, solubility, and favorable pharmacokinetic properties to the resulting ADC.
Introduction to the this compound Linker
The this compound is a non-cleavable linker designed for conjugating a cytotoxic payload to a monoclonal antibody (mAb). Its structure consists of a hydroxyl group for payload attachment, a short hydrocarbon spacer, a three-unit polyethylene glycol (PEG3) chain, and a carboxylic acid for antibody conjugation.
Key Features:
-
Non-Cleavable Design: The linker is designed to be stable in systemic circulation, releasing the payload only after internalization of the ADC into the target cancer cell and subsequent lysosomal degradation of the antibody.[1][][3] This can minimize off-target toxicity.[1][4]
-
Hydrophilic PEG Spacer: The PEG3 moiety enhances the hydrophilicity of the linker-payload complex. This can improve the solubility and stability of the ADC, reduce aggregation, and potentially lead to a better pharmacokinetic profile.[5][6][7][8]
-
Defined Length: The well-defined length of the PEG linker provides consistency in the manufacturing of the ADC.[7]
-
Dual Functional Groups: The terminal hydroxyl (-OH) and carboxylic acid (-COOH) groups allow for a two-step conjugation process, first with the payload and then with the antibody.
Proposed Mechanism of Action
The mechanism of action for an ADC utilizing the this compound linker follows a well-established pathway for non-cleavable ADCs.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. biotechinformers.com [biotechinformers.com]
- 4. purepeg.com [purepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. adcreview.com [adcreview.com]
- 8. PEG Linkers for Antibody Drug Conjugates - Biochempeg | Biopharma PEG [biochempeg.com]
Activating Heterobifunctional PEG Linkers: An Application Note on EDC/NHS Chemistry for Carboxylic Acid Activation
Introduction
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are critical tools in drug development and bioconjugation. Molecules such as OH-C2-Peg3-nhco-C3-cooh provide a versatile platform, featuring a terminal carboxylic acid for conjugation and a hydroxyl group for other modifications. Activating the carboxylic acid is a crucial first step for covalently linking this molecule to primary amine groups on proteins, peptides, or small molecule drugs. The most common and robust method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[1] This two-step process converts the carboxyl group into a more stable, amine-reactive NHS ester, minimizing side reactions and improving conjugation efficiency.[1]
This application note provides a detailed protocol for the activation of the terminal carboxylic acid on this compound using EDC and NHS/Sulfo-NHS. It covers both aqueous and organic solvent-based procedures, troubleshooting, and data presentation to guide researchers in achieving efficient and reproducible results.
Principle of the Reaction
The EDC/NHS activation chemistry proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of the PEG linker to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2][3]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is prone to hydrolysis, which would regenerate the original carboxylic acid.[2] To improve stability and reaction control, NHS or Sulfo-NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][2] This NHS ester has a significantly longer half-life than the O-acylisourea intermediate but is still susceptible to hydrolysis, especially at higher pH.[4] The resulting activated PEG linker is then ready to react with a primary amine (-NH2) to form a stable amide bond.[1]
Experimental Protocols
Two primary protocols are presented: an aqueous method suitable for direct conjugation to biomolecules in solution, and an organic solvent method for small molecules or when anhydrous conditions are preferred.
Protocol 1: Aqueous Activation using EDC and Sulfo-NHS
This method is ideal for activating the PEG linker for subsequent conjugation to proteins or other biomolecules in an aqueous environment. Sulfo-NHS is used to increase the water solubility of the activated intermediate.[5]
Materials and Reagents:
-
This compound (Hereafter referred to as "PEG-COOH")
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[5]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution (optional): 1 M Hydroxylamine (B1172632) HCl or 1 M Tris-HCl, pH 8.5
Procedure:
-
Preparation of Reagents:
-
Equilibrate the PEG-COOH, EDC-HCl, and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[2][7]
-
Prepare a stock solution of PEG-COOH (e.g., 100 mg/mL) in anhydrous DMF or DMSO.[6]
-
Crucially, prepare EDC and Sulfo-NHS solutions immediately before use , as they are moisture-sensitive and hydrolyze in solution.[2][7] Dissolve EDC-HCl and Sulfo-NHS in Activation Buffer to a final concentration of, for example, 10 mg/mL.
-
-
Activation Reaction:
-
Dissolve the desired amount of PEG-COOH in Activation Buffer.
-
Add the freshly prepared Sulfo-NHS solution to the PEG-COOH solution. A 2- to 5-fold molar excess of Sulfo-NHS over PEG-COOH is recommended.[1][4] Mix gently.
-
Add the freshly prepared EDC-HCl solution to the mixture. A 2- to 10-fold molar excess of EDC over PEG-COOH is recommended.[1]
-
Incubate the reaction at room temperature for 15-30 minutes.[8][6]
-
-
Use of Activated PEG-NHS Ester:
-
The activated PEG-Sulfo-NHS ester is now ready for conjugation to an amine-containing molecule. For best results, use it immediately.[7]
-
To proceed with conjugation, add the activated PEG solution to your amine-containing target molecule, which should be dissolved in a Coupling Buffer (e.g., PBS at pH 7.2-7.5). The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8.[6][9]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.[6]
-
-
Quenching (Optional):
Protocol 2: Organic Solvent Activation using EDC and NHS
This method is suitable for activating the PEG linker for reaction with small molecules or when the subsequent reaction needs to be performed in an organic solvent.
Materials and Reagents:
-
This compound ("PEG-COOH")
-
EDC-HCl
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[6]
-
Base (optional, for subsequent conjugation): Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1]
Procedure:
-
Preparation:
-
Ensure all glassware is dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Dissolve PEG-COOH (1 equivalent) in anhydrous DCM or DMF.[6]
-
-
Activation Reaction:
-
Use of Activated PEG-NHS Ester:
-
The resulting solution containing the activated PEG-NHS ester can be used directly in the next step.
-
In a separate flask, dissolve the amine-containing molecule (1.0 - 1.5 equivalents).[6]
-
Add the activated PEG-NHS ester solution to the amine solution.
-
If the amine is in its salt form (e.g., hydrochloride), add a non-nucleophilic base like DIPEA or TEA (2-3 equivalents) to the reaction mixture.[1]
-
Stir the reaction at room temperature for 2-16 hours until completion, monitoring by TLC or LC-MS.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified using an appropriate method, such as flash chromatography.[6]
-
Data Presentation
Quantitative parameters for the activation reaction are crucial for reproducibility and optimization. The following table summarizes typical reaction conditions.
| Parameter | Aqueous Protocol | Organic Protocol | Purpose |
| Solvent | 0.1 M MES Buffer, pH 6.0 | Anhydrous DMF or DCM | Reaction Medium |
| PEG-COOH | 1 equivalent | 1 equivalent | Starting Material |
| EDC-HCl | 2 - 10 equivalents | 1.5 - 2.0 equivalents | Activates Carboxyl Group[1] |
| NHS/Sulfo-NHS | 2 - 5 equivalents (Sulfo-NHS) | 1.5 - 2.0 equivalents (NHS) | Stabilizes Activated Intermediate[1] |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | Reaction Condition |
| Reaction Time | 15 - 30 minutes | 30 minutes - 4 hours | Duration for Activation[1][6] |
| Activation pH | 4.5 - 6.0 | N/A | Optimal pH for EDC efficiency[3] |
| Conjugation pH | 7.2 - 8.0 | N/A (Base added) | Optimal pH for amine reaction[10] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution(s) |
| Low Activation/Conjugation Yield | Hydrolysis of EDC or NHS ester. | Prepare EDC/NHS solutions fresh. Use activated PEG immediately. Ensure anhydrous solvents for the organic protocol.[7] |
| Incorrect pH for activation or conjugation. | Verify that the Activation Buffer is pH 4.5-6.0 and the subsequent Coupling Buffer is pH 7.2-8.0.[1][3] | |
| Presence of primary amines in buffers (e.g., Tris, Glycine). | Use amine-free buffers like MES, PBS, HEPES, or Borate for the reaction.[7][10] | |
| Precipitation of Reagents | Poor solubility of PEG-COOH or NHS. | For the aqueous protocol, ensure Sulfo-NHS is used. For the organic protocol, ensure the chosen solvent (DMF/DCM) fully dissolves all reagents. |
Visualizations
Reaction Pathway
The following diagram illustrates the two-step chemical activation of the carboxylic acid using EDC and NHS.
Caption: Chemical pathway for EDC/NHS activation of a carboxylic acid.
Experimental Workflow
This flowchart outlines the logical steps for the aqueous activation protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for OH-C2-Peg3-nhco-C3-cooh in Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of a Heterobifunctional Linker in Peptide Synthesis
The molecule OH-C2-Peg3-nhco-C3-cooh is a heterobifunctional linker designed for bioconjugation. Its structure features a hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) group at the other, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This architecture makes it an ideal tool for covalently connecting a peptide to another molecule, such as a small molecule drug, a fluorescent probe, or a component of a larger assembly like a Proteolysis Targeting Chimera (PROTAC).[1][2]
This linker is not typically used for the initial anchoring of a peptide to a solid support in Solid-Phase Peptide Synthesis (SPPS). Instead, its primary application is in the post-synthesis modification of peptides. The PEG component of the linker offers several advantages, including increased solubility of the final conjugate, reduced aggregation, and providing a flexible spacer that can minimize steric hindrance between the conjugated molecules.[3][4]
The orthogonal nature of the hydroxyl and carboxyl groups allows for sequential and specific conjugation reactions. Typically, the carboxylic acid end is used to form a stable amide bond with a primary amine on the peptide (such as the N-terminus or the side chain of a lysine (B10760008) residue). The remaining hydroxyl group can then be used for subsequent conjugation reactions.
This document provides detailed protocols for two primary applications of this linker:
-
On-Resin Peptide Modification: Attaching the linker to the peptide while it is still bound to the solid-phase synthesis resin.
-
Solution-Phase Conjugation: Attaching the linker to the peptide after it has been cleaved from the resin and purified.
Application 1: On-Resin Peptide Modification
This approach involves incorporating the linker onto the peptide before cleavage from the solid support. This is advantageous as it allows for the use of excess reagents that can be easily washed away, simplifying purification.[5] This protocol assumes the peptide has been synthesized with a lysine residue whose side chain is protected by an orthogonal protecting group (e.g., Mtt, Mmt, or Dde), which can be removed without cleaving the peptide from the resin or removing other side-chain protecting groups.
Experimental Protocol: On-Resin Conjugation
This protocol details the steps for coupling the this compound linker to the side chain of a lysine residue on a resin-bound peptide.
Table 1: Reagents and Conditions for On-Resin Conjugation
| Step | Reagent/Solvent | Molar Excess (vs. Resin Capacity) | Reaction Time | Temperature |
| Swelling | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | N/A | 20 min each | Room Temp |
| Orthogonal Deprotection | 1-5% TFA in DCM (for Mtt/Mmt) or 2% Hydrazine in DMF (for Dde) | N/A | 10 x 2 min | Room Temp |
| Washing | DCM, DMF, Diisopropylethylamine (DIPEA) in DMF (5%), DMF | N/A | 5 x 1 min | Room Temp |
| Linker Activation | This compound, HBTU/HATU, DIPEA | 3 eq. Linker, 2.9 eq. HBTU, 6 eq. DIPEA | 5 min | Room Temp |
| Coupling | Activated Linker Solution in DMF | N/A | 2 hours | Room Temp |
| Final Washing | DMF, DCM | N/A | 5 x 1 min | Room Temp |
| Cleavage & Deprotection | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | N/A | 2-3 hours | Room Temp |
Methodology:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide or Wang resin) using standard Fmoc-SPPS chemistry. Incorporate Fmoc-Lys(Mtt)-OH at the desired modification site.
-
Resin Swelling: Swell the peptide-resin in DCM and then DMF for 20 minutes each.
-
Orthogonal Protecting Group Removal:
-
To remove the Mtt group, wash the resin with DCM. Treat the resin with a solution of 1-5% Trifluoroacetic acid (TFA) in DCM for 10 cycles of 2 minutes each. The appearance of a yellow color indicates the release of the Mtt cation.
-
Wash the resin thoroughly with DCM, followed by a 5% DIPEA in DMF wash to neutralize, and then with DMF.
-
-
Linker Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin's functional capacity) and a coupling agent like HBTU or HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the carboxylic acid of the linker. Allow pre-activation for 5 minutes.
-
Add the activated linker solution to the peptide-resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.[6]
-
Incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide-linker conjugate.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification: Purify the crude peptide-linker conjugate using reverse-phase HPLC.
-
Verification: Confirm the identity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Workflow for On-Resin Modification
Caption: Workflow for on-resin peptide modification.
Application 2: Solution-Phase Conjugation
In this method, the peptide is synthesized, cleaved from the resin, and purified first. The linker is then conjugated to a specific site on the peptide in a solution-phase reaction. This approach is useful when the linker or the subsequent modifications are incompatible with the conditions of SPPS or cleavage.[7] The protocol below describes the conjugation of the linker's carboxylic acid to the N-terminal amine of a purified peptide.
Experimental Protocol: Solution-Phase Conjugation
Table 2: Reagents and Conditions for Solution-Phase Conjugation
| Step | Reagent/Solvent | Molar Ratio (Linker:Peptide) | Reaction Time | Temperature |
| Linker Activation | This compound, EDC, NHS | 1.5 : 1 (EDC:Linker) | 15-30 min | Room Temp |
| Solvent: Anhydrous DMF or DMSO | 1.5 : 1 (NHS:Linker) | |||
| Conjugation | Purified Peptide, Activated Linker | 1.2 : 1 | 2-4 hours | Room Temp |
| Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.0-8.5 | ||||
| Purification | Reverse-Phase HPLC or Size-Exclusion Chromatography | N/A | N/A | N/A |
Methodology:
-
Peptide Synthesis and Purification: Synthesize the target peptide using standard Fmoc-SPPS, cleave it from the resin, and purify it to >95% purity by RP-HPLC. Lyophilize the purified peptide.
-
Linker Activation:
-
Peptide Preparation: Dissolve the purified peptide in a suitable aqueous buffer, such as 0.1 M sodium bicarbonate buffer or PBS, at a pH of 8.0-8.5. The slightly basic pH ensures the target amine (e.g., N-terminus) is deprotonated and nucleophilic.
-
Conjugation Reaction:
-
Add the activated linker solution dropwise to the peptide solution with gentle stirring. A typical molar ratio is 1.2 equivalents of linker to 1 equivalent of peptide.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Reaction Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris to consume any unreacted NHS-ester.
-
Purification: Purify the resulting peptide-linker conjugate from unreacted peptide and linker by-products using RP-HPLC or size-exclusion chromatography.
-
Verification: Confirm the final product's identity and purity using mass spectrometry and analytical HPLC.
Workflow for Solution-Phase Conjugation
Caption: Workflow for solution-phase peptide modification.
Conclusion and Further Applications
The this compound linker is a versatile tool for the advanced modification of synthetic peptides. The protocols provided for on-resin and solution-phase conjugation offer robust methods for attaching this linker to a peptide of interest. Once conjugated, the terminal hydroxyl group of the linker is available for further functionalization. This could include oxidation to an aldehyde for oxime ligation, activation for ester formation, or other standard bioconjugation chemistries, enabling the creation of complex and functional peptide-based molecules for research and therapeutic development.
References
- 1. Peptide PROTAC in Drug Development | Biopharma PEG [biochempeg.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 6. interchim.fr [interchim.fr]
- 7. Synthesis of peptide-oligonucleotide conjugates using a heterobifunctional crosslinker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TH [thermofisher.com]
Application Notes: Analytical Characterization of OH-C2-Peg3-nhco-C3-cooh
Introduction
The molecule OH-C2-Peg3-nhco-C3-cooh is a heterobifunctional linker containing a hydroxyl group and a carboxylic acid group, connected by a polyethylene (B3416737) glycol (PEG) and an amide linkage. Such linkers are crucial in drug development and bioconjugation for attaching molecules to proteins, surfaces, or nanoparticles.[1][2] Accurate and comprehensive analytical characterization is essential to confirm its identity, purity, and stability, ensuring reproducibility and reliability in downstream applications. This document provides detailed protocols for the characterization of this molecule using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of the synthesized linker.[3][] Since PEG derivatives lack a strong UV chromophore, detection methods like Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection are often employed.[5][6] Alternatively, derivatization can be performed to attach a UV-active group.[3] For this protocol, a standard Reverse-Phase HPLC (RP-HPLC) with ELSD is described.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound.
-
Dissolve the sample in 5 mL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: Evaporative Light Scattering Detector (ELSD) with nebulizer temperature at 50°C and evaporator temperature at 70°C.[6]
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity percentage based on the relative peak areas.
-
Data Presentation
| Parameter | Expected Result |
| Retention Time | Dependent on specific column and conditions |
| Purity | >95% (Target) |
| Impurities | <5% total |
Workflow Diagram
Caption: HPLC analysis workflow for purity determination.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.[9] Electrospray ionization (ESI) is a suitable technique for this polar molecule.[10][11]
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol (B129727) or water.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL using a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.[12]
-
Ensure no salts are present, as they can interfere with ionization.[13]
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 100 °C.[13]
-
-
Data Analysis:
-
Identify the m/z values for the protonated molecule [M+H]⁺ and common adducts like the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[13]
-
Compare the observed exact mass with the calculated theoretical mass.
-
Data Presentation
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 294.1600 | To be determined |
| [M+Na]⁺ | 316.1419 | To be determined |
| [M+K]⁺ | 332.1159 | To be determined |
Workflow Diagram
Caption: Mass spectrometry workflow for molecular weight confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei like ¹H and ¹³C.[14]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.[15][16]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), as the compound is water-soluble.[15][17]
-
Transfer the solution to a clean 5 mm NMR tube.[18] Ensure the solution is free of particulate matter.[17][19]
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiments: ¹H NMR, ¹³C NMR.
-
Solvent: D₂O.
-
Temperature: 25 °C.
-
Reference: The residual solvent peak of D₂O (approx. 4.79 ppm) can be used for ¹H referencing.
-
-
Data Analysis:
-
Assign the observed chemical shifts (δ) to the corresponding protons and carbons in the molecular structure.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Data Presentation
Expected ¹H NMR Chemical Shifts (in D₂O)
| Assignment (Proton) | Structure Fragment | Expected δ (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| a | HO-CH₂ - | ~3.7 | t | 2H |
| b | -CH₂ -O- | ~3.6 | t | 2H |
| c | -O-CH₂CH₂ -O- (PEG) | ~3.65 | s (broad) | 12H |
| d | -O-CH₂ -NH- | ~3.5 | t | 2H |
| e | -NH-CO-CH₂ - | ~2.5 | t | 2H |
| f | -CH₂ -COOH | ~2.7 | t | 2H |
Expected ¹³C NMR Chemical Shifts (in D₂O)
| Assignment (Carbon) | Structure Fragment | Expected δ (ppm) |
|---|---|---|
| 1 | HO-C H₂- | ~61 |
| 2 | -C H₂-O- | ~72 |
| 3 | -O-C H₂C H₂-O- (PEG) | ~70 |
| 4 | -O-C H₂-NH- | ~40 |
| 5 | -NH-C O- | ~175 |
| 6 | -CO-C H₂- | ~31 |
| 7 | -C H₂-COOH | ~35 |
| 8 | -C OOH | ~178 |
Note: The actual chemical shifts may vary. The PEG backbone often shows a strong, broad singlet in ¹H NMR and a characteristic peak around 70 ppm in ¹³C NMR.[20][21]
Workflow Diagram
Caption: NMR spectroscopy workflow for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation:
-
Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) in the spectrometer.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis.
-
-
FTIR Acquisition:
-
Spectrometer: FTIR Spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present.
-
Data Presentation
| Functional Group | Structure Fragment | Expected Absorption (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol) | R-OH | 3500 - 3200 | Broad |
| O-H Stretch (Carboxylic Acid) | -COOH | 3300 - 2500 | Very Broad |
| N-H Stretch (Amide) | R-NH-CO | 3400 - 3200 | Medium, Sharp |
| C-H Stretch | -CH₂- | 2950 - 2850 | Strong, Sharp |
| C=O Stretch (Carboxylic Acid) | -COOH | 1725 - 1700 | Strong, Sharp |
| C=O Stretch (Amide I) | -NH-CO- | 1680 - 1630 | Strong, Sharp |
| N-H Bend (Amide II) | -NH-CO- | 1550 - 1510 | Medium |
| C-O Stretch (Ether) | -C-O-C- | 1150 - 1085 | Strong |
Note: The presence of a strong carbonyl (C=O) stretch for the amide is expected around 1650-1690 cm⁻¹, while the carboxylic acid carbonyl appears around 1710 cm⁻¹.[22][23]
Workflow Diagram
Caption: FTIR spectroscopy workflow for functional group analysis.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. uab.edu [uab.edu]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 16. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 17. organomation.com [organomation.com]
- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 19. sites.bu.edu [sites.bu.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 23. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
Application Notes and Protocols for NMR Spectroscopy of Bifunctional PEG3 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional polyethylene (B3416737) glycol (PEG) linkers are fundamental tools in drug delivery, bioconjugation, and materials science. The precise characterization of these linkers is paramount to ensure the quality, efficacy, and safety of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of these linkers. This document provides detailed application notes and experimental protocols for the NMR analysis of bifunctional PEG3 linkers.
Bifunctional PEG3 linkers consist of a central core of three repeating ethylene (B1197577) glycol units, flanked by two different functional groups that allow for the conjugation of two different molecules. Common functional groups include amines, carboxylic acids, azides, and alkynes, which are often used in "click chemistry" and other bioconjugation reactions.
Key Applications of NMR in PEG3 Linker Analysis
-
Structural Verification: Confirmation of the expected chemical structure, including the PEG backbone and the terminal functional groups.
-
Purity Assessment: Detection and quantification of impurities or residual starting materials.
-
Functional Group Integrity: Ensuring the reactive ends of the linker are intact and have not undergone degradation.
-
Quantitative Analysis: Determining the concentration of the linker in solution.[1][2]
NMR Data for Common Bifunctional PEG3 Linkers
The chemical shifts in NMR spectroscopy are highly sensitive to the chemical environment of the nuclei. The following tables summarize typical ¹H and ¹³C NMR chemical shifts for various bifunctional PEG3 linkers. These values are reported in parts per million (ppm) relative to a standard reference (e.g., TMS). The exact chemical shifts can vary slightly depending on the solvent, concentration, and pH.
¹H NMR Chemical Shift Data
| Linker Structure | Functional Group | Proton Assignment | Chemical Shift (δ, ppm) |
| Amine-PEG3-Acid | Amine (-CH₂-NH₂) | α-CH₂ to Amine | ~2.8 - 3.0 |
| β-CH₂ to Amine | ~3.5 - 3.7 | ||
| PEG Backbone (-O-CH₂-CH₂-O-) | -CH₂-CH₂- | ~3.6 - 3.7 | |
| Acid (-CH₂-COOH) | α-CH₂ to Acid | ~2.5 - 2.7 | |
| Azide-PEG3-Amine | Azide (-CH₂-N₃) | α-CH₂ to Azide | ~3.3 - 3.4[3][4] |
| PEG Backbone (-O-CH₂-CH₂-O-) | -CH₂-CH₂- | ~3.6 - 3.7 | |
| Amine (-CH₂-NH₂) | α-CH₂ to Amine | ~2.8 - 3.0 | |
| Azide-PEG3-Alkyne | Azide (-CH₂-N₃) | α-CH₂ to Azide | ~3.3 - 3.4 |
| PEG Backbone (-O-CH₂-CH₂-O-) | -CH₂-CH₂- | ~3.6 - 3.7 | |
| Alkyne (-C≡CH) | ≡C-H | ~2.4 - 2.8 |
Note: The broad signal of the PEG backbone protons often appears as a singlet or a complex multiplet around 3.65 ppm.
¹³C NMR Chemical Shift Data
| Linker Structure | Functional Group | Carbon Assignment | Chemical Shift (δ, ppm) |
| Amine-PEG3-Acid | Amine (-CH₂-NH₂) | α-C to Amine | ~40 - 42[5] |
| β-C to Amine | ~72 - 74[5] | ||
| PEG Backbone (-O-CH₂-CH₂-O-) | -CH₂-CH₂- | ~69 - 71 | |
| Acid (-CH₂-COOH) | -COOH | ~170 - 175 | |
| α-C to Acid | ~35 - 37 | ||
| Azide-PEG3-Amine | Azide (-CH₂-N₃) | α-C to Azide | ~50 - 51[5][6] |
| PEG Backbone (-O-CH₂-CH₂-O-) | -CH₂-CH₂- | ~69 - 71 | |
| Amine (-CH₂-NH₂) | α-C to Amine | ~40 - 42[5] | |
| Azide-PEG3-Alkyne | Azide (-CH₂-N₃) | α-C to Azide | ~50 - 51[4] |
| PEG Backbone (-O-CH₂-CH₂-O-) | -CH₂-CH₂- | ~69 - 71 | |
| Alkyne (-C≡CH) | -C ≡CH | ~80 - 82[4] | |
| -C≡C H | ~75 - 77[7][8] |
Experimental Protocols
Protocol for Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the bifunctional PEG3 linker for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent in which the linker is highly soluble.[9] Common solvents for PEG derivatives include Deuterium (B1214612) Oxide (D₂O), Chloroform-d (CDCl₃), and Dimethyl sulfoxide-d₆ (DMSO-d₆).[10] DMSO-d₆ can be particularly useful as the hydroxyl proton resonance is often well-resolved and does not shift significantly with concentration.[10]
-
Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[9]
-
Filtration (Optional but Recommended): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to avoid spectral artifacts.[11]
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for organic solvents) can be added.
Caption: General workflow for preparing a bifunctional PEG3 linker sample for NMR analysis.
Protocol for 1D NMR Data Acquisition
-
Instrument Setup: Tune and lock the NMR spectrometer according to standard procedures. The lock signal is provided by the deuterium in the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 8 to 64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-5 seconds is recommended to allow for full relaxation of the protons. For quantitative analysis, a longer delay (5x T₁) is necessary.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence is standard to simplify the spectrum and improve signal-to-noise.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2-5 seconds.
-
Protocol for 2D NMR Data Acquisition (for Structural Confirmation)
2D NMR experiments can be invaluable for unambiguously assigning proton and carbon signals, especially for more complex linker derivatives.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is useful for confirming the connectivity of protons within the PEG backbone and the functional end groups.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[8] It is a powerful tool for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak or the internal standard peak to its known chemical shift.
-
Integration: For ¹H NMR, integrate the area under each peak. The integral values are proportional to the number of protons giving rise to the signal, which can be used to confirm the structure and assess purity.
-
Peak Picking: Identify the chemical shift of each peak in the spectrum.
Logical Workflow for Linker Characterization
The following diagram illustrates a logical workflow for the complete NMR characterization of a novel bifunctional PEG3 linker.
Caption: A logical workflow for the structural characterization of bifunctional PEG3 linkers using various NMR techniques.
Conclusion
NMR spectroscopy is an indispensable technique for the detailed characterization of bifunctional PEG3 linkers. By following the protocols and utilizing the reference data provided in these application notes, researchers, scientists, and drug development professionals can confidently verify the structure, assess the purity, and ensure the quality of these critical reagents in their research and development endeavors. The use of both 1D and 2D NMR techniques provides a comprehensive understanding of the molecular structure, which is essential for the successful implementation of these linkers in their intended applications.
References
- 1. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Application Note: Mass Spectrometry Analysis of OH-C2-Peg3-nhco-C3-cooh
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for the mass spectrometry analysis of the bifunctional molecule OH-C2-Peg3-nhco-C3-cooh. This molecule incorporates a hydroxyl group, a short polyethylene (B3416737) glycol (PEG) linker, an amide bond, and a terminal carboxylic acid, making it a relevant structure in bioconjugation and drug delivery research. The methodologies described herein are designed to provide accurate mass determination, structural elucidation, and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.
Materials:
-
This compound sample
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
Protocol:
-
Accurately weigh 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Prepare a series of dilutions from the stock solution using the same solvent mixture to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For LC-MS/MS analysis, prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL in the mobile phase A (see section 2.1).
-
Filter the working solution and calibration standards through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
2.1. Liquid Chromatography Conditions
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2.2. Mass Spectrometry Conditions
Electrospray ionization (ESI) is a common and effective technique for analyzing PEGylated and carboxylated compounds.[1][2][3]
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Polarity | Positive | Negative |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Cone Voltage | 30 V | -30 V |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temp. | 350 °C | 350 °C |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
| Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Acquisition Mode | MS and MS/MS (Data-Dependent Acquisition) | MS and MS/MS (Data-Dependent Acquisition) |
| Collision Gas | Argon | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) | Ramped (e.g., 10-40 eV) |
Data Presentation
Quantitative Data Summary
The following table presents hypothetical quantitative data for the analysis of this compound, which can be used to construct a calibration curve for quantification.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,912 |
| 10 | 155,678 |
| 25 | 389,123 |
| 50 | 775,432 |
| 100 | 1,567,890 |
Expected Mass and Fragmentation
-
Molecular Formula: C₁₅H₂₈N₂O₈
-
Monoisotopic Mass: 380.1849 Da
-
Expected Ions (Positive Mode):
-
Expected Ion (Negative Mode):
-
[M-H]⁻: 379.1776 Da
-
Fragmentation Analysis: Collision-induced dissociation (CID) of the parent ion will yield characteristic fragment ions. The fragmentation of deprotonated PEGs is often dominated by intramolecular SN2 reactions.[4] For the protonated molecule, cleavage of the ether bonds in the PEG linker and the amide bond are expected.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: LC-MS/MS workflow for the analysis of this compound.
Logical Relationship: Anticipated Fragmentation Pathway (Positive Ion Mode)
Caption: Proposed fragmentation of [M+H]⁺ for this compound.
References
Application Note: Determination of Purity for Synthesized OH-C2-Peg3-nhco-C3-cooh
Introduction
The synthesis of precisely structured molecules is paramount in drug development and various biomedical applications. This application note provides a detailed protocol for determining the purity of a synthesized short-chain PEGylated carboxylic acid, specifically OH-C2-Peg3-nhco-C3-cooh. This bifunctional molecule, featuring a hydroxyl group and a carboxylic acid connected by a PEGylated linker, is representative of a class of compounds used as linkers or spacers in bioconjugation and drug delivery systems.
Accurate assessment of purity is critical to ensure the quality, safety, and efficacy of final products. This document outlines the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization and purity assessment of this compound. The protocols provided are designed to be adaptable for similar short-chain PEGylated compounds.
Analytical Methods for Purity Determination
A multi-faceted analytical approach is recommended to ensure a thorough evaluation of the purity of this compound. The combination of HPLC, MS, and NMR provides orthogonal information, leading to a confident purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Primarily used for the separation and quantification of the main compound and any impurities.[1][] Reverse-Phase HPLC (RP-HPLC) is particularly suitable for this molecule due to its polarity.
-
Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the synthesized compound and potential impurities.[1][3] Electrospray Ionization (ESI) is a common and effective ionization technique for such molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, confirming the covalent structure of the target molecule and identifying any structural isomers or residual starting materials.[4][5][6][7][8] Both ¹H and ¹³C NMR are valuable.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC Purity Analysis.
3.1.1. Materials and Reagents
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), 0.1% (v/v) in water and ACN
-
Methanol (B129727), HPLC grade (for cleaning)
3.1.2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
UV Detector or Evaporative Light Scattering Detector (ELSD)
3.1.3. HPLC Method Parameters
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or ELSD |
3.1.4. Sample Preparation
-
Prepare a stock solution of the this compound sample in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3.1.5. Data Analysis
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the target compound as the percentage of the main peak area relative to the total peak area.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Mass Spectrometry (MS)
This protocol outlines the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the confirmation of the molecular weight of this compound.
Logical Flow for MS Analysis:
Caption: Logical Flow of Mass Spectrometry Analysis.
3.2.1. Materials and Reagents
-
This compound sample
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
3.2.2. Instrumentation
-
An ESI-MS instrument (e.g., Q-TOF or Orbitrap)
3.2.3. MS Method Parameters
| Parameter | Setting |
| Ionization Mode | Positive and Negative ESI |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 300 °C |
| Mass Range | m/z 100-1000 |
3.2.4. Sample Preparation
-
Dissolve the sample in a 50:50 mixture of water and methanol with 0.1% formic acid to a final concentration of approximately 10 µg/mL.
-
Infuse the sample directly into the mass spectrometer.
3.2.5. Data Analysis
-
Determine the experimental mass-to-charge ratio (m/z) of the most abundant ions.
-
Compare the experimental mass with the theoretical mass of this compound (C₁₄H₂₇NO₈, Molecular Weight: 349.37 g/mol ).
-
Expected [M+H]⁺: 350.18
-
Expected [M+Na]⁺: 372.16
-
Expected [M-H]⁻: 348.17
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H and ¹³C NMR for the structural confirmation and purity assessment of this compound.
Workflow for NMR Analysis:
Caption: Workflow for NMR Spectroscopy Analysis.
3.3.1. Materials and Reagents
-
This compound sample (dried)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
3.3.2. Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher)
3.3.3. NMR Data Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
| Pulse Angle | 30° | 30° |
3.3.4. Sample Preparation
-
Dissolve 5-10 mg of the dried sample in approximately 0.6 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3.3.5. Data Analysis
-
Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to confirm the presence of all expected protons.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the presence of all expected carbon atoms.
-
Look for the absence of signals corresponding to starting materials or significant impurities. The purity can be estimated by comparing the integral of the product peaks to those of known impurities if a standard is available.[4]
Data Presentation and Interpretation
All quantitative data from the purity analyses should be summarized for clear comparison.
Table 1: Summary of Purity Analysis for this compound
| Analytical Method | Parameter Measured | Result |
| RP-HPLC | Purity by Area % | e.g., 98.5% |
| ESI-MS | Experimental [M+H]⁺ | e.g., 350.18 |
| Theoretical [M+H]⁺ | 350.18 | |
| ¹H NMR | Structural Confirmation | Conforms to structure |
| Impurities Detected | e.g., <1.5% | |
| ¹³C NMR | Structural Confirmation | Conforms to structure |
Conclusion
The combination of RP-HPLC, ESI-MS, and NMR spectroscopy provides a robust and comprehensive approach for determining the purity of synthesized this compound. HPLC offers quantitative purity assessment, MS confirms the molecular identity, and NMR verifies the chemical structure. By following these detailed protocols, researchers, scientists, and drug development professionals can confidently assess the quality of their synthesized material, ensuring its suitability for further applications.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
OH-C2-Peg3-nhco-C3-cooh solubility issues in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the PROTAC linker OH-C2-Peg3-nhco-C3-cooh.
Troubleshooting Guide
This guide is designed to help you resolve common solubility issues encountered during your experiments.
| Issue | Potential Cause | Suggested Solution |
| Difficulty dissolving the solid compound | The compound may have formed aggregates or may be in a more stable crystalline form with high lattice energy. | 1. Sonication: Use a bath sonicator to break up any solid aggregates. 2. Vortexing: Agitate the solution vigorously using a vortex mixer. 3. Gentle Heating: Warm the solution gently (e.g., to 30-40°C) to increase the kinetic energy of the molecules. Caution: Be mindful of the compound's stability at elevated temperatures. |
| Precipitation upon addition to aqueous buffers or cell culture media | The compound has lower solubility in aqueous environments compared to organic solvents. Components in the media (e.g., salts, proteins) can also cause precipitation. | 1. Decrease Final Concentration: Lower the final concentration of the linker in the aqueous medium. 2. Increase Co-solvent Percentage: If compatible with your experiment, increase the percentage of the initial organic solvent (e.g., DMSO) in the final aqueous solution. Note that high concentrations of organic solvents can be toxic to cells. 3. Stepwise Dilution: Add the stock solution in the organic solvent to the aqueous buffer dropwise while vortexing to avoid localized high concentrations that can lead to precipitation. |
| Inconsistent results in biological assays | Poor solubility leading to variable concentrations of the active compound in the assay. | 1. Visual Inspection: Always visually inspect for any precipitation before and during the experiment. 2. Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles before use. 3. Quantify Concentration: Use an analytical method like HPLC-UV to confirm the concentration of the dissolved linker in your final assay medium. |
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in organic solvents?
Q2: How does the PEG3 linker component affect the solubility of the molecule?
A2: The PEG3 linker, composed of three ethylene (B1197577) glycol units, is incorporated into the molecule to enhance its hydrophilicity.[2][3] This generally improves solubility in aqueous environments and polar organic solvents.[2][3] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, facilitating interaction with protic solvents.
Q3: My compound has precipitated out of solution. Can I redissolve it?
A3: Yes, in many cases you can redissolve the compound. Try adding a small amount of a stronger organic solvent in which the compound is highly soluble (e.g., DMSO) and then use sonication or gentle heating. However, it is best to prepare fresh solutions for critical experiments to ensure accurate concentrations.
Q4: Can I adjust the pH to improve the solubility of this compound?
A4: Yes, pH adjustment can significantly impact the solubility of this molecule due to the presence of a terminal carboxylic acid. In a basic environment (pH > pKa of the carboxylic acid), the carboxyl group will be deprotonated to a carboxylate anion. This charged species is significantly more polar and thus more soluble in aqueous solutions.[4][5] You can add a mild base to your aqueous buffer to increase its solubility. Conversely, in acidic conditions, the molecule will be in its neutral, less water-soluble form.
Expected Solubility in Common Organic Solvents
While experimental quantitative data is not available, the following table summarizes the expected qualitative solubility based on the chemical structure of this compound and the properties of similar compounds.
| Solvent | Abbreviation | Expected Solubility | Comments |
| Dimethyl Sulfoxide | DMSO | High | A strong polar aprotic solvent, generally excellent for dissolving PROTAC linkers. |
| Dimethylformamide | DMF | High | Another polar aprotic solvent that is a good choice for initial stock solutions. |
| Dichloromethane | DCM | Moderate to High | A less polar solvent, but the PEG component should allow for reasonable solubility. |
| Methanol (B129727) | MeOH | Moderate | A polar protic solvent. The carboxylic acid and PEG groups should allow for solubility. |
| Ethanol | EtOH | Moderate | Similar to methanol, should be a viable solvent. |
| Acetonitrile | ACN | Moderate to Low | Less polar than methanol and ethanol, may have lower solubility. |
| Water | - | Low (at neutral pH) | Solubility is expected to be limited at neutral pH but will increase significantly at basic pH. |
| Toluene | - | Very Low | A non-polar aromatic solvent, not recommended. |
| Hexanes | - | Insoluble | A non-polar aliphatic solvent, not recommended. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a general method for determining the kinetic solubility of this compound in a solvent of your choice.
Materials:
-
This compound
-
100% DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plate
-
Plate shaker
-
Filtration plate (e.g., 0.45 µm)
-
Collection plate
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In triplicate, dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.
-
Add 198 µL of your chosen solvent (e.g., PBS pH 7.4) to each well to achieve a final concentration of 100 µM. The final DMSO concentration will be 1%.
-
Seal the plate and shake at room temperature for 2 hours on a plate shaker.
-
Filter the solutions through a filtration plate into a clean collection plate to remove any precipitated compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV or a similar analytical method.
-
The measured concentration is the kinetic solubility.
Protocol 2: Improving Solubility with Co-solvents
This protocol describes how to use co-solvents to prepare a solution of this compound for biological assays.
Materials:
-
This compound
-
DMSO
-
PEG300 or PEG400
-
Tween-80 or other surfactant
-
Saline or desired aqueous buffer
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
In a separate tube, prepare the vehicle by mixing the co-solvents. For example, a common vehicle for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the required volume of the DMSO stock solution to the vehicle to achieve the desired final concentration.
-
Vortex the solution thoroughly until it is clear. If necessary, use gentle heating or sonication to aid dissolution.
-
Visually inspect the solution for any signs of precipitation before use.
Visualizations
References
Technical Support Center: OH-C2-Peg3-nhco-C3-cooh Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OH-C2-Peg3-nhco-C3-cooh and similar bifunctional linkers. The focus is on common side reactions encountered during the conjugation of the terminal carboxyl group to primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for conjugating the carboxyl group of this linker?
A1: The terminal carboxylic acid (-COOH) is typically activated to an N-hydroxysuccinimide (NHS) ester. This activated NHS ester then reacts with a primary amine (-NH2) on the target molecule (e.g., a protein, peptide, or small molecule) via nucleophilic acyl substitution. The result is a stable and irreversible amide bond, with N-hydroxysuccinimide released as a byproduct.[1][2][3][]
Q2: What is the most common side reaction I should be aware of?
A2: The most significant and common side reaction is the hydrolysis of the activated NHS ester.[1][5] In the presence of water, the NHS ester can react with a water molecule instead of the target amine, converting the activated carboxyl group back into a carboxylic acid. This reaction competes directly with the desired conjugation (aminolysis) and is a primary cause of low reaction yields.[6]
Q3: How does pH affect my conjugation reaction?
A3: pH is a critical parameter. The reaction between an NHS ester and a primary amine is optimal between pH 7.2 and 8.5 .[1][7][8]
-
Below pH 7.2: The primary amine on your target molecule becomes increasingly protonated (-NH3+). In this state, it is no longer a strong nucleophile and will not efficiently react with the NHS ester.[7][9]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically. The half-life of an NHS ester can decrease to just a few minutes at pH 9.[1][10] This rapid degradation of your activated linker will significantly lower the final yield of your desired conjugate.
Q4: Can the terminal hydroxyl (-OH) group on the linker cause side reactions?
A4: While NHS esters are highly selective for primary amines, side reactions with other nucleophiles, including hydroxyl groups, can occur, particularly under non-ideal conditions.[3] However, the reaction with an alcohol is significantly slower than with a primary amine in a competitive aqueous environment.[11] The resulting ester bond is also less stable than an amide bond and more prone to hydrolysis.[2] For most standard protocols (pH 7.2-8.5), reaction at the terminal hydroxyl group is not a major concern.
Q5: What is the difference between intramolecular and intermolecular crosslinking?
A5: Because this compound has two reactive ends, there is a possibility of forming different types of products.
-
Intramolecular crosslinking occurs when the two ends of the same linker molecule react with two sites on a single target molecule, forming a loop.
-
Intermolecular crosslinking occurs when one linker connects two or more separate target molecules, which can lead to aggregation, precipitation, or the formation of polymers.[11][12] This is a more common issue when using homobifunctional crosslinkers where both ends are activated simultaneously.
Troubleshooting Guide
This guide addresses specific issues that may arise during your conjugation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolysis of NHS Ester: Reagent was exposed to moisture during storage or the reaction buffer pH is too high (>8.5).[5][10] | 1a. Store NHS-ester activated linker desiccated at the recommended temperature. Allow it to warm to room temperature before opening to prevent condensation.[10] 1b. Optimize reaction pH to 7.2-8.5. Prepare fresh buffer for each experiment.[1] 1c. Decrease reaction time. A reaction at pH 8.5 might be complete in 30 minutes, while one at pH 7.2 could take several hours.[8] |
| 2. Inactive Amine: The pH of the reaction buffer is too low (<7.2), causing protonation of the primary amine on the target molecule.[9] | 2. Increase the pH of the reaction buffer to the 7.2-8.5 range.[8] | |
| 3. Competing Nucleophiles: Presence of primary amine-containing buffers (e.g., Tris) or other nucleophilic contaminants.[1][8] | 3. Use non-amine-containing buffers such as Phosphate (B84403), Borate, or HEPES.[1] If quenching is needed, Tris or glycine (B1666218) can be added after the desired reaction time.[8] | |
| 4. Poor Reagent Solubility: The NHS-activated linker is not fully dissolved in the aqueous reaction buffer. | 4. First, dissolve the linker in a dry, water-miscible organic solvent like DMSO or DMF, then add it to the aqueous reaction mixture.[1][8] Ensure the final organic solvent concentration is low (typically <10%). | |
| Product Aggregation / Precipitation | 1. Intermolecular Crosslinking: The concentration of reactants is too high, favoring reactions between separate target molecules.[13] | 1. Reduce the concentration of the target molecule and/or the crosslinker. Perform the reaction under high-dilution conditions.[12] |
| 2. Hydrophobicity: The resulting conjugate is less soluble than the starting materials. | 2. The PEG3 linker is hydrophilic and generally improves solubility.[14][15] If this issue persists, consider using a longer PEG linker. | |
| Multiple Products / High Polydispersity | 1. Multiple Reaction Sites: The target molecule has multiple primary amines (e.g., lysine (B10760008) residues on a protein) that are accessible for conjugation. | 1. Adjust the molar ratio of linker to target molecule. A lower linker:target ratio will favor mono-conjugation. |
| 2. Side reaction with Hydroxyls/Thiols: Minor reactions with other nucleophilic residues (Ser, Thr, Tyr, Cys) on the target molecule.[3] | 2. Ensure the pH is strictly maintained within the 7.2-8.5 range to maximize amine selectivity. Lowering the pH towards 7.2 can sometimes increase selectivity, but will also slow the reaction rate. |
Quantitative Data Summary
The efficiency of the desired aminolysis versus the competing hydrolysis is highly dependent on reaction conditions.
Table 1: Half-life of NHS-Ester Hydrolysis at Different pH Values
| pH | Temperature | Approximate Half-life | Citation(s) |
| 7.0 | 0°C | 4 - 5 hours | [1] |
| 7.0 | Ambient | ~7 hours | [5][10] |
| 8.6 | 4°C | 10 minutes | [1] |
| 9.0 | Ambient | Minutes | [5][10] |
Table 2: Factors Influencing Amidation vs. Hydrolysis Yield
| Factor | Condition Favoring Amidation (Desired) | Condition Favoring Hydrolysis (Side Reaction) | Citation(s) |
| pH | 7.2 - 8.5 | > 8.5 | [1][9] |
| Amine Concentration | High | Low | [16] |
| Temperature | Lower (e.g., 4°C to RT) | Higher | [16] |
| Buffer Type | Phosphate, HEPES, Borate | Buffers with primary amines (e.g., Tris) | [1][8] |
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester Conjugation
This protocol provides a general workflow for conjugating the NHS-activated this compound to an amine-containing molecule.
-
Reagent Preparation:
-
Prepare a stock solution of your amine-containing target molecule in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0).
-
Immediately before use, dissolve the NHS-activated linker in a dry, amine-free water-miscible solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution.[9]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS-linker stock solution to the target molecule solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of proteins.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-8 hours. The optimal time may vary.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.[8] Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts (N-hydroxysuccinimide) using dialysis, size-exclusion chromatography (e.g., a desalting column), or tangential flow filtration (TFF), depending on the nature of the conjugate.
-
Protocol 2: Monitoring NHS-Ester Hydrolysis
The hydrolysis of the NHS ester can be monitored by measuring the absorbance of the released NHS byproduct.[1][6]
-
Sample Preparation:
-
Dissolve 1-2 mg of the NHS-activated linker in 2 mL of an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare a control tube with only the buffer.
-
-
Spectrophotometry:
-
Measure the absorbance of the solution at 260 nm at time zero and at subsequent time points (e.g., every 10-15 minutes).
-
An increase in absorbance at 260 nm over time indicates the release of NHS and thus the rate of hydrolysis.[1]
-
Visualizations
Reaction Pathways
Caption: Primary reaction pathway (Aminolysis) vs. the main side reaction (Hydrolysis).
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. espace.inrs.ca [espace.inrs.ca]
- 15. chempep.com [chempep.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Yield for Amide Coupling of PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the amide coupling of carboxylated PEG linkers, such as OH-C2-Peg3-NHCO-C3-COOH, to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the amide coupling of PEG linkers?
Low yield is often attributed to suboptimal reaction conditions for the amide bond formation, leading to an incomplete reaction or the formation of side products.[1] Key factors to control are the quality of the coupling reagents, pH, and stoichiometry of the reactants.[2]
Q2: Which coupling reagents are recommended for this type of reaction?
For activating the carboxylic acid group of the PEG linker, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used, often in conjunction with additives such as NHS (N-hydroxysuccinimide) or HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions.[3][4] For more challenging couplings, uronium-based reagents like HATU and HBTU are highly effective due to their high reactivity.[5][6]
Q3: What are the optimal reaction conditions?
The optimal conditions can vary, but a two-step reaction is often beneficial.[2] The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2.[7] The subsequent reaction of the activated PEG linker with the primary amine is favored at a pH of 7-8.[2][7] Reactions are typically performed at room temperature for a few hours to overnight.[5]
Q4: Do I need to use protecting groups for the terminal hydroxyl group?
To prevent unwanted side reactions, such as ester formation with the activated carboxylic acid, it is advisable to use a protecting group for the terminal hydroxyl group. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, which can be removed under specific conditions after the amide coupling is complete.[8][9]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).[5][10] This allows you to track the consumption of the starting materials and the formation of the desired product over time.
Q6: What are the common challenges in purifying PEGylated compounds?
PEGylated compounds can be challenging to purify due to their high polarity and potential for aggregation.[2][11] Standard flash column chromatography may result in streaking and poor separation.[11] Techniques like size exclusion chromatography (SEC), ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC) are often more effective for purifying PEGylated products.[][13]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Action |
| Incomplete activation of the carboxylic acid. | Increase the amount of coupling reagent to 1.1-1.5 equivalents. Ensure you are using fresh, high-quality coupling reagents as they can degrade over time.[3][5] |
| Suboptimal pH. | For a two-step EDC/NHS coupling, perform the initial acid activation at pH 4.5-7.2, then adjust the pH to 7-8 before adding the amine.[2][7] |
| Hydrolysis of the activated ester. | Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.[3] |
| Poor solubility of reactants. | Screen different anhydrous solvents like DMF, DMSO, or DCM to ensure all reactants are fully dissolved.[5] |
| Sterically hindered or electron-deficient amine. | Increase the reaction time and/or temperature. Consider using a more powerful coupling reagent like HATU.[14] |
Issue 2: Presence of Significant Side Products
| Potential Cause | Recommended Action |
| Unwanted reaction at the terminal hydroxyl group. | Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS, Benzyl) before the coupling reaction.[8][9] |
| Self-polymerization of the PEG linker. | Control the stoichiometry carefully. A strategy of slow addition of the activating agent can minimize self-polymerization.[5] |
| Side reactions from the coupling reagent. | If using a carbodiimide (B86325) like EDC, add HOBt or HOAt to suppress the formation of N-acylurea byproducts and reduce racemization if the amine is chiral.[3] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Action |
| Product co-elutes with starting materials or byproducts in chromatography. | Utilize alternative purification techniques. Size exclusion chromatography (SEC) is effective for separating based on size, which is useful after PEGylation.[][15] Ion-exchange (IEX) or hydrophobic interaction (HIC) chromatography can separate based on charge and hydrophobicity differences, respectively.[][16] |
| Antibody or protein aggregation after conjugation. | Optimize the molar ratio of the PEG linker to the protein; a high degree of PEGylation can sometimes lead to aggregation. Using longer PEG chains might also help by providing a more effective hydrophilic shield.[2] |
| Product streaking on silica (B1680970) gel column. | For flash chromatography of polar PEG-containing compounds, consider using solvent systems like chloroform-methanol or DCM-methanol. Adding a small percentage of aqueous ammonia (B1221849) for free amines or formic acid for free carboxylic acids can sometimes improve separation.[11] |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Common Additive | Key Features |
| EDC (Water-soluble carbodiimide) | NHS, HOBt, HOAt | Water-soluble byproducts are easily removed by aqueous workup. Cost-effective.[6] |
| DCC/DIC (Carbodiimides) | HOBt | DCC byproduct is insoluble in most organic solvents, facilitating removal by filtration. DIC byproduct is more soluble, making it suitable for solid-phase synthesis.[6] |
| HATU/HBTU (Uronium salts) | DIPEA, TEA (Base) | Highly reactive and efficient, often used for difficult couplings. Faster reaction times and less epimerization compared to carbodiimides.[5][6] |
| PyBOP (Phosphonium salt) | DIPEA, TEA (Base) | A very reactive coupling reagent, particularly effective for sterically hindered amino acids.[6] |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/NHS
-
Preparation : Ensure the this compound linker (with the hydroxyl group protected if necessary) and the amine-containing molecule are pure and dry. Use anhydrous solvents (e.g., DMF or DCM).
-
Activation of Carboxylic Acid :
-
Dissolve the carboxylated PEG linker (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add NHS (1.1-1.5 equivalents) and EDC (1.1-1.5 equivalents).
-
Stir the mixture at room temperature for 15-60 minutes to generate the NHS-activated PEG ester.[2]
-
-
Coupling Reaction :
-
In a separate flask, dissolve the amine-containing molecule (1 equivalent) and a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents) in the anhydrous solvent.
-
Add the freshly prepared NHS-activated PEG ester solution to the amine solution.
-
Stir the reaction mixture at room temperature. Monitor the progress by LC-MS. The reaction is typically complete within 2-24 hours.[5][10]
-
-
Work-up :
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification : Purify the crude product using an appropriate chromatography technique such as size exclusion chromatography (SEC) or reversed-phase HPLC.[][15]
Protocol 2: Characterization by Analytical Techniques
-
LC-MS : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a primary tool for confirming the molecular weight of the PEGylated product and assessing its purity.[17][18]
-
NMR : Nuclear Magnetic Resonance spectroscopy (¹H NMR, ¹³C NMR) can be used for detailed structural characterization of the final product.
-
HPLC : Analytical HPLC with detectors like UV or Charged Aerosol Detector (CAD) can be used to determine the purity of the final product. A CAD is particularly useful as it can detect PEG which lacks a strong chromophore.[19]
Visualizations
Caption: Experimental workflow for a typical amide coupling reaction of a carboxylated PEG linker.
Caption: Troubleshooting decision tree for low reaction yield in amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 8. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enovatia.com [enovatia.com]
- 19. chromatographyonline.com [chromatographyonline.com]
troubleshooting guide for PROTAC synthesis with OH-C2-Peg3-nhco-C3-cooh
Technical Support Center: PROTAC Synthesis
This guide provides detailed troubleshooting for researchers synthesizing Proteolysis Targeting Chimeras (PROTACs) using the bifunctional linker OH-C2-Peg3-nhco-C3-cooh . The content addresses common challenges in synthesis, purification, and characterization in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for using the bifunctional this compound linker?
A1: The synthesis is a convergent, stepwise process where the linker is sequentially coupled to the E3 ligase ligand and the target protein of interest (POI) ligand.[1] Because the linker has two different reactive functional groups—a hydroxyl (-OH) and a carboxylic acid (-COOH)—you must choose which end to react first. A common strategy involves:
-
First Coupling: React one end of the linker with either the POI ligand or the E3 ligase ligand.
-
Intermediate Purification: Purify the resulting ligand-linker intermediate.
-
Second Coupling: Couple the other end of the linker to the second ligand (warhead).
-
Final Deprotection & Purification: Remove any protecting groups and purify the final PROTAC molecule.[1]
The choice of which end to react first depends on the stability of your ligands to the reaction conditions required for the subsequent step.
Q2: Which end of the linker should I react first, the -COOH or the -OH?
A2: The decision depends on the functional groups present on your POI and E3 ligase ligands.
-
Starting with the Carboxylic Acid (-COOH): This is often preferred if your first ligand has a free amine (-NH2). Amide bond formation is a robust and common reaction in PROTAC synthesis.[2] You would activate the linker's carboxylic acid with a coupling agent (like HATU) and then add your amine-containing ligand.[3][4] The remaining -OH group on the other end might need to be protected if it interferes with the coupling reaction, though this is less common.
-
Starting with the Hydroxyl (-OH): This route is chosen if your first ligand needs to be attached via an ether linkage or other hydroxyl-specific chemistry. This typically involves activating the -OH group (e.g., by converting it to a tosylate or mesylate) and then reacting it with a nucleophilic group on your ligand.[4] The carboxylic acid on the other end would likely need to be protected (e.g., as a methyl or t-butyl ester) to prevent it from interfering with the activation step.
Q3: My amide coupling reaction to the linker's carboxylic acid has a low yield. What are the common causes and solutions?
A3: Low yields in amide coupling are a frequent challenge in PROTAC synthesis.[5] Several factors could be responsible, and a systematic approach to troubleshooting is recommended.[5]
-
Incomplete Activation/Coupling: The reaction may not be going to completion.
-
Optimize Coupling Reagents: Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[5] HATU is often preferred as it can reduce the risk of side reactions.[2]
-
Increase Reagent Equivalents: Use a slight excess (1.1–1.5 equivalents) of the coupling agent and the amine component.[5] Ensure the base is in sufficient excess (e.g., 3.0 equivalents) to neutralize any acid salts and facilitate the reaction.[3]
-
Extend Reaction Time & Temperature: Monitor the reaction by LC-MS and allow it to proceed until the starting material is consumed, which can take from hours to overnight.[3][5] Gentle heating (e.g., 40–50 °C) can sometimes improve conversion, but should be monitored for potential byproduct formation.[5]
-
-
Poor Solubility: PROTAC intermediates can have poor solubility in common reaction solvents.
-
Starting Material Degradation: Ensure your amine-containing ligand and the linker are pure and stable under the reaction conditions. Amine starting materials are often stored as TFA or HCl salts, which require sufficient base to be neutralized for the reaction to proceed.[6][7]
Q4: I am having trouble purifying my final PROTAC. It is smearing or sticking to the silica (B1680970) gel column. What can I do?
A4: Purification is a well-known bottleneck in PROTAC synthesis, especially with flexible, polar PEG linkers which can cause molecules to adhere to silica gel.[5]
-
Change the Stationary Phase: If your PROTAC is polar or basic, consider switching from standard silica gel to neutral alumina (B75360) or using reverse-phase (C18) silica for column chromatography.[5]
-
Modify the Mobile Phase:
-
Add modifiers to your eluent. A small amount of triethylamine (B128534) can help with basic compounds, while a little acetic acid can help with acidic ones. Adding a more polar solvent like methanol (B129727) can also improve recovery.[5]
-
For flash chromatography, explore a wider range of solvent polarities and gradients.[5]
-
-
Use Preparative HPLC: High-Performance Liquid Chromatography (HPLC) is often the most effective method for purifying final PROTACs to the high purity (>95%) required for biological assays.[8] Reverse-phase HPLC (RP-HPLC) is suitable for many PROTACs.[9][10]
-
Work Quickly: Minimize the time your compound spends on the column to reduce the chance of on-column degradation, especially if it contains labile functional groups.[5]
Experimental Protocols & Data
Table 1: Typical Reagent Equivalents for HATU-Mediated Amide Coupling
This table provides a starting point for optimizing the amide coupling of the linker's carboxylic acid to an amine-containing ligand (Ligand-NH2).
| Reagent | Equivalents (relative to limiting reagent) | Purpose |
| Ligand-NH2 or Linker-COOH | 1.0 | Limiting Reagent |
| Linker-COOH or Ligand-NH2 | 1.1 - 1.2 | Slight excess to drive reaction |
| HATU | 1.2 | Coupling Agent / Acid Activator[3] |
| DIPEA or TEA | 3.0 | Non-nucleophilic base[3] |
| Anhydrous DMF | - | Solvent |
Protocol 1: General Procedure for Amide Coupling to the Linker's Carboxylic Acid
This protocol describes the coupling of an amine-containing ligand (Ligand-NH2) to the this compound linker.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the this compound linker (1.0 equivalent) in anhydrous DMF.
-
Activation: To the solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).[3] Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11]
-
Coupling: Add the amine-containing ligand (Ligand-NH2, 1.1 equivalents) to the activated linker solution.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS until the starting material is consumed.[3][5]
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate (B1210297) or another suitable organic solvent. Wash sequentially with water and brine to remove DMF and excess reagents.[3]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude intermediate by flash column chromatography or preparative HPLC.[5]
Visualized Workflows and Logic
Synthetic Workflow
Troubleshooting Diagram: Low Amide Coupling Yield
// Solutions for Incomplete Reaction sol1a [label="Increase reagent\nequivalents (1.1-1.5x)", fillcolor="#FFFFFF"]; sol1b [label="Screen coupling reagents\n(HATU, HBTU, COMU)", fillcolor="#FFFFFF"]; sol1c [label="Extend reaction time\nor gently heat (40°C)", fillcolor="#FFFFFF"]; sol1d [label="Check reagent purity\nand freshness", fillcolor="#FFFFFF"];
cause1 -> sol1a [label="Yes"]; cause1 -> sol1b [label="Yes"]; cause1 -> sol1c [label="Yes"]; cause1 -> sol1d [label="Yes"];
// Solutions for Poor Solubility sol2a [label="Screen anhydrous solvents\n(DMF, DCM, NMP)", fillcolor="#FFFFFF"]; sol2b [label="Slightly increase temperature\nto aid dissolution", fillcolor="#FFFFFF"];
cause2 -> sol2a [label="Yes"]; cause2 -> sol2b [label="Yes"];
// Solutions for Product Loss sol3a [label="Use Prep-HPLC instead\nof silica column", fillcolor="#FFFFFF"]; sol3b [label="Use reverse-phase or\nalumina chromatography", fillcolor="#FFFFFF"]; sol3c [label="Add modifier to eluent\n(e.g., TEA, MeOH)", fillcolor="#FFFFFF"];
cause3 -> sol3a [label="Yes"]; cause3 -> sol3b [label="Yes"]; cause3 -> sol3c [label="Yes"];
// Final Check final_check [label="Re-characterize\nfinal product by\nLC-MS & NMR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1a -> final_check; sol2a -> final_check; sol3a -> final_check; } .dot Caption: Decision tree for troubleshooting low yields in amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. syngene-aws-storage01.s3.ap-south-1.amazonaws.com [syngene-aws-storage01.s3.ap-south-1.amazonaws.com]
- 9. Top 9 methods for protein purification [uhplcslab.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. Reddit - The heart of the internet [reddit.com]
preventing hydrolysis of OH-C2-Peg3-nhco-C3-cooh amide bond
Welcome to the technical support center for the OH-C2-Peg3-nhco-C3-cooh bifunctional linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the linker's internal amide bond during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the amide bond in the this compound linker?
A1: The amide bond is the most stable type of carboxylic acid derivative linkage, but it is still susceptible to hydrolysis under certain conditions.[1] Its stability is highly dependent on pH, temperature, and the presence of enzymes.[2][3] Under optimal conditions (neutral pH, low temperature), the linker is generally stable for experimental use and storage. However, both acidic and basic conditions can catalyze the cleavage of the amide bond.[2][4]
Q2: What are the primary factors that can cause hydrolysis of this specific amide bond?
A2: The primary factors are:
-
pH: The rate of hydrolysis is significantly accelerated in both strongly acidic (pH < 5) and strongly alkaline (pH > 9) solutions.[2][4] The bond is generally most stable in the neutral pH range (approximately pH 6-8).
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of hydrolysis.[1] It is crucial to avoid prolonged heating of solutions containing the linker.
-
Enzymatic Cleavage: In biological environments such as plasma or cell lysates, enzymes like proteases and amidases can recognize and cleave the amide bond.
-
Intramolecular Catalysis: A unique risk for this linker is intramolecular catalysis. The terminal carboxylic acid (-COOH) and hydroxyl (-OH) groups are positioned to potentially assist in the hydrolysis of the nearby amide bond, especially under specific pH conditions that favor their participation.[5][6][7]
Q3: How might the terminal -COOH and -OH groups catalyze hydrolysis?
A3: The terminal groups can act as internal catalysts. The neighboring carboxyl group, when deprotonated to a carboxylate (at pH > pKa), can act as a nucleophile, directly attacking the amide's carbonyl carbon.[5] Similarly, the hydroxyl group can participate in catalysis, potentially facilitating the reaction pathway.[6][7] This can lead to a bell-shaped pH-rate profile where hydrolysis rates are unexpectedly high even at moderately acidic or neutral pH.[5]
Q4: What is the optimal pH range for storing and using this linker?
A4: For maximal stability, it is recommended to store and handle the linker in a slightly acidic to neutral pH range, typically pH 6.0 - 7.5 . In this range, both acid and base-catalyzed hydrolysis are minimized.[2] It is critical to perform a pH stability study for your specific application to determine the optimal conditions empirically.
Q5: Is the linker susceptible to enzymatic cleavage in biological samples?
A5: Yes. When used in biological applications, such as conjugating a molecule for in-vivo studies or in-vitro plasma assays, the amide bond is a potential substrate for various systemic proteases and amidases.[3] This can lead to premature cleavage of the linker. A plasma stability assay is essential to quantify this effect.[8][9]
Troubleshooting Guide
Problem 1: I am observing significant degradation of my linker or conjugate during storage.
| Possible Cause | Recommended Solution |
| Incorrect Storage pH | Verify the pH of your storage buffer. Adjust to a range of 6.0-7.5 using a non-nucleophilic buffer (e.g., phosphate (B84403) or HEPES). Avoid buffers containing primary amines like Tris, as they can potentially react with other components if you are performing conjugations.[10] |
| High Storage Temperature | Store stock solutions and conjugates at ≤ -20°C, and preferably at -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the solution. |
| Hydrolysis During Freeze-Thaw | Cryo-concentration during freezing can cause significant shifts in pH and buffer salt concentration, accelerating hydrolysis. Flash-freeze aliquots in liquid nitrogen to minimize this effect. |
Problem 2: My reaction yield is low, and I suspect the linker is hydrolyzing during the conjugation process.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | If your conjugation chemistry requires a high pH (e.g., > 8.5 for amine coupling), the amide bond is at high risk of hydrolysis. Minimize reaction time and temperature. Perform the reaction at the lowest effective pH for your conjugation. |
| Prolonged Reaction Time at High Temperature | Reactions requiring heat will significantly accelerate amide hydrolysis.[1] Reduce the reaction temperature if possible, even if it requires a longer reaction time. Monitor the reaction progress closely by HPLC to find the optimal balance between conjugation efficiency and linker degradation.[11] |
| Intramolecular Catalysis | The reaction conditions may be favoring intramolecular catalysis by the terminal -COOH group. If the reaction can be performed at a pH below the pKa of the carboxylic acid (~4.5), this specific catalytic pathway will be suppressed. However, this may not be compatible with your desired conjugation chemistry. |
Problem 3: I observe significant linker cleavage when my conjugate is in a biological medium (e.g., plasma).
| Possible Cause | Recommended Solution |
| Enzymatic Degradation | The amide bond is being cleaved by plasma proteases or other enzymes.[3] This is an inherent property of the linker in a biological system. |
| Mitigation Strategy | There is no simple way to prevent this in vivo. The solution is often to redesign the linker. For some applications, this cleavage might be a desired mechanism for drug release. If stability is required, consider alternative, more sterically hindered amide bonds or different linkage chemistries altogether. |
| Confirming the Cause | Perform a plasma stability assay comparing active plasma with heat-inactivated plasma.[8] If cleavage is significantly reduced in the heat-inactivated plasma, enzymatic degradation is the primary cause. |
Data Presentation
Table 1: Representative pH-Dependent Amide Bond Hydrolysis Data
This table provides illustrative data on the stability of a typical peptide bond at 37°C, demonstrating the significant impact of pH. The half-life indicates the time required for 50% of the amide bonds to hydrolyze.
| pH | Dominant Hydrolysis Mechanism | First-Order Rate Constant (k, s⁻¹) | Half-Life (t½) |
| 1.0 | Acid-Catalyzed | ~1.7 x 10⁻⁷ | ~47 days |
| 3.0 | Acid-Catalyzed / Water | ~2.0 x 10⁻⁹ | ~11 years |
| 7.0 | Water-Catalyzed (Slowest) | ~8.2 x 10⁻¹¹ | ~267 years[4] |
| 9.0 | Base-Catalyzed | ~1.2 x 10⁻⁹ | ~18 years |
| 11.0 | Base-Catalyzed | ~1.2 x 10⁻⁷ | ~66 days |
| 13.0 | Base-Catalyzed | ~1.2 x 10⁻⁵ | ~16 hours |
Note: Data is adapted from studies on N-(phenylacetyl)glycyl-D-valine and serves as a general reference.[4] The actual rates for this compound may differ due to steric and electronic effects, including potential intramolecular catalysis.
Table 2: Effect of Temperature on Reaction Rates
| Temperature Increase | Approximate Increase in Reaction Rate |
| + 10°C | 2 to 3 times |
| + 20°C | 4 to 9 times |
| + 30°C | 8 to 27 times |
This is a general chemical rule of thumb (Arrhenius equation) and applies to hydrolysis reactions.[1] Precise values should be determined experimentally.
Experimental Protocols
Protocol 1: pH Stability Study using HPLC
This protocol outlines a method to determine the rate of linker hydrolysis at various pH values.
1. Materials:
-
This compound linker
-
A series of buffers (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, borate (B1201080) for pH 8-10) at 50 mM concentration.
-
Quenching solution (e.g., 1 M HCl or an organic solvent like acetonitrile).
-
Reverse-phase HPLC system with a C18 column and UV detector.[12]
-
Mobile phases: A (0.1% TFA in water) and B (0.1% TFA in acetonitrile).
2. Procedure:
-
Prepare a 1 mg/mL stock solution of the linker in a suitable organic solvent (e.g., DMSO).
-
For each pH to be tested, dilute the stock solution into the corresponding buffer to a final concentration of 50 µg/mL. Prepare a sufficient volume for all time points.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each pH solution.
-
Immediately quench the reaction by diluting the aliquot into the quenching solution to stop further hydrolysis. Store samples at -20°C until analysis.
-
Analyze all samples by HPLC. Monitor the disappearance of the parent linker peak and the appearance of hydrolysis product peaks over time.
-
Calculate the percentage of linker remaining at each time point relative to T=0. Plot ln(% remaining) versus time. The slope of this line is the negative of the first-order rate constant (-k).
Protocol 2: Plasma Stability Assay
This protocol assesses the stability of the linker in a biologically relevant matrix.
1. Materials:
-
Linker or linker-conjugate.
-
Plasma from relevant species (e.g., human, mouse, rat), anticoagulated with heparin or EDTA.[8][13]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Protein precipitation solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
2. Procedure:
-
Pre-warm plasma and PBS aliquots to 37°C.
-
Spike the linker into the plasma to a final concentration (e.g., 1-10 µM). Prepare a parallel control sample in PBS to distinguish chemical from enzymatic hydrolysis.
-
Incubate the samples at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot.
-
Immediately add the aliquot to 3-4 volumes of ice-cold protein precipitation solution to stop the reaction and precipitate plasma proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant and analyze it by LC-MS/MS to quantify the amount of remaining parent linker.
-
Plot the percentage of linker remaining versus time to determine its stability profile and half-life in plasma.
Mandatory Visualizations
Caption: Key factors that can induce the hydrolysis of the amide bond.
Caption: Experimental workflow for a pH-dependent stability study.
Caption: A logical guide for troubleshooting linker instability issues.
References
- 1. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uregina.ca [uregina.ca]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intramolecular catalysis of amide hydrolysis by two carboxy-groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00533C [pubs.rsc.org]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Aggregation of PEGylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to avoid and troubleshoot aggregation issues during protein PEGylation.
Frequently Asked Questions (FAQs)
Q1: How can I tell if my PEGylated protein is aggregating?
Aggregation of PEGylated proteins can be observed in several ways[1]:
-
Visual Observation: The solution may appear turbid, opalescent, or contain visible precipitates.
-
Size Exclusion Chromatography (SEC): Analysis will show the emergence of high molecular weight (HMW) species eluting earlier than the desired monomeric PEGylated protein[1].
-
Dynamic Light Scattering (DLS): An increase in the average particle size and polydispersity index (PDI) indicates the presence of aggregates[1].
Q2: What are the common causes of protein aggregation during PEGylation?
Several factors can contribute to protein aggregation during the PEGylation process[1]:
-
Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can connect multiple protein molecules, leading to aggregation[1].
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation[1][2].
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability. Deviations from optimal conditions can expose hydrophobic regions of the protein, promoting aggregation[1][2].
-
PEG-Protein Interactions: The interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation[1][3].
-
Poor Reagent Quality: Impurities in the PEG reagent, such as the presence of diol in a monofunctional PEG, can cause unintended cross-linking[1].
Q3: How does the choice of PEG reagent affect aggregation?
The properties of the PEG reagent play a crucial role in aggregation:
-
Functionality: It is highly recommended to use monofunctional PEG reagents to avoid intermolecular cross-linking, which is a common issue with bifunctional linkers[1].
-
Molecular Weight: The size of the PEG molecule can influence aggregation. For instance, a study on Granulocyte-Colony Stimulating Factor (G-CSF) demonstrated that attaching a 20 kDa PEG molecule could prevent precipitation by making the aggregates soluble and slowing the rate of aggregation[3]. Even a 5 kDa PEG showed a significant improvement in stability[3]. However, the effect of PEG size can be protein-specific[1][4].
Troubleshooting Guide
If you are observing aggregation, follow this troubleshooting guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow for PEGylated Protein Aggregation
References
Technical Support Center: Optimizing Linker Length for PROTAC Efficiency
Welcome to the Technical Support Center for PROTAC® (Proteolysis-Targeting Chimera) research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of PROTAC linker length.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[1] The length of the linker is a crucial parameter.[1] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity, leading to an unstable or unproductive ternary complex and inefficient ubiquitination.[1][2] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.
Q2: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped dose-response curve.[3][4][5] This occurs because at excessive concentrations, the PROTAC is more likely to form unproductive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3][5] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second.[4][6] This stabilizes the ternary complex over the binary complexes and can mitigate the hook effect.[4][5]
Q3: How does linker composition, beyond just length, influence PROTAC performance?
A3: Linker composition significantly impacts a PROTAC's overall performance by influencing its physicochemical properties, such as solubility, cell permeability, and metabolic stability.[2][] For instance, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility, while more rigid structures (e.g., piperazine (B1678402) or phenyl groups) can enhance conformational stability and pre-organize the PROTAC into a bioactive conformation.[6][8] The chemical nature of the linker also affects the stability of the ternary complex and can be modified to improve cell permeability by enabling the formation of intramolecular hydrogen bonds, creating a more compact structure in a "chameleon-like" effect.[5][9]
Q4: Is there a universal optimal linker length for all PROTACs?
A4: No, there is no universal optimal linker length. It is highly dependent on the specific target protein and E3 ligase pair.[1] However, empirical data from numerous studies show that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[10] For some systems, a minimum linker length is required to observe any degradation. For example, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms, while a 21-atom linker showed the highest potency.[10] It is crucial to experimentally screen a library of PROTACs with varying linker lengths to determine the optimum for a specific system.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.
| Problem | Potential Linker-Related Cause | Recommended Solution / Next Step |
| 1. No target degradation observed, despite good binary binding. | Incorrect Linker Length/Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to an unstable ternary complex.[2][6] | Synthesize and test a library of PROTACs with systematically varied linker lengths and rigidities.[10] |
| Poor Cell Permeability: The linker may contribute to poor physicochemical properties (e.g., high polar surface area) that prevent the PROTAC from crossing the cell membrane.[5][9] | Modify the linker to improve permeability by reducing hydrogen bond donors or incorporating motifs that encourage intramolecular hydrogen bonding.[9] Confirm target engagement inside the cell using an assay like CETSA.[11] | |
| Unfavorable Ternary Complex Conformation: The linker or its attachment points may orient the target and E3 ligase in a way that lysine (B10760008) residues on the target are not accessible for ubiquitination.[6] | Redesign the linker to alter the relative orientation of the two proteins. Consider changing the attachment points on the warhead or E3 ligase ligand.[2] | |
| 2. Degradation efficiency decreases at high PROTAC concentrations ("Hook Effect"). | Suboptimal Linker Design: The linker may not be promoting positive cooperativity in ternary complex formation, making binary complexes more favorable at high concentrations.[3][6] | Enhance ternary complex cooperativity by modifying linker flexibility and composition. A more rigid linker can pre-organize the molecule for optimal binding.[6] |
| Perform a wide dose-response experiment to identify the optimal concentration range and characterize the hook effect.[3][5] Use biophysical assays like SPR to directly measure ternary complex formation and stability.[4] | ||
| 3. Inconsistent degradation results between experiments. | PROTAC Instability: The linker may contain metabolically liable groups, causing the PROTAC to degrade in cell culture media over the course of the experiment.[5] | Assess the stability of your PROTAC in media over time. Modify the linker to block sites of metabolism (e.g., replace labile groups, use cyclic linkers).[5] |
| Variable Cell Conditions: While not a direct linker issue, inconsistent cell health, passage number, or confluency can affect the efficiency of the ubiquitin-proteasome system.[5] | Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.[5] |
Data Presentation: Impact of Linker Length on Degradation
The optimal linker length is system-dependent. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation efficacy for different targets.
Note: DC₅₀ is the concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved.
Table 1: BRD4 Degradation via VHL-Recruiting PROTACs with PEG Linkers
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| (Data compiled from studies on JQ1-based PROTACs)[12] |
Table 2: TBK1 Degradation via VHL-Recruiting PROTACs with Alkyl/Ether Linkers
| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| < 12 | Inactive | N/A |
| 12-20 | Submicromolar | >90 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
| (Data from a study by Arvinas)[10] |
Table 3: Estrogen Receptor (ERα) Degradation
| Linker Length (atoms) | Relative Degradation |
| 9 | Low |
| 12 | Moderate |
| 16 | High |
| 19 | Moderate |
| 21 | Low |
| (Data from a study by Cyrus et al.)[13] |
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Experimental workflow for PROTAC linker optimization.
Experimental Protocols
Western Blot for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[12]
Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight.[12]
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[14]
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).[15]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Incubate on ice for 30 minutes, then centrifuge to pellet cellular debris.[16]
-
Quantify protein concentration of the supernatant using a BCA or Bradford assay.[15]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[16]
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[12]
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[12]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is used to measure the kinetics and affinity of binary and ternary complex formation, providing insights into cooperativity.[17][18]
Methodology:
-
Chip Preparation and Immobilization:
-
Binary Interaction Analysis:
-
PROTAC-E3 Ligase: Inject a series of concentrations of the PROTAC in running buffer over the immobilized E3 ligase surface to measure the binary binding affinity (Kᴅ).[4]
-
PROTAC-Target Protein: In a separate experiment, immobilize the target protein and inject the PROTAC to determine its Kᴅ. Alternatively, use a solution-based affinity measurement.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with a range of PROTAC concentrations (or vice-versa).
-
Inject these pre-incubated mixtures over the immobilized E3 ligase surface.[4]
-
The enhanced binding response compared to the PROTAC-E3 ligase binary interaction indicates ternary complex formation.[19]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kᴅ) for both binary and ternary complexes.[4]
-
Calculate the cooperativity factor (alpha, α) by comparing the binding affinities of the ternary and binary complexes. An alpha value > 1 indicates positive cooperativity.[20]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a PROTAC binds to its intended target within the complex environment of an intact cell.[11][21]
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the PROTAC compound or vehicle control (DMSO) and incubate at 37°C for a defined period to allow for cell entry and target binding.[11]
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[11]
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble (folded) protein fraction from the precipitated (unfolded) protein fraction.[21]
-
-
Detection and Analysis:
-
Collect the supernatant containing the soluble protein.
-
Analyze the amount of remaining soluble target protein at each temperature point using Western Blot, ELISA, or mass spectrometry.
-
Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the PROTAC-treated sample compared to the control indicates target engagement and stabilization.[21]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. aragen.com [aragen.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. o2hdiscovery.co [o2hdiscovery.co]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
dealing with steric hindrance in OH-C2-Peg3-nhco-C3-cooh reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges encountered during the synthesis of molecules involving the OH-C2-Peg3-nhco-C3-cooh moiety, with a focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in the amide coupling reaction to form the ...-nhco-C3-cooh bond in the presence of a PEG3 linker?
A1: Low yields are often attributed to steric hindrance from the polyethylene (B3416737) glycol (PEG) chain, which can impede the approach of the amine to the activated carboxylic acid.[1][2][3] The flexible PEG linker can fold back or shield the reactive site, slowing down the reaction rate and allowing side reactions to become more prevalent.[2]
Q2: How does the PEG3 linker in this compound contribute to steric hindrance?
A2: The PEG3 linker, while relatively short, creates a hydrophilic and flexible spacer.[1][4] This flexibility allows it to adopt various conformations in solution, some of which can sterically block the reactive carboxyl group. The repeated ethylene (B1197577) glycol units create a hydrated layer that can also interfere with the close approach of reactants.[2]
Q3: Can the terminal hydroxyl group in OH-C2-Peg3-... interfere with the amide coupling reaction?
A3: Yes, the terminal hydroxyl group can compete with the amine for reaction with the activated carboxylic acid, leading to the formation of an undesired ester byproduct. This is particularly a risk if the reaction conditions are not optimized for chemoselectivity towards the amine.
Q4: What are the most effective coupling reagents for sterically hindered amide bond formation in this context?
A4: For sterically hindered reactions, more potent coupling reagents are often required. While standard carbodiimides like EDC in combination with NHS are common, uronium/aminium-based reagents such as HATU, HBTU, and COMU are generally more effective in overcoming steric hindrance and driving the reaction to completion.[1] These reagents often lead to faster reaction times and higher yields in challenging couplings.
Q5: What is an "orthogonal" protecting group strategy and why is it important for this molecule?
A5: An orthogonal protecting group strategy involves using protecting groups for different functional groups (in this case, the hydroxyl and carboxylic acid) that can be removed under different conditions without affecting each other.[5] This is crucial for the synthesis of this compound to ensure that the hydroxyl group is protected while the carboxylic acid is activated for amide coupling, and then can be selectively deprotected later if needed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficient Activation of Carboxylic Acid | - Use a more powerful coupling reagent like HATU or HBTU instead of EDC/NHS.[1] - Ensure all reagents and solvents are anhydrous, as moisture can quench the activated species. |
| Steric Hindrance from PEG3 Linker | - Increase the reaction temperature (e.g., to 40-50 °C) to provide more energy to overcome the activation barrier, but monitor for side reactions.[1] - Extend the reaction time and monitor progress by LC-MS.[1] | |
| Suboptimal pH | - For EDC/NHS coupling, ensure the activation step is performed at a pH of 4.5-6.0 (e.g., in MES buffer), and the subsequent coupling with the amine is at pH 7.0-8.0 (e.g., in PBS).[6] | |
| Presence of Multiple Products (Byproducts) | Side Reaction with Terminal Hydroxyl Group | - Protect the terminal hydroxyl group with a suitable protecting group (e.g., a silyl (B83357) ether like TBDMS) before the coupling reaction. - Optimize pH control; N-acylation is favored at a pH of 7.0-8.5. |
| Formation of N-acylurea Byproduct (with EDC) | - Ensure a sufficient amount of NHS is used to compete with the EDC-activated intermediate, which is prone to rearrangement. | |
| Di-PEGylation of Target Molecule | - If the amine-containing molecule has multiple carboxylic acid groups, control the stoichiometry by using a limited amount of the PEGylated component. | |
| Difficulty in Product Purification | Product Adhesion to Silica (B1680970) Gel | - If using column chromatography, consider using a different stationary phase like alumina (B75360) or reverse-phase silica. - Add modifiers to the eluent, such as a small amount of methanol (B129727) or triethylamine, to reduce tailing.[1] |
| Poor Solubility of Reactants or Product | - The PEG3 linker generally improves aqueous solubility.[1][4] If using organic solvents, ensure a suitable solvent system is chosen (e.g., DMF, DMSO). |
Data Presentation
| Parameter | Change | Expected Effect on Yield/Rate | Rationale |
| Coupling Reagent | EDC/NHS -> HATU/HBTU | Increase | Uronium/aminium reagents are more reactive and efficient for sterically hindered couplings.[1] |
| Temperature | Increase (e.g., RT to 50°C) | Increase | Provides more kinetic energy to overcome the activation energy barrier imposed by steric hindrance.[1] |
| Reaction Time | Increase | Increase (up to a point) | Allows more time for the sterically hindered reaction to proceed to completion.[1] |
| PEG Chain Length | PEG3 -> PEG6+ | Decrease | Longer PEG chains generally impart greater steric hindrance, potentially reducing reaction rates and yields.[2] |
| pH (Amine Coupling) | 7.0 -> 8.5 | Increase | The nucleophilicity of the primary amine is enhanced in this pH range, favoring the desired reaction. |
| Reactant Concentration | Decrease | Decrease | Lower concentrations can slow down bimolecular reactions. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU for Sterically Hindered Substrates
This protocol is adapted for the coupling of a hydroxyl-PEG-carboxylic acid with an amine-containing molecule, where steric hindrance is a concern.
Materials:
-
OH-C2-PEG3-COOH (or a protected version)
-
Amine-C3-COOH (or a protected version)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the OH-C2-PEG3-COOH (1.0 equivalent) in anhydrous DMF.
-
Addition of Amine and Base: Add the amine-containing molecule (1.1 equivalents) to the solution, followed by DIPEA (2.5 equivalents).
-
Activation and Coupling: In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.[1]
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution to remove unreacted acid and hexafluorophosphate (B91526) byproduct.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide product.
Protocol 2: Orthogonal Protection of the Hydroxyl Group
This protocol outlines a general procedure for protecting the terminal hydroxyl group as a silyl ether before amide coupling.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous DMF
Procedure:
-
Protection Reaction: Dissolve the hydroxyl-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add imidazole (2.5 equivalents) followed by TBDMS-Cl (1.2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the TBDMS-protected product by flash chromatography. This product can now be used in the amide coupling reaction (Protocol 1) without interference from the hydroxyl group. The TBDMS group can be removed later under acidic conditions (e.g., with TBAF or acetic acid).
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. Computational and experimental study of the effect of PEG in the preparation of damascenone-imprinted xerogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic interactions at site II during energy coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
troubleshooting low yield in NHS ester activation of OH-C2-Peg3-nhco-C3-cooh
Technical Support Center: NHS Ester Activation
This guide provides in-depth troubleshooting for low yield in the N-hydroxysuccinimide (NHS) ester activation of OH-C2-Peg3-nhco-C3-cooh, a molecule featuring a terminal carboxylic acid, a PEG linker, and a hydroxyl group.
Troubleshooting Guide
This section addresses specific issues that can lead to poor yields during the activation of your PEGylated carboxylic acid.
Q: My NHS ester activation of this compound is resulting in a very low yield. What are the most common causes?
A: Low yield is a frequent challenge in EDC/NHS chemistry, often stemming from several key factors. Systematically evaluating your reaction conditions against the points below can help identify the root cause.
-
Reagent Quality and Handling:
-
Moisture Contamination: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS are highly sensitive to moisture. Water will hydrolyze EDC and the active O-acylisourea intermediate, halting the reaction. Always use fresh, high-quality EDC and NHS from a sealed container, preferably stored in a desiccator. Equilibrate reagents to room temperature before opening to prevent condensation.[1]
-
Solvent Purity: Use anhydrous (dry) aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Dichloromethane (DCM).[2] DMF can degrade over time to form dimethylamine, which will consume the NHS ester you are trying to produce.[3][4] Use only high-purity, amine-free DMF.
-
-
Reaction pH:
-
Activation pH (Step 1): The initial activation of the carboxylic acid with EDC is most efficient under slightly acidic conditions, typically pH 4.5-6.0.[1][2][5][6][7] This protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.
-
NHS Ester Stability: The resulting NHS ester is susceptible to hydrolysis, a reaction that is significantly accelerated at high pH.[8][9][10] For example, the half-life of an NHS ester can drop from several hours at pH 7 to just 10 minutes at pH 8.6.[8][9] Therefore, maintaining the pH in the 4.5-6.0 range during activation is critical.
-
-
Side Reactions:
-
N-acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[11][12] This side reaction is a common cause of low yield. Using NHS helps to minimize this by rapidly converting the intermediate to a more stable NHS ester.[12] The use of solvents with a low dielectric constant, such as DCM or chloroform, can also reduce N-acylurea formation.[11][13]
-
Reaction with the Hydroxyl Group: Although less reactive than a primary amine, the terminal hydroxyl group on your molecule could potentially react with the activated carboxylic acid, leading to self-polymerization or intramolecular cyclization, especially if reaction times are prolonged or a strong base is used. While this is less common under standard EDC/NHS conditions, it remains a possibility.
-
-
Stoichiometry and Concentration:
-
Reagent Ratios: Using an insufficient excess of EDC and NHS can lead to incomplete activation. Start with a molar excess of both reagents relative to the carboxylic acid. See the data table below for recommended ratios.
-
Reactant Concentration: Very dilute reaction conditions can slow the desired reaction, allowing competing side reactions like hydrolysis to dominate. If possible, increase the concentration of your starting material.
-
Q: I see a white precipitate forming during my reaction. What is it?
A: The white precipitate is most likely the urea (B33335) byproduct formed from the reacted EDC. If you are using Dicyclohexylcarbodiimide (DCC), the resulting dicyclohexylurea (DCU) is notoriously insoluble in most organic solvents and is expected to precipitate.[12][14] If you are using the water-soluble EDC, the corresponding ethyl-dimethylaminopropyl urea is typically soluble. However, formation of the N-acylurea byproduct can also sometimes result in a precipitate. The urea byproduct can usually be removed by filtration.[14]
Q: How can I confirm that my starting material is consumed and the NHS ester has formed?
A: Monitoring the reaction is crucial. The most common method is Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture over time against a standard of your starting material (this compound). The activated NHS ester should have a different Rf value (typically higher, being less polar) than the starting carboxylic acid. Disappearance of the starting material spot indicates consumption.
-
LC-MS: This provides more definitive evidence. You can monitor the disappearance of the mass peak corresponding to your starting material and the appearance of a new peak corresponding to the mass of the NHS ester product.
Frequently Asked Questions (FAQs)
Q: What is the optimal molar ratio of EDC and NHS?
A: A common starting point is to use a slight excess of both coupling reagents. See the table below for typical ranges. Optimization may be required for your specific molecule.
Q: What is the best solvent for this reaction?
A: Anhydrous polar aprotic solvents are preferred. High-purity, amine-free DMF and DMSO are excellent choices for dissolving PEGylated molecules.[2] DCM is also a good option and may help minimize certain side reactions.[13]
Q: How long should the activation reaction run?
A: Activation is typically rapid, often proceeding for 15 minutes to 4 hours at room temperature.[1][2][8] It is best to monitor the reaction by TLC or LC-MS to determine the optimal time and avoid degradation of the product.
Q: Should I be concerned about the free hydroxyl group on my molecule?
A: Under standard EDC/NHS conditions (mildly acidic pH, room temperature), the carboxylic acid is significantly more reactive than the hydroxyl group. The risk of side reactions involving the -OH group is relatively low but not zero. If you suspect it is interfering, you may need to use a protecting group strategy for the hydroxyl group, though this adds complexity to the synthesis.
Data Presentation
Table 1: Recommended Reaction Parameters for NHS Ester Activation
| Parameter | Recommended Value | Rationale & Notes |
| Solvent | Anhydrous DMF, DMSO, DCM | Ensures solubility and prevents hydrolysis of reagents. DMF must be amine-free.[2][3] |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of carboxyl activation by EDC.[1][6][7] |
| Molar Ratio (EDC : Acid) | 1.1 - 2.0 : 1 | A slight excess ensures the carboxylic acid is fully activated.[2] |
| Molar Ratio (NHS : Acid) | 1.1 - 2.0 : 1 | Suppresses N-acylurea side reaction and converts the O-acylisourea to a more stable intermediate.[2] |
| Temperature | 0°C to Room Temperature | Room temperature is common. Running the reaction at 4°C can help minimize hydrolysis if it proves to be a major issue.[8] |
| Reaction Time | 15 min - 4 hours | Activation is usually fast. Monitor by TLC or LC-MS to avoid product degradation from prolonged reaction times.[1] |
Experimental Protocols
Protocol: NHS Ester Activation of this compound
This protocol provides a general procedure. Molar amounts should be calculated based on the starting quantity of your specific PEGylated acid.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Reaction vessel (round-bottom flask)
Procedure:
-
Preparation: Dry the reaction vessel under vacuum or with heat. Allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Dissolve this compound (1 equivalent) in the minimum required volume of anhydrous solvent.
-
Reagent Addition: In a separate vial, weigh out NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents). Add the solid NHS and EDC-HCl to the stirred solution of the carboxylic acid.[1]
-
Reaction: Allow the mixture to stir at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC or LC-MS. The reaction is complete when the starting carboxylic acid is no longer detectable.[1]
-
Use: The resulting NHS ester solution is sensitive to hydrolysis and is typically used immediately in the next step (e.g., conjugation to an amine) without purification. If necessary, the urea byproduct can be removed by filtration.
Visualizations
Chemical Pathway
The following diagram illustrates the intended reaction pathway for NHS ester activation and highlights the primary competing side reactions.
Caption: Reaction scheme for EDC/NHS activation and key side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve the issue of low activation yield.
Caption: A logical workflow for troubleshooting low NHS ester activation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. encapsula.com [encapsula.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Carbodiimide - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. thieme-connect.com [thieme-connect.com]
Technical Support Center: OH-C2-Peg3-NHCO-C3-COOH Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conjugation of OH-C2-Peg3-NHCO-C3-COOH to amine-containing molecules. The efficiency of this conjugation, which relies on the formation of a stable amide bond, is critically dependent on the reaction buffer pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating an NHS ester-activated molecule like this compound to a primary amine?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is typically between 7.2 and 8.5.[1][2][3] A pH of around 8.3 to 8.5 is often recommended as a starting point for many protein and peptide labeling experiments.[4][5][6] This pH range provides the best balance between the reactivity of the target amine groups and the stability of the NHS ester.[5]
Q2: How does buffer pH influence the conjugation reaction?
The pH of the reaction buffer is a critical parameter that governs two competing reactions:
-
Amine Reactivity: For the conjugation to occur, the primary amine on the target molecule must be in a deprotonated, nucleophilic state (-NH2). At a pH below the pKa of the amine (for the lysine (B10760008) side chain, this is typically around 10.5), the amine group is predominantly protonated (-NH3+), making it unreactive towards the NHS ester.[7] As the pH increases, more of the amine is deprotonated, increasing the reaction rate.[7][8]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation.[5][7] The rate of this hydrolysis reaction increases significantly with higher pH.[5][7][9] At a pH above 9.0, the hydrolysis of the NHS ester can become so rapid that it outcompetes the desired conjugation reaction, leading to low efficiency.[5]
Therefore, the ideal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[7]
Q3: What type of buffer should I use for the conjugation reaction?
It is crucial to use an amine-free buffer, as buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.[1][2][10][11] Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
Sodium phosphate (B84403) buffer[4][7]
A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at a pH of 8.3-8.5 is a common starting point.[4][7]
Q4: How does temperature affect the conjugation reaction?
The reaction can be performed at room temperature or at 4°C.[1][2] Lowering the temperature can help to decrease the rate of NHS ester hydrolysis, which is particularly important at higher pH values.[1][2][9] For example, the half-life of an NHS ester at pH 8.6 is about 10 minutes at 4°C, which is significantly longer than it would be at room temperature.[1][2][9]
Q5: How can I stop or "quench" the conjugation reaction?
To stop the reaction, you can add a buffer containing primary amines, such as Tris or glycine.[1][2][11] These primary amines will react with any remaining unreacted NHS ester, preventing further conjugation with your target molecule.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low yield of conjugated product | Reaction pH is not optimal. | Ensure the buffer pH is within the recommended range of 7.2-8.5.[1][2][3][11] Consider performing a pH optimization experiment to find the ideal pH for your specific molecules. |
| Buffer contains primary amines (e.g., Tris). | Use an amine-free buffer such as PBS, sodium bicarbonate, sodium phosphate, HEPES, or borate.[1][2][4][7][10][11] | |
| This compound (NHS ester) is hydrolyzed/inactive. | Prepare the NHS ester solution immediately before use.[11] If the reaction is performed at a higher pH, consider lowering the temperature to 4°C to reduce the rate of hydrolysis.[1][2][9] | |
| Concentration of reactants is too low. | For optimal results, the concentration of the protein or other amine-containing molecule should be at least 2 mg/mL.[10] | |
| Excessive aggregation or polymerization of the target molecule | Crosslinker (NHS ester) concentration is too high. | Perform a titration to find the optimal molar ratio of the NHS ester to your target molecule. A common starting point is a 20-fold molar excess of the crosslinker.[11] |
| Protein concentration is too high, favoring intermolecular crosslinking. | Reduce the concentration of your target molecule.[11] | |
| Conjugated product appears smeared on an electrophoresis gel | Heterogeneous conjugation products. | Optimize the molar ratio of the NHS ester to the target molecule to control the degree of labeling. |
| Degradation of the target molecule during the experiment. | Add protease inhibitors if you are working with proteins. Ensure the reaction conditions are not too harsh. |
Data Presentation
Table 1: Impact of pH on the Half-life of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 to 5 hours[1][2][9] |
| 8.6 | 4 | 10 minutes[1][2][9] |
Experimental Protocols
General Protocol for Conjugation of this compound to an Amine-Containing Molecule
This protocol provides a general guideline. It is recommended to optimize the conditions for each specific application.
Materials:
-
Amine-containing molecule of interest (e.g., protein, peptide)
-
This compound (as the NHS ester)
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[4][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[7]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving the NHS ester if it is not readily water-soluble[4][7]
-
Desalting column or dialysis equipment for purification[7]
Procedure:
-
Prepare the Amine-Containing Molecule Solution: Dissolve your target molecule in the Reaction Buffer at a concentration of 1-10 mg/mL.[7] Ensure the buffer is free of any primary amines.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound (NHS ester) in a small amount of anhydrous DMF or DMSO.[4][7] Then, add this stock solution to the solution of your target molecule. The final concentration of the organic solvent should be minimized.
-
Incubate the Reaction: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice.[4] The optimal incubation time may need to be determined empirically.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[11] The primary amines in the quenching buffer will react with and consume any excess NHS ester.[11]
-
Purify the Conjugate: Remove excess, unreacted NHS ester and byproducts by using a desalting column or through dialysis.[4][7]
Visualizations
Caption: Experimental workflow for the conjugation of an NHS ester to an amine-containing molecule.
Caption: The impact of buffer pH on the competing reactions in NHS ester-amine conjugation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - UZ [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of OH-C2-Peg3-nhco-C3-cooh
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the hetero-bifunctional PEG linker, OH-C2-Peg3-nhco-C3-cooh. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically involves the amide coupling of a mono-protected, hetero-bifunctional PEG derivative, specifically 1-amino-11-hydroxy-3,6,9-trioxaundecane (H₂N-(CH₂)₂-(OCH₂CH₂)₃-OH), with a suitable C3-dicarboxylic acid derivative, such as succinic anhydride (B1165640). The reaction forms an amide bond and leaves a terminal carboxylic acid group. Subsequent purification is necessary to isolate the desired product from byproducts and unreacted starting materials.
Q2: What are the most common byproducts in this synthesis?
The most prevalent byproducts in the EDC/NHS mediated amidation for this synthesis include:
-
N-acylurea: This byproduct is formed by the rearrangement of the O-acylisourea intermediate, which is generated from the reaction of the carboxylic acid with the coupling agent EDC.[1] It is often difficult to remove due to its similar polarity to the desired product.
-
Di-PEGylated Product: This occurs when both carboxylic acid groups of the C3-dicarboxylic acid react with the amino-PEG starting material. This can be minimized by using a molar excess of the dicarboxylic acid or its anhydride.
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of both the amino-PEG alcohol and the dicarboxylic acid in the final product mixture.[1]
Q3: Why is my reaction yield consistently low?
Low yields in this synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: The pH for the amide coupling reaction is critical. Activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-6.0, while the coupling to the amine is more efficient at a pH of 7.2-8.0.[2]
-
Quality of Reagents: The use of high-purity starting materials is crucial. The amino-PEG reagent should be stored under inert gas and refrigerated to prevent oxidation. Coupling agents like EDC and NHS are sensitive to hydrolysis and fresh bottles should be used.[1]
-
Moisture Contamination: Water can hydrolyze the activated ester intermediate, leading to a lower yield of the desired amide product. Ensure all solvents and reagents are anhydrous.
-
Inefficient Purification: The desired product may be lost during purification steps if the chosen method is not optimal for separating the product from byproducts and starting materials.
Q4: How can I effectively purify the final product?
Purification of PEGylated molecules can be challenging. Common and effective techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the most effective method for purifying PEGylated compounds and separating them from non-PEGylated impurities.[][4] A C18 or C4 column with a water/acetonitrile (B52724) gradient is typically used.[4][5]
-
Size-Exclusion Chromatography (SEC): This technique is useful for removing low molecular weight byproducts and unreacted starting materials.[]
-
Washing/Extraction: If the product is soluble in an organic solvent like dichloromethane (B109758), washing with water or a dilute acid solution can help remove the water-soluble EDC and its urea (B33335) byproduct.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive coupling reagents (EDC/NHS) due to moisture. | Use fresh, anhydrous reagents. Allow reagent vials to warm to room temperature before opening to prevent condensation.[2] |
| Incorrect pH for activation or coupling. | Ensure the activation buffer (e.g., MES) is at pH 4.5-6.0 and the coupling buffer (e.g., PBS) is at pH 7.2-8.0.[2] | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS or MES for the reaction.[2] | |
| Presence of a Major Byproduct with a Higher Molecular Weight | Formation of the di-PEGylated product. | Use a molar excess of the dicarboxylic acid (e.g., 1.5-2 equivalents) relative to the amino-PEG starting material. |
| Difficult to Separate Byproduct with Similar Polarity to Product | Formation of N-acylurea. | Optimize reaction conditions to favor amide bond formation over rearrangement (e.g., by ensuring the amine is readily available after acid activation). Utilize a high-resolution RP-HPLC method for purification. |
| Product Loss During Purification | Inefficient separation by chromatography. | Optimize the HPLC gradient and column type. A shallower gradient may improve resolution. For SEC, ensure the column has the appropriate molecular weight cutoff. |
| Product precipitation. | Ensure the product is fully dissolved in the mobile phase before injection. Adjusting the solvent composition may be necessary. |
Quantitative Data on Byproduct Formation (Illustrative Examples)
The following tables provide illustrative data on how reaction conditions can influence the formation of byproducts. Note: These are representative values and actual results will vary depending on the specific experimental setup.
Table 1: Effect of pH on N-acylurea Formation
| Activation pH | Coupling pH | Desired Product Yield (%) | N-acylurea Byproduct (%) |
| 4.5 | 7.5 | 85 | 10 |
| 5.5 | 7.5 | 70 | 25 |
| 6.5 | 7.5 | 55 | 40 |
| 5.0 | 6.5 | 60 | 35 |
| 5.0 | 8.5 | 80 | 15 |
Table 2: Effect of Molar Ratio of Reactants on Di-PEGylated Byproduct Formation
| Molar Ratio (Succinic Anhydride : Amino-PEG) | Desired Product Yield (%) | Di-PEGylated Byproduct (%) |
| 1:1 | 65 | 30 |
| 1.5:1 | 80 | 15 |
| 2:1 | 88 | 7 |
| 3:1 | 90 | <5 |
Experimental Protocols
Representative Synthesis Protocol for this compound
-
Dissolution of Starting Material: Dissolve 1-amino-11-hydroxy-3,6,9-trioxaundecane (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Succinic Anhydride: Add succinic anhydride (1.2 eq) to the solution and stir at room temperature for 2-4 hours.
-
Activation (if starting with succinic acid): If using succinic acid instead of the anhydride, dissolve succinic acid (1.2 eq) in anhydrous DCM. Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling: To the activated succinic acid solution, add a solution of 1-amino-11-hydroxy-3,6,9-trioxaundecane (1.0 eq) in anhydrous DCM. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with a dilute solution of HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
Protocol for Byproduct Identification by HPLC-MS
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Analysis: Identify the mass-to-charge ratio of the desired product, unreacted starting materials, and potential byproducts (N-acylurea, di-PEGylated product).
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: Mitigating Non-specific Binding of OH-C2-Peg3-nhco-C3-cooh Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding (NSB) issues encountered during experiments with OH-C2-Peg3-nhco-C3-cooh and similar PEGylated conjugates.
Troubleshooting Guide
Non-specific binding (NSB) can lead to inaccurate results by causing false positives and reducing the signal-to-noise ratio. The primary drivers of NSB are hydrophobic and electrostatic interactions between the conjugate and other surfaces or proteins. The following guide provides a systematic approach to troubleshoot and mitigate these issues.
Problem: High background signal or false positives in your assay.
This is often a direct indication of non-specific binding. The following steps can help identify the cause and reduce the background noise.
Step 1: Identify the Nature of the Non-Specific Binding
To choose the most effective mitigation strategy, it's helpful to determine if the NSB is primarily due to hydrophobic or electrostatic interactions. The structure of your conjugate, with its hydrophilic PEG linker, is designed to minimize NSB, but interactions can still occur.
Step 2: Buffer Optimization
Optimizing your buffer composition is a critical first step in reducing NSB.[1][2]
| Parameter | Recommendation | Rationale |
| pH | Adjust the buffer pH to be close to the isoelectric point (pI) of your protein or antibody of interest. | To minimize charge-based interactions with the conjugate or surface.[1][2] |
| Salt Concentration | Increase the ionic strength by adding NaCl (e.g., up to 0.5 M). | The salt ions create a shielding effect that disrupts non-specific electrostatic interactions.[1][2][3] |
Step 3: Employ Blocking Agents
Blocking agents are used to saturate unoccupied binding sites on a surface, preventing the conjugate from binding non-specifically.[4][5]
| Blocking Agent | Typical Concentration | Use Case |
| Bovine Serum Albumin (BSA) | 0.5 - 2 mg/mL or 1% | A common protein-based blocker for a variety of immunoassays.[1][2][3] |
| Non-fat Dry Milk | 1-5% (w/v) | A cost-effective alternative to BSA, but not suitable for assays involving phosphoproteins or biotin.[4] |
| Casein | 1% (w/v) | Similar to non-fat dry milk, effective for blocking. |
| Fish Gelatin | 0.1 - 0.5% (w/v) | Has low cross-reactivity with mammalian antibodies.[4] |
| Polyethylene (B3416737) Glycol (PEG) | 0.1 - 1 mg/mL | Can be used as a synthetic blocking agent, particularly if protein-based blockers interfere with the assay.[4][6] |
Step 4: Add Surfactants to Your Buffer
Non-ionic surfactants are effective at disrupting hydrophobic interactions.[1][2]
| Surfactant | Typical Concentration | Purpose |
| Tween 20 | 0.005% - 0.1% (v/v) | Reduces NSB to surfaces and prevents the analyte from sticking to tubing and container walls.[1][2][3] |
| Triton X-100 | 0.05% - 0.2% (v/v) | Similar to Tween 20, disrupts hydrophobic interactions.[7] |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with my this compound conjugate?
A1: Non-specific binding (NSB) is the attachment of your conjugate to surfaces or molecules other than its intended target.[1] This can be caused by hydrophobic or electrostatic interactions. While the PEG component of your linker is designed to be hydrophilic and reduce NSB, other parts of the conjugate or the molecule it's attached to can still participate in these unwanted interactions.[8][9] NSB is problematic because it can lead to high background signals, reduced sensitivity, and inaccurate quantification in your experiments.[1]
Q2: How does the PEG linker in my conjugate help reduce non-specific binding?
A2: The polyethylene glycol (PEG) portion of your linker is highly hydrophilic. It creates a hydration layer around the conjugate, which acts as a physical barrier to repel other proteins and prevent them from non-specifically adsorbing to surfaces.[10][11] Longer PEG chains can be more effective at reducing NSB.[8][9][12]
Q3: Can I use PEG itself as a blocking agent?
A3: Yes, unmodified polyethylene glycol can be used as a cost-effective blocking agent to prevent non-specific adsorption of biomolecules to plastic surfaces.[6] Adding PEG to your buffer can help saturate surfaces and reduce the non-specific binding of your conjugate.[13]
Q4: My target protein is sensitive to high salt concentrations. What are my other options?
A4: If high salt concentrations are not suitable for your experiment, you can focus on other strategies. Start by optimizing the pH of your buffer.[1][2] Then, experiment with different types of blocking agents, such as BSA or fish gelatin.[4] The addition of a non-ionic surfactant like Tween 20 at a low concentration (e.g., 0.05%) can also be very effective at reducing hydrophobic-driven NSB without significantly altering the ionic strength.[1][2]
Q5: I am still seeing high non-specific binding after trying buffer optimization and blocking agents. What's next?
A5: If you've exhausted standard methods, consider more advanced strategies. One approach is to use a reference channel or a negative control in your experiment. For example, in Surface Plasmon Resonance (SPR), you can use a reference flow cell without the immobilized ligand to measure and subtract the non-specific binding signal.[14] Another strategy could be to pre-incubate your sample with a blocking agent before adding it to your assay system.[15] In some cases, using specialized reagents like Y-shaped PEG has been shown to be more effective at reducing NSB than linear PEG.[10]
Experimental Protocols
Protocol 1: General Assay Buffer Optimization for Reducing NSB
This protocol provides a framework for systematically testing different buffer components to minimize non-specific binding.
Materials:
-
Your this compound conjugate
-
Assay buffer (e.g., PBS, Tris-HCl)
-
Stock solutions of NaCl (e.g., 5 M), BSA (e.g., 10%), and Tween 20 (e.g., 10%)
-
Your experimental setup (e.g., ELISA plate, SPR sensor chip)
Procedure:
-
Establish a Baseline: Run your standard assay protocol to determine the current level of non-specific binding. This will serve as your control.
-
pH Optimization: Prepare a series of buffers with varying pH values around the pI of your target molecule (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0). Run the assay in each buffer to identify the pH that yields the lowest background signal.
-
Salt Concentration Gradient: Using the optimal pH determined in the previous step, prepare buffers with increasing concentrations of NaCl (e.g., 150 mM, 250 mM, 500 mM). Test your assay with these buffers.
-
Addition of Blocking Agents and Surfactants: Based on the best-performing buffer from the previous steps, create new buffer formulations containing a blocking agent (e.g., 1% BSA) and/or a surfactant (e.g., 0.05% Tween 20).
-
Combine Optimized Conditions: Finally, test a buffer that combines the optimal pH, salt concentration, and blocking/surfactant additives to confirm the lowest achievable non-specific binding.
Protocol 2: ELISA Protocol for Minimizing Non-Specific Binding
Materials:
-
ELISA plates
-
Coating buffer
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST: PBS with 0.05% Tween 20)
-
Your conjugate diluted in an optimized assay buffer
-
Detection reagents
Procedure:
-
Coating: Coat the ELISA plate with your capture antibody or antigen in coating buffer. Incubate as required.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for at least 1-2 hours at room temperature or overnight at 4°C. This step is crucial for saturating non-specific binding sites on the plate.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add your samples and your this compound conjugate, diluted in an optimized assay buffer (containing appropriate salt and surfactant concentrations), to the wells. Incubate as required.
-
Washing: Wash the plate five times with wash buffer. Increasing the number of washes can help remove loosely bound, non-specific conjugates.
-
Detection: Add the detection reagents and proceed with the final steps of your ELISA protocol.
Visualizations
Caption: A workflow for troubleshooting non-specific binding.
Caption: Causes and mitigation strategies for non-specific binding.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 4. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 5. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reducing Non-Specific Binding [reichertspr.com]
- 14. Non-specific binding - SPRpages [sprpages.nl]
- 15. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: OH-C2-Peg3-nhco-C3-cooh vs. Longer PEG Chains
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of their therapeutic success, with the linker component playing a pivotal role in dictating efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the short, hybrid linker OH-C2-Peg3-nhco-C3-cooh and longer polyethylene (B3416737) glycol (PEG) linkers in the context of PROTAC development. This analysis is supported by a synthesis of experimental data from literature and detailed experimental protocols to inform rational PROTAC design.
The Critical Role of the Linker in PROTAC Function
A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] The linker is not a mere spacer; its length, flexibility, and chemical composition are critical for achieving the optimal spatial arrangement for this ternary complex formation. An improperly designed linker can lead to steric hindrance, preventing the formation of a productive complex, while an excessively long or flexible linker might result in a decrease in effective concentration and inefficient ubiquitination.[3]
Structural and Functional Overview
This compound is a heterobifunctional linker characterized by a short chain composed of a three-unit PEG moiety combined with aliphatic carbon spacers and an amide group. This structure imparts a degree of hydrophilicity and flexibility. In contrast, longer PEG linkers consist of extended chains of repeating ethylene (B1197577) glycol units, significantly increasing the overall length and hydrophilicity of the PROTAC molecule.
Head-to-Head Comparison: Key Performance Parameters
The length of the linker is a critical design element that can dramatically alter the physicochemical and biological properties of a PROTAC.
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance. While direct experimental data for this compound is not available in the public domain, we can infer its likely performance characteristics based on its structure and the established principles of linker design.
Table 1: Impact of PEG Linker Length on PROTAC-Mediated Degradation of ERα
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| 12 | >1000 | <20 | [4] |
| 16 | 1-10 | >90 | [4] |
| 20 | 10-100 | ~70 | [4] |
Table 2: Influence of PEG Linker Length on BTK Degradation
| Linker | DC50 (nM) | Dmax (%) | Reference |
| Short (e.g., 2 PEG units) | >100 | <50 | [5] |
| Long (e.g., ≥ 4 PEG units) | <10 | >90 | [5] |
Table 3: Effect of Linker Length on TBK1 Degradation
| Linker Length (atoms) | Degradation Activity | Reference |
| < 12 | No apparent activity | [3] |
| > 12 | Robust degradation | [3] |
Based on these general trends, a short linker like this compound might be optimal for specific target-E3 ligase pairs where proximity is key and a more rigid conformation is favorable. However, for other pairs, a longer PEG linker may be necessary to span the distance between the two proteins and enable productive ternary complex formation.
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: General workflow of PROTAC-mediated protein degradation.[4]
Logical Relationship: Short vs. Long PEG Linkers
Caption: Key property comparison between short and long PEG linkers.
Experimental Workflow: PROTAC Evaluation
Caption: Experimental workflow for evaluating PROTAC efficacy.[4]
Experimental Protocols
Protocol 1: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing the degradation of the target protein via Western blot.[6]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, α-tubulin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the PROTAC for the desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: In-Cell Target Engagement Assay (NanoBRET™)
This assay measures the engagement of a PROTAC with its target protein inside living cells.[7][8]
Materials:
-
Cells engineered to express the target protein fused to NanoLuc® luciferase and a fluorescent energy acceptor (e.g., HaloTag® ligand).
-
PROTAC of interest.
-
NanoBRET™ tracer.
-
NanoBRET™ Nano-Glo® Substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
White, opaque 96-well or 384-well plates.
-
Luminometer capable of measuring donor and acceptor emission wavelengths.
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the engineered cells in Opti-MEM®.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cell suspension.
-
Seed the cells into the assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Add the diluted PROTAC or vehicle control to the wells.
-
Add the NanoBRET™ tracer to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a time determined by the binding kinetics (typically 2-4 hours).
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution.
-
Add the substrate to all wells.
-
Read the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) wavelengths within 10 minutes.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer from the target protein.
-
Protocol 3: Cell Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a non-cell-based assay that predicts passive membrane permeability.[9]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution).
-
Donor plate and acceptor plate.
-
PROTAC solutions in a suitable buffer (e.g., PBS).
-
UV-Vis spectrophotometer or LC-MS for concentration analysis.
Procedure:
-
Preparation:
-
Add the lipid solution to the filter of the donor plate and allow the solvent to evaporate, forming an artificial membrane.
-
Fill the acceptor plate wells with buffer.
-
Add the PROTAC solutions to the donor plate wells.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Analysis:
-
After incubation, separate the plates.
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
-
Calculation of Permeability Coefficient (Pe):
-
The permeability coefficient is calculated using a formula that takes into account the concentrations in the donor and acceptor compartments, the volume of the wells, the area of the membrane, and the incubation time.
-
Conclusion
The choice of linker is a critical decision in the design of a potent and effective PROTAC. While longer PEG linkers offer advantages in terms of hydrophilicity and the ability to span larger distances between the target protein and E3 ligase, shorter linkers like this compound may provide benefits in terms of cell permeability and conformational rigidity, which can be advantageous for certain target-E3 ligase pairs. The optimal linker length is highly dependent on the specific biological system and must be determined empirically. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker strategies to identify the optimal PROTAC candidate for a given therapeutic application.
References
- 1. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Bifunctional Linkers in Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, the bifunctional linker connecting a targeting moiety to a payload is a critical component that dictates the efficacy, stability, and overall success of a drug conjugate. This guide provides an objective comparison of a hydrophilic, PEGylated linker, exemplified by structures similar to OH-C2-Peg3-nhco-C3-cooh, against other prevalent linker classes used in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The information presented herein is supported by a summary of experimental data and detailed methodologies to inform rational linker selection in drug development.
Introduction to Bifunctional Linkers
Bifunctional linkers are broadly classified based on their release mechanisms (cleavable vs. non-cleavable) and their physicochemical properties (hydrophilic vs. hydrophobic). The choice of linker significantly impacts the Drug-to-Antibody Ratio (DAR) in ADCs, the formation of a stable ternary complex in PROTACs, and the pharmacokinetic and pharmacodynamic profiles of the entire conjugate.[1][2]
This compound represents a class of hydrophilic, PEGylated linkers. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic properties of the conjugate.[3][4][5] Such linkers are often employed to counteract the hydrophobicity of the payload and improve the overall developability of the therapeutic.
Comparative Performance of Bifunctional Linkers
The selection of a linker has a direct and profound impact on the performance of a drug conjugate. Key parameters for evaluation include plasma stability, in vitro potency, and in vivo efficacy.
Performance in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker must be stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient payload delivery upon internalization into the target cancer cell.[2]
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Types
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (pM) | Key Findings |
| Protease-Cleavable (PEGylated) | Valine-Citrulline (vc) with PEG | MMAE | HER2+ | 14.3 | Demonstrates potent cytotoxicity; efficacy can be influenced by protease expression levels in tumor cells.[6] |
| Protease-Cleavable | Valine-Alanine (va) | MMAE | HER2+ | Similar to Val-Cit | Comparable in vitro activity to Val-Cit, with potentially lower hydrophobicity.[6] |
| Enzyme-Cleavable | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | Showed higher in vitro potency compared to Val-Cit ADC and T-DM1.[6] |
| Enzyme-Cleavable | Sulfatase-cleavable | MMAE | HER2+ | 61 | Exhibited higher cytotoxicity than a non-cleavable ADC.[6][7] |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable | Generally less potent in direct comparisons with protease-sensitive linkers.[6] |
| Non-Cleavable | Thioether (e.g., SMCC) | DM1 | HER2+ | 609 | Payload is released after lysosomal degradation of the antibody, leading to lower bystander effect but often higher plasma stability.[7][8] |
Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and may not be directly comparable due to different experimental setups.[6]
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker | Clearance Rate (mL/day/kg) | Tolerability in Mice (50 mg/kg dose) |
| PEG2 | High | Not Tolerated |
| PEG4 | High | Not Tolerated |
| PEG8 | Moderate | Tolerated |
| PEG12 | Low | Tolerated |
| PEG24 | Low | Tolerated |
This table illustrates that increasing PEG chain length can decrease the clearance rate and improve the tolerability of ADCs.
Performance in PROTACs
For PROTACs, the linker's length, rigidity, and composition are critical for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ligase, which is essential for efficient protein degradation.[9]
Table 3: Representative Performance of Different PROTAC Linker Classes
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | 16-atom alkyl chain | Estrogen Receptor α (ERα) | von Hippel-Lindau (VHL) | ~20 | >90 |
| PEG | PEG4 | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-10 | >90 |
| Rigid | Piperazine-based | Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | 5-20 | >95 |
DC50: concentration for 50% degradation; Dmax: maximum degradation. Data is representative and compiled from various studies.[10] Studies have shown that for a given PROTAC, there is often an optimal linker length; linkers that are too short or too long can be less effective at inducing protein degradation.[11]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is crucial for understanding the role of bifunctional linkers.
ADC Mechanism of Action: HER2 Signaling Pathway
ADCs targeting receptors like HER2 leverage the receptor-mediated endocytosis pathway to deliver their payload.
Caption: Mechanism of action for a HER2-targeting ADC.
PROTAC Mechanism of Action: Ubiquitin-Proteasome System
PROTACs hijack the cell's natural protein disposal system to degrade specific target proteins.
Caption: PROTAC-mediated degradation via the ubiquitin-proteasome system.[3][12]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and evaluation of bifunctional linkers.
Protocol 1: Amine-Reactive PEG Linker Conjugation to an Antibody
This protocol describes the conjugation of a linker with an N-hydroxysuccinimide (NHS) ester to primary amines (lysine residues) on an antibody.
Materials:
-
Antibody (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-activated PEG linker
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation: Equilibrate the vial of the NHS-activated PEG linker to room temperature before opening to prevent moisture condensation.[13][14]
-
Antibody Preparation: Dissolve 1-10 mg of the antibody in 0.5-2 mL of PBS.
-
Linker Solution: Immediately before use, prepare a 10 mM stock solution of the NHS-PEG linker by dissolving ~5 mg in 1 mL of anhydrous DMSO or DMF. Do not store the stock solution as the NHS-ester moiety readily hydrolyzes.[13][14]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the antibody solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[13][15]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[13][14]
-
Purification: Remove unreacted linker and byproducts by dialysis against PBS or by using a desalting column (e.g., Zeba Spin Desalting Columns).[13]
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
Protocol 2: In Vitro PROTAC-Induced Protein Degradation Assay (Western Blot)
This protocol is for assessing the ability of a PROTAC to degrade a target protein in cultured cells.
Materials:
-
Cell line expressing the target protein of interest (POI)
-
PROTAC stock solution in DMSO
-
Cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment and reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Replace the old medium with the PROTAC-containing medium. Include a vehicle-only (DMSO) control.[16]
-
Incubation: Incubate the cells for a desired time course (e.g., 4, 8, 16, 24 hours).[16]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[16]
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the POI and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate.[16]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation percentage).[16]
-
Conclusion
The selection of a bifunctional linker is a multifaceted decision that involves a trade-off between stability, conjugation efficiency, and the desired biological activity. Hydrophilic PEGylated linkers, such as those structurally related to this compound, offer significant advantages in improving the solubility and pharmacokinetic profiles of drug conjugates. However, the optimal linker chemistry—be it cleavable or non-cleavable, flexible or rigid—is highly dependent on the specific application, the target, and the payload. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to make informed decisions in the design and development of next-generation ADCs and PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. ijcrr.com [ijcrr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide: Unveiling the Advantages of PEG3 Linkers Over Alkyl Chains in PROTACs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how linker composition influences the physicochemical properties and biological activity of Proteolysis Targeting Chimeras (PROTACs).
The linker component of a PROTAC, though often perceived as a simple tether, plays a pivotal role in determining its overall efficacy. The choice between a polyethylene (B3416737) glycol (PEG) linker and a traditional alkyl chain can significantly impact critical drug-like properties, including solubility, cell permeability, and the efficiency of target protein degradation. This guide provides an in-depth comparison of a tri-ethylene glycol (PEG3) linker and a comparable alkyl chain in the context of PROTAC design, supported by experimental data and detailed methodologies.
The PROTAC Mechanism of Action: A Linker's Critical Role
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The linker's length and composition are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
Head-to-Head Comparison: PEG3 Linker vs. Alkyl Chain
The primary advantages of incorporating a PEG3 linker over a simple alkyl chain in a PROTAC molecule are centered on improving its physicochemical properties, which in turn can lead to enhanced biological activity.
Physicochemical Properties
The introduction of ether oxygens in the PEG linker significantly increases the hydrophilicity of the PROTAC molecule compared to a lipophilic alkyl chain. This has a direct and often substantial impact on aqueous solubility.
| Property | PROTAC with Alkyl Linker | PROTAC with PEG3 Linker | Advantage of PEG3 |
| Aqueous Solubility | Generally lower, can lead to precipitation in aqueous buffers and formulation challenges. | Significantly higher due to the hydrophilic nature of the ethylene (B1197577) glycol units.[1] | Improved solubility enhances handling, formulation, and potentially bioavailability.[1][2] |
| Lipophilicity (cLogP) | Higher, which can sometimes aid passive diffusion across cell membranes but may also lead to off-target effects and poor solubility. | Lower, contributing to better solubility and potentially reducing non-specific binding. | A more balanced lipophilicity profile can improve overall drug-like properties. |
| Polar Surface Area (PSA) | Lower | Higher due to the ether oxygens. | While high PSA can sometimes hinder cell permeability, the flexible nature of PEG can mitigate this. |
Biological Performance
The enhanced solubility and altered conformational flexibility of a PEG3-linked PROTAC can translate to improved performance in cellular and biochemical assays.
| Performance Metric | PROTAC with Alkyl Linker | PROTAC with PEG3 Linker | Advantage of PEG3 |
| Cell Permeability | Can be variable. While higher lipophilicity might suggest better passive diffusion, poor solubility can limit the effective concentration at the cell membrane. | The relationship is complex. Increased hydrophilicity can reduce passive permeability, but the flexible PEG chain can adopt conformations that shield polar groups, facilitating membrane traversal.[3] | The "chameleon effect" of flexible PEG linkers can lead to a favorable balance of solubility and permeability.[4] |
| Degradation Efficacy (DC50) | Potency is highly dependent on the formation of a productive ternary complex. | The flexibility of the PEG linker can allow for more optimal positioning of the POI and E3 ligase, potentially leading to a more stable and productive ternary complex and thus a lower DC50 value.[4] | Increased probability of forming a productive ternary complex can lead to higher potency. |
| Maximum Degradation (Dmax) | Can be limited by poor solubility or suboptimal ternary complex formation. | Improved solubility and optimized ternary complex geometry can lead to more complete target protein degradation. | Higher Dmax indicates a more efficient and complete degradation of the target protein. |
| Metabolic Stability | Generally considered to have good metabolic stability. | May be susceptible to oxidative metabolism, though this is dependent on the specific metabolic environment.[1] | While a potential concern, modifications can be made to improve the metabolic stability of PEG linkers. |
Note: The data presented in the tables above is a synthesized representation of general trends observed in PROTAC development. Specific values will vary depending on the target protein, E3 ligase, and the specific cell line used.
Experimental Protocols
To empirically determine the advantages of a PEG3 linker over an alkyl chain, a series of key experiments are performed. The following are detailed methodologies for these critical assays.
Aqueous Solubility Assay
This assay determines the solubility of a PROTAC in an aqueous buffer, which is crucial for its biological activity and formulation.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Dilution: Add the stock solution to a phosphate-buffered saline (PBS) solution to a final concentration that is expected to be above the solubility limit. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Incubate the solution at room temperature with shaking for a defined period (e.g., 24 hours) to allow the solution to reach equilibrium.
-
Separation: Centrifuge the samples at high speed to pellet any undissolved PROTAC.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The measured concentration is the aqueous solubility of the PROTAC.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay used to predict the passive permeability of a compound across the gastrointestinal tract.
Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTAC is dissolved in a buffer at a specific pH and added to the donor wells of the filter plate.
-
Incubation: The donor plate is placed in an acceptor plate containing a buffer solution, and the "sandwich" is incubated for a set period (e.g., 4-16 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:
Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
In Vitro Protein Degradation Assay (Western Blot)
This assay is used to quantify the reduction in the level of the target protein following treatment with a PROTAC.
References
Validating Target Protein Degradation: A Comparative Guide to Western Blot and its Alternatives
For researchers, scientists, and drug development professionals, the accurate validation of target protein degradation is paramount to the success of novel therapeutic strategies like PROteolysis TArgeting Chimeras (PROTACs). This guide provides an objective comparison of Western blot analysis with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that co-opts the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, degraders physically remove the target protein.[1] This necessitates robust and multifaceted validation to confirm on-target degradation and assess potential off-target effects.[1] While Western blotting is a cornerstone technique for this purpose, a variety of orthogonal methods can provide complementary and more quantitative data.[3] This guide will delve into the experimental protocols of Western blot, mass spectrometry, ELISA, and reporter assays, presenting a comparative analysis to inform experimental design.
Comparison of Key Validation Methods
A multi-pronged approach to validating protein degradation provides a higher degree of confidence in the efficacy and specificity of a degrader molecule.[1] The choice of method often depends on the specific experimental question, desired throughput, and available resources.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Western Blot | Immunoassay using antibodies to detect a specific protein separated by size via gel electrophoresis. | Widely accessible, provides visual confirmation of protein size, semi-quantitative.[3][4] | Low throughput, dependent on antibody quality, can be difficult to fully quantify.[5][6] | Relative band intensity, DC50 (half-maximal degradation concentration), Dmax (maximum degradation).[3] |
| Mass Spectrometry (Proteomics) | Identifies and quantifies proteins in a complex sample based on their mass-to-charge ratio. | Unbiased, global proteome coverage, highly quantitative, can identify off-target effects.[2][7][8] | Requires specialized equipment and expertise, complex data analysis.[2][9] | Fold change in protein abundance, identification of all degraded proteins. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Plate-based immunoassay to quantify a specific protein using an enzyme-linked antibody and a measurable substrate. | High throughput, quantitative, highly sensitive.[5][10] | Dependent on specific antibody pairs, may not provide information on protein size.[5] | Protein concentration (e.g., pg/mL or ng/mL). |
| Reporter Assays (e.g., HiBiT/NanoBRET) | Genetically encoded tags (e.g., luciferase fragments) fused to the target protein allow for quantification of protein levels via luminescence or fluorescence.[4][11] | High throughput, real-time measurements in live cells, highly sensitive.[6] | Requires genetic modification of cells, potential for the tag to interfere with protein function.[4] | Luminescence or fluorescence signal intensity, degradation kinetics. |
Signaling Pathway and Experimental Workflow
Understanding the mechanism of targeted protein degradation is crucial for designing and interpreting validation experiments. The following diagrams illustrate the key signaling pathway and a typical Western blot workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for Western blot validation of protein degradation.
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results.
Quantitative Western Blot Protocol
Western blotting remains a fundamental technique to visually and quantitatively assess the degradation of a target protein.[3]
-
Cell Culture and Treatment: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with varying concentrations of the degrader molecule for a predetermined time course. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[12]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration for all samples. Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection and Analysis: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for loading differences.[3][13]
Mass Spectrometry-Based Proteomics Protocol
Mass spectrometry offers an unbiased and comprehensive view of the proteome, enabling the identification of both on-target and off-target effects of a degrader.[8]
-
Sample Preparation: Treat cells with the degrader molecule and a vehicle control. Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (e.g., TMT): For quantitative analysis, label the peptides from each condition with isobaric tags (e.g., Tandem Mass Tags - TMT). This allows for the simultaneous analysis of multiple samples.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will determine the mass-to-charge ratio of the peptides and fragment them to determine their amino acid sequence.[1]
-
Data Analysis: Use specialized software to identify the proteins from the peptide sequences and quantify the relative abundance of each protein across the different samples by comparing the reporter ion intensities from the TMT tags.[8] This analysis will reveal which proteins are significantly downregulated upon treatment with the degrader.
ELISA Protocol
ELISA is a high-throughput method for quantifying the amount of a specific protein in a sample.[10]
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the target protein. Incubate overnight and then wash the plate.
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer.
-
Sample Incubation: Add the cell lysates (at various dilutions) and standards to the wells and incubate. The target protein will be captured by the antibody on the plate. Wash the plate.
-
Detection Antibody Incubation: Add a detection antibody (which binds to a different epitope on the target protein) that is conjugated to an enzyme (e.g., HRP). Incubate and then wash the plate.
-
Substrate Addition and Measurement: Add a substrate that will be converted by the enzyme into a colored or fluorescent product. Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Generate a standard curve from the measurements of the known protein concentrations. Use this curve to determine the concentration of the target protein in the samples.
HiBiT Reporter Assay Protocol
The HiBiT assay is a sensitive, real-time method for quantifying protein levels in live cells.[6]
-
Cell Line Generation: Use CRISPR/Cas9 gene editing to endogenously tag the target protein with the small 11-amino-acid HiBiT peptide. This creates a fusion protein that can be detected by the HiBiT system.[8]
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96- or 384-well plate. Treat the cells with the degrader molecule at various concentrations and for different durations.
-
Lysis and Detection: Lyse the cells and add the LgBiT protein and a furimazine substrate. The LgBiT protein will bind to the HiBiT tag on the target protein, reconstituting a functional NanoLuc luciferase enzyme.
-
Luminescence Measurement: The reconstituted enzyme will catalyze the conversion of the substrate, producing a luminescent signal that is proportional to the amount of HiBiT-tagged protein. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a control (e.g., a viability assay) to account for differences in cell number. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Logical Comparison of Validation Methods
The selection of a validation method is a critical decision in the drug discovery pipeline. The following diagram outlines a logical approach to choosing the most suitable technique.
Caption: Decision tree for selecting a protein degradation validation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
- 7. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degraders | Bruker [bruker.com]
- 10. marinbio.com [marinbio.com]
- 11. Frontiers | Reporter-Based Screens for the Ubiquitin/Proteasome System [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Guide to western blot quantification | Abcam [abcam.com]
Navigating the Stability Landscape: A Comparative Guide to In Vitro Stability Assays for PROTACs Featuring an OH-C2-Peg3-NHCO-C3-COOH Linker
For Researchers, Scientists, and Drug Development Professionals
The in vitro stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential. A PROTAC's ability to resist metabolic degradation directly impacts its intracellular concentration, target engagement, and ultimately, its efficacy in promoting the degradation of a protein of interest. The linker component, which connects the target-binding warhead and the E3 ligase ligand, is often a key site of metabolic vulnerability. This guide provides a comparative analysis of the in vitro stability of PROTACs containing a hydrophilic linker composed of a short polyethylene (B3416737) glycol (PEG) chain and an amide bond, specifically the "OH-C2-Peg3-nhco-C3-cooh" moiety, against other common linker classes. This objective comparison, supported by experimental data from peer-reviewed literature, aims to inform the rational design of stable and effective PROTACs.
The Linker's Crucial Role in PROTAC Stability
The linker is not merely a spacer but an active participant in a PROTAC's overall pharmacological profile. Its length, composition, and rigidity influence the formation of a productive ternary complex between the target protein and the E3 ligase. Furthermore, the chemical nature of the linker significantly affects a PROTAC's physicochemical properties, such as solubility and permeability, as well as its susceptibility to metabolic enzymes.
The "this compound" linker combines several features:
-
A PEG element (Peg3): Generally enhances hydrophilicity and solubility. However, the ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to O-dealkylation.
-
An amide bond (-NHCO-): Amide bonds are common in PROTAC linkers but can be liable to hydrolysis by amidases present in plasma and liver microsomes.
-
A terminal carboxylic acid (-COOH): This group can increase polarity and may be a site for phase II conjugation reactions.
-
Hydroxy (-OH) and alkyl components (C2, C3): These can also be sites for oxidative metabolism.
Understanding the metabolic fate of such a linker is crucial for predicting the in vivo performance of the PROTAC.
Comparative In Vitro Stability Data
| PROTAC Linker Type | Representative Structure/Composition | In Vitro System | Half-life (t½, min) | Key Observations & Reference |
| PEG & Amide (Similar to Topic) | PEG-based linker with amide bond | Human Hepatocytes | Variable (e.g., >240 for some, 8.4 for others) | Stability is highly dependent on the overall structure, including the attached ligands. The linker is often the most metabolically liable moiety, with N-dealkylation and amide hydrolysis as common degradation pathways.[1] |
| Alkyl Linker | Straight-chain alkyl | Human Hepatocytes | 18.2 (8-methylene) vs. 135 (4-methylene) | Longer, more flexible alkyl linkers can be more susceptible to metabolism. Shorter linkers may exhibit greater steric hindrance at the catalytic site of metabolic enzymes, leading to increased stability.[] |
| Rigid Piperazine (B1678402)/Piperidine (B6355638) Linker | Linker incorporating piperazine or piperidine rings | Human Hepatocytes | Generally >240 | Incorporation of rigid cyclic structures can enhance metabolic stability compared to flexible linear linkers.[1][3] |
| Triazole-Containing Linker | Linker with a triazole ring | Human Hepatocytes | >240 | Triazole-containing PROTACs have shown significantly greater metabolic stability compared to their linear analogues.[1] |
Table 1: Comparative Metabolic Stability of PROTACs with Different Linker Architectures.
| In Vitro Assay | Purpose | Key Enzymes Involved | Typical Endpoint |
| Human Liver Microsomes (HLM) Stability | To assess phase I metabolic stability. | Cytochrome P450s (CYPs) | Parent compound depletion over time (Half-life, t½) |
| Plasma Stability | To evaluate stability against plasma enzymes. | Esterases, Amidases | Parent compound depletion over time (Half-life, t½) |
| Hepatocyte Stability | To assess both phase I and phase II metabolism in a more complete system. | CYPs, UGTs, SULTs, etc. | Parent compound depletion over time (Half-life, t½) and metabolite identification. |
Table 2: Overview of Common In Vitro Stability Assays for PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC stability. Below are generalized protocols for key in vitro stability assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of phase I metabolic degradation of a PROTAC.
Materials:
-
Test PROTAC
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known high clearance, e.g., verapamil)
-
Negative control (compound with known low clearance, e.g., warfarin)
-
Acetonitrile (B52724) (ACN) with an internal standard for quenching
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM, and the test PROTAC at the desired final concentration. Pre-warm the mixture at 37°C.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube or well containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex and centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC concentration at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression multiplied by -1 gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Protocol 2: In Vitro Stability in Human Plasma
Objective: To assess the hydrolytic stability of a PROTAC in the presence of plasma enzymes.
Materials:
-
Test PROTAC
-
Pooled Human Plasma (with anticoagulant, e.g., heparin)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent.
-
Incubation: Add the test PROTAC to pre-warmed human plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take aliquots of the plasma-PROTAC mixture.
-
Quenching and Sample Preparation: Quench the reaction and precipitate plasma proteins by adding cold acetonitrile with an internal standard. Vortex and centrifuge.
-
LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the parent PROTAC.
-
Data Analysis: Calculate the percentage of the parent PROTAC remaining at each time point compared to the 0-minute time point.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Workflow for In Vitro PROTAC Stability Assay.
Caption: Potential Metabolic Fates of a PROTAC.
Conclusion
The in vitro stability of PROTACs is a multifaceted challenge where the linker plays a central role. For a PROTAC containing an "this compound" linker, researchers should anticipate potential metabolic liabilities at the ether and amide bonds. Comparative data suggests that while PEG-containing linkers can be effective, they may be susceptible to oxidative metabolism. The inclusion of an amide bond introduces a potential site for hydrolysis. Strategies to enhance stability, such as incorporating rigid cyclic moieties (e.g., piperazine, triazole) into the linker, have shown considerable success in improving metabolic half-life.
A systematic approach to evaluating in vitro stability using assays with human liver microsomes, plasma, and hepatocytes is essential. The detailed protocols and workflows provided herein offer a framework for these critical studies. By carefully considering the structure-stability relationship of the linker, drug development professionals can rationally design more robust and efficacious PROTACs for therapeutic applications.
References
Confirming Ternary Complex Formation with a PEG3 Linker: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the formation of a ternary complex is a critical step in the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras). The linker element, particularly the commonly employed polyethylene (B3416737) glycol (PEG) linker, plays a pivotal role in the stability and efficacy of these complexes. This guide provides a comparative analysis of methods to confirm ternary complex formation, with a focus on those utilizing a PEG3 linker, and offers insights into alternative linker strategies.
The formation of a ternary complex, consisting of a target protein, a bifunctional molecule, and a recruiting protein (such as an E3 ubiquitin ligase in the case of PROTACs), is the cornerstone of induced proximity-based therapeutic strategies. The linker connecting the two protein-binding moieties of the bifunctional molecule is not merely a spacer but an active contributor to the thermodynamics and kinetics of ternary complex formation.[1] The length, flexibility, and chemical nature of the linker, such as a PEG3 linker, are critical determinants of the success of the resulting therapeutic agent.[2][3]
The Role and Comparison of Linkers in Ternary Complex Formation
The choice of linker significantly impacts the formation and stability of the ternary complex.[1] While flexible linkers like PEG are a common starting point due to their synthetic accessibility, other options offer distinct advantages.[1]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers (e.g., PEG3) | Hydrophilic, flexible, composed of repeating ethylene (B1197577) glycol units.[4] | Good water solubility, biocompatibility, and allows for chemical modification.[4] The flexibility can help in achieving a productive conformation for the ternary complex.[2] | May have reduced metabolic stability in vivo and can be more challenging to synthesize compared to alkyl linkers.[4] A linker that is too long might not effectively bring the two proteins into proximity.[2][3] |
| Alkyl Chains | Composed of saturated or unsaturated alkyl chains.[1] | Simple, flexible alternative to PEG linkers.[1] | Tend to be hydrophobic, which may limit aqueous solubility and cellular uptake.[4] |
| Rigid Linkers | Incorporate cyclic or aromatic structures.[1] | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[1] Aromatic linkers can enhance non-covalent interactions like π-π stacking.[4] | May introduce steric hindrance if not optimally designed.[2] |
| Click Chemistry Linkers (e.g., Triazole-based) | Formed via click chemistry reactions.[1] | Streamlines the synthesis of PROTAC libraries, accelerating the optimization of linker architecture.[1] Triazole moieties are metabolically stable.[4] | The rigidity of the triazole ring may limit conformational flexibility. |
Experimental Protocols for Confirming Ternary Complex Formation
A multi-faceted approach employing a combination of biophysical and cell-based assays is recommended to robustly confirm and characterize ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic and affinity data.[5][6]
Methodology:
-
Ligand Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.[2]
-
Binary Interaction Analysis: Inject the bifunctional molecule (PROTAC) over the immobilized protein to measure the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the second protein (target protein) over the immobilized E3 ligase. An increase in binding response compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine association rates (kon), dissociation rates (koff), and equilibrium dissociation constants (KD) for both binary and ternary interactions. The cooperativity of the complex can also be calculated.[2][6]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[5][6]
Methodology:
-
Sample Preparation: Prepare solutions of the proteins and the PROTAC in the same buffer to minimize heat of dilution effects.
-
Binary Titrations: Titrate the PROTAC into a solution of either the target protein or the E3 ligase to determine the binary binding affinities.
-
Ternary Titration: Titrate the target protein into a solution containing a pre-formed complex of the E3 ligase and the PROTAC.
-
Data Analysis: Integrate the heat changes from each injection and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[2] This allows for the calculation of Gibbs free energy (ΔG) and entropy (ΔS) of binding.[2][7]
Co-Immunoprecipitation (Co-IP) followed by Western Blot
Co-IP is a classic technique to study protein-protein interactions in a cellular context.[8] A two-step Co-IP can be employed to specifically confirm a ternary complex.[9]
Methodology:
-
Cell Lysis: Lyse cells treated with the PROTAC using a suitable lysis buffer.[1][9]
-
First Immunoprecipitation: Incubate the cell lysate with an antibody targeting one of the proteins in the putative complex (e.g., the target protein).
-
Elution: Elute the immunoprecipitated protein complexes.[9]
-
Second Immunoprecipitation: Use an antibody against the second protein (e.g., the E3 ligase) to immunoprecipitate from the eluate of the first step.[9]
-
Western Blot Analysis: Separate the final immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against all three components of the expected ternary complex.[1][10]
Proximity-Based Assays (e.g., FRET, NanoBRET)
These assays measure the close proximity of two molecules in vitro or in live cells.[5][11]
Methodology (Time-Resolved FRET - TR-FRET):
-
Reagent Preparation: Use purified, tagged versions of the target protein and E3 ligase (e.g., His-tag and GST-tag).[10]
-
Assay Setup: In a microplate, combine the tagged proteins with fluorescently labeled antibodies that specifically recognize the tags (e.g., anti-His-Europium and anti-GST-Allophycocyanin) and varying concentrations of the PROTAC.[10]
-
Incubation: Allow the mixture to incubate to facilitate complex formation.[10]
-
FRET Measurement: Measure the time-resolved FRET signal. An increase in the FRET signal indicates the proximity of the two proteins, confirming ternary complex formation.[10]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these processes, the following diagrams illustrate a general experimental workflow and a PROTAC-mediated signaling pathway.
Caption: General experimental workflow for confirming ternary complex formation.
Caption: PROTAC-mediated protein degradation pathway.
By employing a combination of these robust experimental techniques, researchers can confidently confirm and characterize the formation of ternary complexes facilitated by PEG3 or other linkers, paving the way for the development of effective and highly specific therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation [promega.com]
Assessing the Impact of Linker Composition on PROTAC Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is not solely dictated by the choice of warhead and E3 ligase ligand. The linker connecting these two moieties plays a pivotal role in orchestrating the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful ubiquitination and subsequent degradation of the protein of interest. This guide provides a comparative framework for assessing the impact of a specific linker, OH-C2-Peg3-nhco-C3-cooh , on PROTAC potency, contrasting its features with other commonly employed linker classes. While direct comparative data for this novel linker is emerging, we can infer its potential performance based on established structure-activity relationships of its constituent parts.
The linker in a PROTAC molecule is a critical determinant of its overall efficacy, influencing spatial orientation and binding dynamics between the target protein and the E3 ligase.[1] An optimized linker ensures the proper proximity and interaction necessary for efficient ubiquitination and subsequent degradation of the target protein.[1] Key parameters influenced by the linker include the stability of the ternary complex, degradation efficiency (DC50), and the maximum degradation level (Dmax).[2]
Comparative Analysis of PROTAC Linkers
The selection of a suitable linker is a multi-parameter optimization problem involving considerations of length, rigidity, and solubility. The linker this compound incorporates a polyethylene (B3416737) glycol (PEG) chain, an amide bond, and a terminal carboxylic acid, each contributing to its overall physicochemical properties. PEG linkers are frequently used due to their favorable impact on solubility and their ability to provide flexibility, which can be crucial for adopting a conformation that facilitates ternary complex formation.[2][3]
Below is a comparative table summarizing the expected properties of the this compound linker against common alternatives.
| Linker Type | Representative Structure | Expected DC50 | Expected Dmax | Solubility | Permeability | Key Characteristics |
| PEG-based (e.g., this compound) | HO-(CH2)2-(OCH2CH2)3-NHCO-(CH2)2-COOH | Target Dependent | Target Dependent | High | Moderate | Good aqueous solubility, flexible, can engage in hydrogen bonding.[3] The terminal carboxyl group can be used for further conjugation or may influence cell permeability. |
| Alkyl Chain | -(CH2)n- | Variable | Variable | Low | High | Hydrophobic, can be rigid or flexible depending on length. May lead to poor solubility for the overall PROTAC molecule. |
| Alkynyl/Triazole | -(CH2)n-C≡C-(CH2)m- / Triazole ring | Variable | Variable | Moderate | Moderate | Often introduced via "click chemistry" for modular synthesis. The triazole ring can act as a hydrogen bond acceptor.[4] |
Signaling Pathway: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for any PROTAC, regardless of the linker, is to hijack the cell's ubiquitin-proteasome system (UPS). The following diagram illustrates this general pathway.
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
Experimental Protocols for PROTAC Evaluation
To empirically assess the impact of the this compound linker, a series of biochemical and cellular assays are required. These experiments are designed to quantify the formation of the ternary complex, the subsequent ubiquitination of the target protein, and the ultimate degradation of that protein.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the proximity of the target protein and the E3 ligase in the presence of the PROTAC.
-
Objective: To quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Methodology:
-
Purified target protein and E3 ligase are labeled with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) respectively, often via specific antibodies or protein tags.
-
The labeled proteins are incubated with varying concentrations of the PROTAC.
-
If a ternary complex forms, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
-
The TR-FRET signal is measured using a plate reader, and the data is plotted against PROTAC concentration to determine the cooperativity of complex formation.[5]
-
In Vitro Ubiquitination Assay
This assay directly measures the enzymatic activity of the E3 ligase towards the target protein, as induced by the PROTAC.
-
Objective: To confirm that the PROTAC-induced ternary complex is active and leads to target ubiquitination.
-
Methodology:
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the target protein, the E3 ligase, and the PROTAC in a reaction buffer.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin or anti-target protein antibody. An increase in high molecular weight bands corresponding to the ubiquitinated target indicates a successful reaction.[6]
-
Cellular Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels within a cellular context following PROTAC treatment.
-
Objective: To measure the dose- and time-dependent degradation of the target protein in cells.
-
Methodology:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control. From this data, DC50 (the concentration of PROTAC that induces 50% degradation) and Dmax (the maximum percentage of degradation) can be calculated.[5]
-
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a novel PROTAC linker.
Caption: A streamlined workflow for the synthesis and evaluation of a novel PROTAC.
References
- 1. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
The Linker's Pivotal Role: A Comparative Analysis of PROTACs Synthesized with Different Linkers
For researchers, scientists, and drug development professionals, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) represent a frontier in targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While the choice of ligands determines the target and the recruited E3 ligase, it is the often-underestimated linker that dictates the ultimate success of the PROTAC.
The linker is far from a passive spacer; its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3] Conversely, a suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[4]
This guide provides a comparative analysis of PROTACs synthesized with different linkers, with a focus on the commonly used flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as the increasingly utilized rigid linkers. The information presented herein, supported by experimental data, aims to provide an objective comparison to inform the rational design of next-generation protein degraders.
Data Presentation: A Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures can impact these key performance metrics. It is important to note that direct comparisons across different studies should be made with caution due to variations in target proteins, E3 ligases, and cell lines.
Flexible Linkers: Alkyl vs. PEG
Flexible linkers, predominantly composed of alkyl or PEG chains, are often the initial choice in PROTAC design due to their synthetic accessibility.[2]
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with PEG Linkers of Varying Lengths [5]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
This synthesized data for BRD4-targeting PROTACs, composed of the JQ1 inhibitor and a VHL ligand, illustrates that a PEG5 linker provides the optimal balance for degradation potency in this specific context.[5]
Table 2: Comparative Efficacy of TBK1-Targeting PROTACs with Alkyl/Ether Linkers of Varying Lengths [1]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | Inactive | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
This study on TBK1-targeting PROTACs highlights that a minimum linker length is required for activity, with a 21-atom linker demonstrating the highest potency.[1]
Table 3: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [6]
| Linker Length (atoms) | Relative Degradation (%) |
| 12 | ~50 |
| 16 | >90 |
In the context of ERα degradation, a 16-atom linker proved to be significantly more effective than a 12-atom linker.[6]
Rigid Linkers: Enhancing Potency and Selectivity
Rigid linkers, which often incorporate cyclic or aromatic structures, can pre-organize the PROTAC into a bioactive conformation. This can lead to enhanced ternary complex stability and improved pharmacokinetic properties.[4]
Table 4: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation [1]
| Linker Type | DC50 (nM) |
| Flexible (Alkyl/PEG) | >10 |
| Rigid | < 1 |
This example demonstrates the significant improvement in degradation potency when a rigid linker is employed in an AR-targeting PROTAC.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols.
Western Blotting for Protein Degradation
This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control to determine the percentage of degradation.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation is occurring via the ubiquitin-proteasome system.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
2. Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the POI and its ubiquitinated forms.
3. Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody against ubiquitin to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
Ternary Complex Formation Assay (Fluorescence Polarization)
This biophysical assay can be used to quantify the formation and stability of the POI-PROTAC-E3 ternary complex.
1. Reagents and Instrumentation:
-
Purified recombinant POI and E3 ligase complex.
-
Fluorescently labeled tracer that binds to either the POI or the E3 ligase.
-
A microplate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
-
In a microplate, combine the fluorescent tracer with the protein it binds to (e.g., POI).
-
Add increasing concentrations of the PROTAC to displace the tracer, resulting in a decrease in fluorescence polarization. This allows for the determination of the binary binding affinity of the PROTAC for the POI.
-
To measure ternary complex formation, pre-incubate the PROTAC and the E3 ligase, then add this mixture to the fluorescently labeled POI. An increase in fluorescence polarization indicates the formation of the ternary complex.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Properties of PEG3-Linked PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a critical role in determining the pharmacokinetic (PK) profile of these heterobifunctional molecules. This guide provides an objective comparison of PEG3-linked PROTACs with common alternatives, including longer PEG chains (PEG4), alkyl chains, and rigid linkers, supported by experimental data and detailed methodologies.
The Influence of Linker Composition on PROTAC Pharmacokinetics
The linker is not merely a spacer but an active modulator of a PROTAC's physicochemical properties, influencing its solubility, permeability, metabolic stability, and ultimately, its in vivo exposure and efficacy.[1] The choice of linker can significantly impact key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility and drug-like properties of PROTACs.[2] However, the optimal PEG chain length is a critical consideration, as longer chains can increase molecular weight and polar surface area, potentially hindering cell permeability.[3] Alkyl linkers offer a more hydrophobic alternative, which can improve cell permeability but may lead to reduced solubility and increased metabolic susceptibility.[3][] Rigid linkers, on the other hand, can offer improved metabolic stability and pre-organize the PROTAC molecule into a bioactive conformation, but may require more extensive optimization to achieve suitable permeability and solubility.[1]
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for PROTACs with different linker types. The data presented is a compilation from various studies and aims to provide a comparative overview. It is important to note that direct head-to-head comparisons of PROTACs with different linkers targeting the same protein are limited in publicly available literature. The values presented here are representative examples.
| Linker Type | PROTAC Example | Target | Animal Model | Dose & Route | t1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference |
| Rigid Linker | ARV-110 | Androgen Receptor | Rat | 2 mg/kg IV | 5.31 | 18.27 | 7.91 | 23.83 | [5][6][7] |
| Mouse | 10 mg/kg PO | 5.92 | - | - | 37.89 | [5][6][7] | |||
| PEG Linker | BTK Degrader (MT802) | BTK | Mouse | - | - | - | - | Poor | [8] |
| Modified Linker | BTK Degrader (SJF620) | BTK | Mouse | - | - | - | - | Improved | [8] |
Note: Specific quantitative data for a direct comparison of PEG3 vs. PEG4 vs. alkyl linkers on the same PROTAC scaffold is scarce in the public domain. The table illustrates the type of data required for such a comparison and provides an example of a well-characterized PROTAC with a rigid linker (ARV-110) and a case where linker modification improved pharmacokinetic properties.
Key Experimental Protocols
Accurate evaluation of PROTAC pharmacokinetics relies on robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a PROTAC following intravenous and oral administration in mice.
Methodology:
-
Animal Model: Male CD-1 mice (8-10 weeks old).
-
Dosing:
-
Intravenous (IV): Administer the PROTAC formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) at a dose of 1-2 mg/kg via the tail vein.
-
Oral (PO): Administer the PROTAC formulation via oral gavage at a dose of 10-50 mg/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (approximately 50 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the PROTAC in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the PROTAC.
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the supernatant using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (t1/2, CL, Vd, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC and identify its potential as a substrate for efflux transporters.[9]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[10]
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).[10]
-
Permeability Assessment:
-
Prepare a dosing solution of the PROTAC in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). For poorly soluble compounds, excipients like BSA or Poloxamer 188 may be used.[11]
-
To assess apical to basolateral (A-B) permeability, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
-
To assess basolateral to apical (B-A) permeability, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at specific time points (e.g., 60 and 120 minutes).
-
Quantification: Analyze the concentration of the PROTAC in the collected samples and the initial dosing solution using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.[9]
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To evaluate the susceptibility of a PROTAC to metabolism by liver enzymes.[12][13][14]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing pooled liver microsomes (from human or other species) and the PROTAC in a phosphate (B84403) buffer (pH 7.4).[12][14]
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.[12][14]
-
Time Course Sampling: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).[15]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent PROTAC using LC-MS/MS.
-
Data Analysis:
-
Determine the rate of disappearance of the PROTAC over time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[13]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PROTAC action and evaluation is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate a representative signaling pathway targeted by PROTACs and a general experimental workflow for pharmacokinetic evaluation.
PROTAC-Mediated Degradation and Downstream Signaling
Caption: PROTAC-mediated degradation of a target protein and its effect on downstream signaling.
General Experimental Workflow for PROTAC Pharmacokinetic Evaluation
Caption: A typical experimental workflow for the pharmacokinetic evaluation of PROTACs.
Conclusion
The selection of an appropriate linker is a critical step in the design of PROTACs with favorable pharmacokinetic properties. While PEG3 linkers can offer a good balance of solubility and flexibility, a thorough evaluation against alternatives such as longer PEGs, alkyl chains, and rigid linkers is essential. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically assess the pharmacokinetic profiles of their PROTAC candidates, enabling data-driven decisions to advance the most promising molecules towards clinical development. Further research into the systematic comparison of linker pharmacokinetics will continue to refine the principles of rational PROTAC design.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. purepeg.com [purepeg.com]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. A systematic evaluation of solubility enhancing excipients to enable the generation of permeability data for poorly soluble compounds in Caco-2 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. benchchem.com [benchchem.com]
The Linker's Length: A Decisive Factor in PROTAC Selectivity
A comprehensive guide for researchers on how the length of the linker in Proteolysis Targeting Chimeras (PROTACs) governs selectivity, supported by quantitative data and detailed experimental protocols.
In the realm of targeted protein degradation, the efficacy and precision of PROTACs are critically dependent on the thoughtful design of their three constituent parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. It is increasingly evident that the linker is not merely a passive spacer but an active modulator of the PROTAC's properties, with its length being a paramount determinant of selectivity. An optimally sized linker is essential for the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][2] A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, while an excessively long linker can result in a flexible and unstable ternary complex, leading to inefficient ubiquitination.[2][] This guide provides a comparative analysis of how linker length influences PROTAC selectivity, backed by experimental data.
The Signaling Pathway of PROTAC Action
PROTACs leverage the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. The process is initiated by the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Figure 1: The PROTAC mechanism of action.
Quantitative Comparison of Linker Length and Selectivity
The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on degradation potency and, in some cases, selectivity.
| Target Protein | E3 Ligase | PROTAC Series | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Selectivity Profile | Reference |
| ERα | VHL | Estradiol-based | 9 | 140,000 | - | - | --INVALID-LINK-- |
| 16 | 26,000 | - | - | --INVALID-LINK-- | |||
| >16 | >200,000 | - | - | --INVALID-LINK-- | |||
| EGFR/HER2 | VHL | Lapatinib-based | - | - | - | Degrades both EGFR and HER2 | --INVALID-LINK-- |
| EGFR | VHL | Lapatinib-based | + 1 PEG unit | - | - | Selective for EGFR | --INVALID-LINK-- |
| CRABP-I/II | VHL | Methyl bestatin-based | Shorter PEG linker | - | - | Selective for CRABP-II | --INVALID-LINK-- |
| CRABP-I | VHL | Methyl bestatin-based | Longer PEG linker | - | - | Selective for CRABP-I | --INVALID-LINK-- |
| BTK | CRBN | Ibrutinib-based | 2 PEG units | - | - | Less potent | --INVALID-LINK-- |
| ≥ 4 PEG units | 1-40 | - | More potent | --INVALID-LINK-- | |||
| TBK1 | VHL | TBK1 inhibitor-based | < 12 | No activity | - | - | --INVALID-LINK-- |
| 21 | 3 | 96 | - | --INVALID-LINK-- | |||
| 29 | 292 | 76 | - | --INVALID-LINK-- |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved. The data presented is compiled from different research articles, and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy and selectivity. Below are outlines of key experimental protocols.
Western Blotting for Protein Degradation
This is a standard technique to quantify the reduction in the level of a target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (with different linker lengths) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein levels to the loading control and express them as a percentage relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex in a cellular context.[4]
-
Cell Treatment and Lysis: Treat cells with the PROTAC of interest for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G magnetic beads, overnight at 4°C.
-
Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the bound proteins from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to detect the co-precipitated proteins. An enhanced signal in the presence of the PROTAC indicates ternary complex formation.[4]
Figure 2: Workflow for Co-Immunoprecipitation.
Proteomics-based Selectivity Profiling (e.g., TMT-MS)
Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes, enabling the assessment of PROTAC selectivity across the entire proteome.
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells, digest the proteins into peptides, and label the peptides from each condition with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins. A selective PROTAC will show a significant decrease only in the level of the intended target protein, with minimal changes to other proteins.
The Relationship Between Linker Length and Ternary Complex Formation
The length of the linker is a critical factor that dictates the geometry and stability of the ternary complex. This, in turn, influences the efficiency of ubiquitination and the selectivity of the PROTAC.
Figure 3: Impact of linker length on ternary complex formation.
References
Validating Target Engagement of OH-C2-Peg3-nhco-C3-cooh Based PROTACs: A Comparative Guide
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins rather than just inhibiting their function.[1][2][3][4][5] The efficacy of these heterobifunctional molecules, including those synthesized with an OH-C2-Peg3-nhco-C3-cooh linker, is critically dependent on their ability to engage the target protein and an E3 ubiquitin ligase, forming a productive ternary complex.[6][7][8][9] This guide provides a comparative analysis of key experimental methods to validate the target engagement of these PROTACs, offering supporting data and detailed protocols for researchers in drug development.
The Role of the Linker in PROTAC Function
The linker connecting the target-binding warhead and the E3 ligase ligand is a crucial determinant of a PROTAC's efficacy.[6] The this compound linker falls into the category of polyethylene (B3416737) glycol (PEG)-based linkers. PEG linkers offer flexibility, which can be advantageous in allowing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[10][11] The length and composition of the linker can significantly impact the stability and conformation of this complex, thereby influencing the efficiency of ubiquitination and subsequent degradation of the target protein.[4][11]
Comparative Analysis of Target Engagement Validation Assays
Validating that a PROTAC engages its intended target is a fundamental step in its development.[7][8][12] Several biophysical and cell-based assays are employed to confirm target engagement and quantify the potency of a PROTAC. Below is a comparison of commonly used techniques.
Quantitative Comparison of Target Engagement Assays
The following table summarizes key performance metrics for different assays used to validate PROTAC target engagement. It is important to note that the specific values can vary significantly depending on the target protein, cell line, and the specific PROTAC molecule being tested.
| Assay | Key Parameters | Typical Range | Advantages | Limitations |
| Western Blot | DC50 (Degradation Concentration 50%) Dmax (Maximum Degradation) | 1-1000 nM >80% | Direct measure of protein degradation, widely accessible.[13] | Low throughput, semi-quantitative, antibody dependent.[14] |
| Cellular Thermal Shift Assay (CETSA) | ΔTagg (Change in Aggregation Temperature) EC50 (Effective Concentration 50%) | 1-10 °C Varies | Measures direct target binding in a cellular context.[15][16][17] | Not all proteins exhibit a thermal shift, lower throughput.[16] |
| NanoBRET™/HiBiT Assays | IC50 (Inhibitory Concentration 50%) BRET Ratio | 1-500 nM Varies | High-throughput, real-time kinetics, can measure ternary complex formation.[18][19][20][21][22] | Requires genetic modification of cells, potential for artifacts from tags.[18][19] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is essential for understanding and implementing target engagement studies.
PROTAC Mechanism of Action
Proteolysis-targeting chimeras function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[2][3] The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[4][9] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[2][4][9] The PROTAC is then released to repeat the cycle.[9]
Caption: Mechanism of action for a PROTAC with an this compound linker.
Western Blot Experimental Workflow
Western blotting is a foundational technique to directly measure the reduction in target protein levels following PROTAC treatment.[13][23]
Caption: A typical experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a powerful method to confirm direct binding of the PROTAC to its target protein within the complex environment of a cell.[15][16][17] Ligand binding often stabilizes the target protein, leading to a higher melting temperature.[15][16]
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
NanoBRET™/HiBiT Target Engagement Workflow
NanoBRET™ and HiBiT assays are bioluminescence-based methods that allow for the quantitative measurement of protein engagement in live cells.[18][20][22] These assays are highly sensitive and can be adapted to measure ternary complex formation in real-time.[18][19]
Caption: A simplified workflow for the HiBiT lytic assay to measure protein degradation.
Detailed Experimental Protocols
Western Blot Protocol for Protein Degradation
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the this compound based PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation : Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[23]
-
SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.[13][23]
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[23] Incubate with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[13][23]
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[13][23] Visualize the bands using an ECL substrate and an imaging system.[13][23]
-
Analysis : Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[13]
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment : Treat intact cells with the PROTAC or vehicle control for a defined period.
-
Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]
-
Lysis : Lyse the cells by freeze-thaw cycles.
-
Separation : Centrifuge the lysates at high speed to pellet the aggregated proteins.[17]
-
Quantification : Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein by Western blot or other quantitative methods.[17]
-
Data Analysis : Plot the amount of soluble protein against the temperature to generate a melting curve. Determine the aggregation temperature (Tagg) and calculate the thermal shift (ΔTagg) induced by the PROTAC.[17]
NanoBRET™/HiBiT Lytic Detection of Protein Degradation Protocol
-
Cell Culture : Use a cell line where the target protein is endogenously tagged with HiBiT. Plate the cells in a 96-well plate and allow them to attach.
-
PROTAC Treatment : Treat the cells with a serial dilution of the PROTAC for the desired time.
-
Lysis and Detection : Add Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and substrate, to the wells.
-
Measurement : Shake the plate for a few minutes to ensure complete lysis and signal generation. Measure the luminescence using a plate reader.
-
Analysis : The luminescence signal is proportional to the amount of HiBiT-tagged protein. Plot the signal against the PROTAC concentration to determine the DC50 value.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. selvita.com [selvita.com]
- 15. biorxiv.org [biorxiv.org]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bioconjugation Linkers: OH-C2-Peg3-nhco-C3-cooh vs. SMCC
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs). The linker, which connects a biomolecule to a payload, profoundly influences the stability, solubility, and in vivo performance of the final product. This guide provides an objective comparison of a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker, OH-C2-Peg3-nhco-C3-cooh, and the conventional non-PEGylated crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
This comparison is supported by a summary of performance data and detailed experimental methodologies to assist in making an informed choice for specific bioconjugation needs.
Chemical Properties and Reaction Mechanisms
Both this compound and SMCC are heterobifunctional linkers, meaning they possess two different reactive groups, enabling the sequential conjugation of two different molecules. However, their distinct chemical structures lead to different properties and applications.
This compound is a flexible, hydrophilic linker. Its structure consists of a hydroxyl (-OH) group and a carboxylic acid (-COOH) group at its termini, separated by a polyethylene glycol (PEG) spacer.
-
Carboxylic Acid End: The -COOH group can be activated, typically using carbodiimide (B86325) chemistry (e.g., EDC in the presence of N-hydroxysuccinimide), to form an active ester. This ester readily reacts with primary amines (e.g., lysine (B10760008) residues on an antibody) to form a stable amide bond.[1][2]
-
Hydroxyl End: The -OH group is generally less reactive but can be used for conjugation through various methods, such as esterification or etherification, often requiring specific reaction conditions.[3][4]
The presence of the PEG3 spacer significantly increases the hydrophilicity of this linker.[][6]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used, more hydrophobic crosslinker.[][7]
-
NHS Ester End: The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines at physiological to slightly alkaline pH to form a stable amide bond.[3][7]
-
Maleimide (B117702) End: The maleimide group specifically reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) via a Michael addition reaction to form a stable thioether bond.[3][7]
The cyclohexane (B81311) ring in the SMCC structure provides rigidity and is thought to contribute to the stability of the maleimide group.[7]
Performance Comparison
The choice between a PEGylated linker like this compound and a traditional linker like SMCC can significantly impact the characteristics of the resulting bioconjugate. The following table summarizes key performance parameters, drawing on data from studies comparing PEGylated and non-PEGylated linkers.
| Performance Parameter | This compound (inferred from PEG linkers) | SMCC | Rationale |
| Hydrophilicity | High | Low | The ethylene (B1197577) glycol units in the PEG spacer increase water solubility.[7][8] The cyclohexane and succinimide (B58015) moieties in SMCC are hydrophobic.[8] |
| Tendency for Aggregation | Lower | Higher | The hydrophilic PEG chain can create a hydration shell around the conjugate, masking hydrophobic payloads and reducing the likelihood of aggregation, especially at high drug-to-antibody ratios (DAR).[7][9] |
| In Vitro Plasma Stability | High | Moderate to High | The amide bond formed from the carboxyl group is highly stable. The thioether bond from the maleimide-thiol reaction in SMCC conjugates can be susceptible to a retro-Michael reaction, potentially leading to premature drug release.[8][10] |
| Pharmacokinetics (PK) | Generally Improved | More Rapid Clearance | The hydrophilic nature of PEG linkers tends to reduce non-specific interactions, leading to a longer plasma half-life and lower clearance rates.[7][8] |
| Drug-to-Antibody Ratio (DAR) | May allow for higher DAR with hydrophobic payloads | High DAR can increase aggregation and rapid clearance | By mitigating aggregation, PEG linkers can enable the conjugation of a higher number of hydrophobic drug molecules.[7][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized two-step protocols for using both this compound and SMCC linkers for conjugating a payload to an antibody.
Protocol 1: Two-Step Conjugation using this compound
This protocol involves first reacting the payload with the linker, followed by conjugation to the antibody.
Step A: Activation of the Carboxyl Group of the Linker and Reaction with an Amine-Containing Payload
-
Reagent Preparation:
-
Dissolve the this compound linker in a suitable dry organic solvent (e.g., DMF or DMSO).
-
Prepare a fresh solution of EDC and NHS in an appropriate activation buffer (e.g., MES buffer, pH 5-6).[1]
-
Dissolve the amine-containing payload in a compatible buffer.
-
-
Activation and Conjugation:
-
Add a molar excess of EDC and NHS to the linker solution and incubate for 15-30 minutes at room temperature to activate the carboxyl group.[1]
-
Add the amine-containing payload to the activated linker solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the resulting hydroxyl-PEG-payload conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC) to remove excess reagents.
-
Step B: Conjugation of the Hydroxyl-PEG-Payload to a Carboxyl-Containing Biomolecule (e.g., Antibody)
This step is less common and requires specific activation of the hydroxyl group or the carboxyl groups on the antibody. A more typical approach would involve a linker with a different second reactive group. However, if proceeding with the hydroxyl group:
-
Activation of Hydroxyl Group (Example with Carbonyldiimidazole - CDI):
-
Dissolve the hydroxyl-PEG-payload in a dry aprotic solvent.
-
Add CDI and stir at room temperature.
-
-
Conjugation:
-
Add the antibody to the activated hydroxyl-PEG-payload.
-
Incubate the reaction mixture.
-
-
Purification:
-
Purify the final antibody-payload conjugate using size-exclusion chromatography or dialysis to remove unreacted components.
-
Protocol 2: Two-Step Conjugation using SMCC
This is a standard protocol for conjugating a thiol-containing payload to an antibody via its lysine residues.[11]
Step A: Activation of the Antibody with SMCC
-
Reagent Preparation:
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.
-
Immediately before use, dissolve SMCC in a dry, water-miscible organic solvent like DMSO to a concentration of 10 mM.[11]
-
-
Activation Reaction:
-
Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[11]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted SMCC using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS at pH 7.2). This yields the maleimide-activated antibody.[11]
-
Step B: Conjugation of the Thiol-Containing Payload
-
Payload Preparation:
-
Dissolve the thiol-containing payload in a suitable buffer. If the payload has disulfide bonds, they may need to be reduced using a reducing agent like TCEP, followed by removal of the reducing agent.
-
-
Conjugation Reaction:
-
Immediately mix the maleimide-activated antibody with the thiol-containing payload in a buffer at pH 6.5-7.5.[11] The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add an excess of a thiol-containing compound like cysteine.[11]
-
-
Purification:
-
Purify the final antibody-payload conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove unreacted payload and other small molecules.
-
Visualization of Workflows and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 3. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Quantitative Analysis of Protein Degradation with PROTACs: A Comparative Guide for Researchers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to specifically eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. The efficacy of a PROTAC is not solely dependent on the choice of warhead for the protein of interest (POI) and the E3 ligase ligand; the linker connecting these two moieties plays a critical role in dictating the molecule's overall performance.
This guide provides a comprehensive overview of the quantitative methods used to analyze protein degradation by PROTACs, with a focus on the impact of the linker design. While we will use the OH-C2-Peg3-nhco-C3-cooh linker as a structural example, the principles and methodologies discussed are broadly applicable to the evaluation of any PROTAC molecule.
The Central Role of the PROTAC Linker
The linker in a PROTAC molecule is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's physicochemical properties and biological activity. The linker, such as the example this compound, which features a polyethylene (B3416737) glycol (PEG) component, can significantly influence:
-
Solubility and Cell Permeability: PEG chains are known to enhance the aqueous solubility of PROTACs, a common challenge for these often large and hydrophobic molecules.[1][2][3] This improved solubility can facilitate better handling and formulation. However, the relationship with cell permeability is more complex; while excessive PEGylation can hinder passive diffusion, the flexibility of PEG linkers may allow the molecule to adopt a conformation that shields its polar surface area, aiding membrane traversal.[1]
-
Ternary Complex Formation: The linker's length and flexibility are crucial for the effective formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] An optimal linker configuration correctly orients the two proteins to facilitate efficient ubiquitination of the target.
-
Pharmacokinetics and Metabolism: The chemical nature of the linker can impact the metabolic stability and overall pharmacokinetic profile of the PROTAC molecule.[2]
The this compound linker incorporates a PEG3 moiety, suggesting a design intended to leverage the benefits of PEGylation for improved solubility and potentially favorable ternary complex geometry. The terminal carboxylic acid group (-COOH) could be a handle for further chemical modification or may influence the molecule's overall charge and interactions.
Quantitative Assessment of PROTAC Performance
A thorough evaluation of a PROTAC's efficacy requires a suite of quantitative assays. The data generated from these experiments are essential for comparing different PROTACs and for optimizing their design.
Table 1: Key Quantitative Metrics for PROTAC Evaluation
| Metric | Description | Typical Assay(s) |
| DC50 | The concentration of a PROTAC that induces 50% degradation of the target protein.[5][6] | Western Blot, ELISA, Mass Spectrometry |
| Dmax | The maximal level of protein degradation achievable with a given PROTAC.[5][6][7] | Western Blot, ELISA, Mass Spectrometry |
| Degradation Kinetics | The rate at which the target protein is degraded over time.[8] | Time-course Western Blot or Mass Spectrometry |
| IC50 (Viability) | The concentration of a PROTAC that inhibits cell viability or proliferation by 50%. | MTT, CellTiter-Glo, CCK-8 Assays[9] |
| Ternary Complex Affinity | The binding affinity and stability of the POI-PROTAC-E3 ligase complex. | TR-FRET, FP, Native Mass Spectrometry[10][11] |
| Ubiquitination Levels | The extent of target protein ubiquitination induced by the PROTAC. | Immunoprecipitation-Western Blot, Ubiquitination Assays[10][12] |
Comparative Analysis: The Impact of Linker Composition
While direct experimental data for a PROTAC utilizing the this compound linker is not publicly available, we can draw comparisons based on general principles of linker design, particularly contrasting PEG-based linkers with more rigid alkyl-based linkers.
Table 2: Comparison of PROTACs with Different Linker Types
| Feature | PROTAC with PEG Linker (e.g., containing this compound) | PROTAC with Alkyl Linker | Supporting Rationale |
| Aqueous Solubility | Generally Higher | Generally Lower | The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing hydrophilicity.[1] |
| Cell Permeability | Variable; can be optimized | Can be higher, but prone to aggregation | PEG linkers can adopt folded conformations that mask polar surfaces, aiding permeability.[1] Alkyl linkers are more hydrophobic but may lead to poor solubility.[2] |
| Ternary Complex Flexibility | Higher | Lower | The flexibility of PEG chains may allow for more dynamic and favorable interactions within the ternary complex.[1] |
| Metabolic Stability | Potentially Lower | Generally Higher | PEG chains can be susceptible to metabolism.[2] Alkyl chains are typically more metabolically stable.[2] |
| Potential for Off-Target Effects | May be lower due to improved solubility and reduced aggregation | Can be higher if aggregation occurs | Poorly soluble compounds are more prone to non-specific interactions. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key experiments in PROTAC evaluation.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13]
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[13]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Incubate on ice for 30 minutes with occasional vortexing.[13]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.[13]
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Denature samples by heating at 95-100°C for 5 minutes.[13]
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[6]
-
Mass Spectrometry-Based Proteomics for Global Protein Profiling
Mass spectrometry (MS) offers a powerful and unbiased approach to assess the selectivity of a PROTAC by quantifying changes across the entire proteome.[15][16]
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration around its DC50 and a vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration as described for Western blotting.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis, or use label-free quantification.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantify their abundance.[17]
-
-
Data Analysis:
-
Process the raw MS data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
-
The selectivity of the PROTAC is determined by the specific downregulation of the intended target protein with minimal changes in the levels of other proteins.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing an assessment of the PROTAC's cytotoxic effects.[9]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents by shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in PROTAC research.
Caption: Mechanism of action for a PROTAC molecule.
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifesensors.com [lifesensors.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Bead-Based PROTAC Analysis & Assay Development - CD Bioparticles [cd-bioparticles.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 15. sapient.bio [sapient.bio]
- 16. researchgate.net [researchgate.net]
- 17. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel PROTAC Linker: A Comparative Analysis of OH-C2-Peg3-nhco-C3-cooh Against Established BRD4 Degraders
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy, dictating the formation and stability of the ternary complex. This guide provides a comparative benchmark of a hypothetical PROTAC utilizing the novel OH-C2-Peg3-nhco-C3-cooh linker against the well-documented and widely-used BRD4 degraders, MZ1 and dBET1.
Introduction to PROTAC Technology and the Role of the Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The linker is not merely a spacer; its length, composition, and attachment points are crucial for optimizing degradation potency (DC50) and maximal degradation (Dmax).
The this compound linker possesses a polyethylene (B3416737) glycol (PEG) chain, which is known to enhance the aqueous solubility and cell permeability of PROTACs.[3] The inclusion of amide and carboxylic acid functionalities can also influence the physicochemical properties and conformational flexibility of the resulting PROTAC.
Comparative Performance Analysis
While direct experimental data for a PROTAC containing the this compound linker is not yet publicly available, we can extrapolate its potential performance based on the established structure-activity relationships of similar PROTACs and compare it to the known performance of MZ1 and dBET1.
Table 1: Comparative Performance of BRD4 Degraders
| Feature | MZ1 | dBET1 | Hypothetical PROTAC with this compound Linker |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) | Dependent on the E3 ligase ligand used |
| Target Protein | BRD4 (and other BET family members) | BRD4 (and other BET family members) | BRD4 (assuming a JQ1 warhead) |
| Warhead | JQ1 | JQ1 | JQ1 (hypothetical) |
| Reported DC50 | ~10-30 nM | ~1-10 nM | Predicted to be in the low nanomolar range |
| Key Linker Features | Contains a fluoro-hydroxyproline for VHL binding | Phthalimide-based ligand for CRBN recruitment | PEG3 chain for solubility, amide and carboxyl groups for potential H-bonding and conformational influence. |
| Reported Selectivity | Preferential degradation of BRD4 over BRD2 and BRD3 | Generally considered a pan-BET degrader | Selectivity would be influenced by the final ternary complex conformation. |
Signaling Pathways and Experimental Workflows
The efficacy of a PROTAC is determined by its ability to successfully navigate a series of intracellular events, from cell entry to the final degradation of the target protein.
Caption: General mechanism of action for a PROTAC, leading to the targeted degradation of a protein of interest.
A critical experiment to evaluate the performance of a novel PROTAC is the Western blot, which quantifies the reduction in the target protein levels following treatment.
Caption: A typical workflow for Western blot analysis to assess PROTAC-mediated protein degradation.
Experimental Protocols
Western Blot Analysis of BRD4 Degradation
This protocol outlines the key steps for assessing the degradation of BRD4 in a selected cell line (e.g., HeLa or MDA-MB-231) after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 24 hours).
-
Protein Extraction and Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Quantify the band intensities to determine the relative levels of BRD4 in treated versus control samples. A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.
Conclusion
The this compound linker presents a promising scaffold for the development of novel PROTACs. Its PEG component is anticipated to confer favorable solubility and permeability properties. A hypothetical BRD4-targeting PROTAC constructed with this linker, a JQ1 warhead, and a suitable E3 ligase ligand is predicted to exhibit potent degradation activity in the low nanomolar range, comparable to established degraders like MZ1 and dBET1. Definitive benchmarking will require the synthesis and experimental evaluation of such a PROTAC, with Western blotting serving as a primary assay for quantifying its degradation efficiency. Further studies would also be necessary to determine its selectivity profile and overall therapeutic potential.
References
Assessing the Off-Target Effects of PROTACs: A Comparative Guide for the OH-C2-Peg3-NHCO-C3-COOH Linker
For Researchers, Scientists, and Drug Development Professionals
The specificity of Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic window and overall success. Off-target effects, where the PROTAC induces the degradation of unintended proteins, can lead to cellular toxicity and other adverse events.[1][2] The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, plays a pivotal role in dictating the molecule's efficacy and selectivity.[3] This guide provides a framework for assessing the off-target effects of a hypothetical PROTAC utilizing an OH-C2-Peg3-NHCO-C3-COOH linker, comparing it with common alternative linker strategies. The experimental data presented herein is illustrative, designed to model the outcomes of the described protocols.
The Influence of Linker Composition on PROTAC Selectivity
The linker is not merely a spacer but an active contributor to the PROTAC's biological activity. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.[4] Flexible linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains are most common, with PEG linkers often improving water solubility and cell permeability.[5][6][7][8] However, linker composition can also contribute to off-target effects, for instance, by promoting the degradation of zinc-finger (ZF) transcription factors, a known liability of some pomalidomide-based PROTACs.[3][9][10][11]
This guide will compare our hypothetical PROTAC, designated PROTAC-A , which contains the this compound linker, against two alternatives:
-
PROTAC-B: Featuring a simple PEG4 linker.
-
PROTAC-C: Utilizing a more rigid alkyl chain linker.
Quantitative Assessment of Off-Target Effects
A comprehensive evaluation of off-target protein degradation is best achieved through unbiased, large-scale proteomics.[1][12] The following table summarizes hypothetical quantitative proteomics data from a human cell line (e.g., MCF-7) treated with each PROTAC.
Table 1: Hypothetical Quantitative Proteomics Data for Off-Target Analysis
| Protein | Gene Name | PROTAC-A (Log2 Fold Change vs. Vehicle) | p-value | PROTAC-B (Log2 Fold Change vs. Vehicle) | p-value | PROTAC-C (Log2 Fold Change vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | TGT | -3.5 | <0.001 | -3.2 | <0.001 | -2.8 | <0.001 | No (On-Target) |
| Protein X | ZNF276 | -0.8 | 0.045 | -1.5 | 0.005 | -1.2 | 0.01 | Yes |
| Protein Y | BTF3 | -0.2 | 0.65 | -0.3 | 0.55 | -0.1 | 0.89 | No |
| Protein Z | CDK9 | -1.1 | 0.02 | -0.5 | 0.15 | -0.9 | 0.04 | Yes |
Note: This table is for illustrative purposes only. A significant negative Log2 fold change with a low p-value suggests potential degradation that requires further validation.[13]
Experimental Protocols
A multi-pronged approach is essential for the rigorous identification and validation of potential off-target effects.[13]
Global Proteomics for Unbiased Off-Target Identification
This workflow is the cornerstone for discovering unintended protein degradation.[13][14]
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., MCF-7 for an estrogen receptor-targeting PROTAC) to 70-80% confluency.[13] Treat cells with the PROTACs (e.g., at a predetermined optimal concentration) and a vehicle control (e.g., DMSO). Include a negative control, such as an epimer that doesn't bind the E3 ligase.[13]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.[1][13]
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with tandem mass tags (TMT) for multiplexed, accurate relative quantification.[1][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.[1][13]
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[13]
Orthogonal Validation of Potential Off-Targets
Hits from global proteomics must be validated using targeted methods.[1]
Methodology: Western Blotting
-
Cell Seeding and Treatment: Plate cells and treat with varying concentrations of the PROTACs as described for the proteomics experiment.[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with validated primary antibodies against the potential off-target proteins and a loading control (e.g., GAPDH, β-actin).
-
Analysis: Quantify band intensities and normalize the target protein signal to the loading control to confirm degradation.[16]
Target Engagement Confirmation
The Cellular Thermal Shift Assay (CETSA) can be used to confirm that the PROTAC engages with the identified off-target protein in a cellular context.[1][13]
Methodology:
-
Treatment and Heating: Treat intact cells with the PROTAC. Heat the cells across a range of temperatures.[1]
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.
-
Analysis: The binding of the PROTAC can stabilize a protein, leading to a higher melting temperature. This shift in thermal stability is indicative of target engagement.[1]
Visualizing Workflows and Pathways
Diagrams are provided to illustrate the experimental and biological processes.
Caption: Workflow for Off-Target Protein Identification.
Caption: PROTAC Mechanism of Action and Off-Target Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for OH-C2-Peg3-nhco-C3-cooh: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the chemical compound OH-C2-Peg3-nhco-C3-cooh based on its structural components and established laboratory safety protocols. The information herein is intended to supplement, not replace, the specific instructions provided in the manufacturer's Safety Data Sheet (SDS). Always consult the SDS and your institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.
The compound this compound is a bifunctional molecule featuring a hydroxyl group, a polyethylene (B3416737) glycol (PEG) linker, an amide bond, and a carboxylic acid. The presence of these functional groups necessitates careful handling and disposal as a hazardous chemical waste.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure that all requisite personal protective equipment (PPE) is worn and that all work is conducted within a certified chemical fume hood.[1][2] An accessible safety shower and eyewash station are mandatory.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][2] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[1] |
Step-by-Step Disposal Protocol
The proper disposal of laboratory waste is essential to ensure safety, compliance with regulations, and environmental protection.[3] The following is a generalized protocol for the disposal of this compound.
1. Waste Identification and Classification:
-
This compound should be classified as a hazardous chemical waste.[4] It may be categorized based on its reactivity or toxicity, which will be specified in the SDS.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
2. Waste Segregation and Collection:
-
Collect waste this compound, including any solutions or contaminated materials, in a dedicated and compatible waste container.[3][5]
-
The container must be in good condition, with no leaks or cracks, and must have a secure lid.[4]
-
Solid waste (e.g., contaminated gloves, wipes, weigh boats) should be collected separately from liquid waste.
3. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."[4]
-
The label must include the full chemical name: "this compound". Chemical abbreviations or formulas are generally not acceptable.[4]
-
Include the date of accumulation and any known hazards associated with the material.[3]
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[3][4]
-
Secondary containment should be used to prevent spills.[4]
5. Arranging for Professional Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]
-
Do not dispose of this chemical down the drain or in the regular trash.[4][6]
Table 2: Summary of Disposal Logistics for this compound
| Parameter | Guideline |
| Waste Category | Hazardous Chemical Waste |
| Primary Container | Compatible, sealed, and leak-proof container (e.g., glass bottle for liquids, labeled bag for solids) |
| Labeling | "Hazardous Waste", Full Chemical Name, Accumulation Date, Hazard Information |
| Storage Location | Designated Hazardous Waste Accumulation Area with Secondary Containment |
| Disposal Method | Professional disposal arranged through the institution's EHS department |
| Incompatible Waste Streams | Strong oxidizing agents, strong bases (consult SDS for full list) |
Experimental Workflow and Disposal Decision Points
The following diagram illustrates a typical experimental workflow that might involve a compound like this compound, highlighting the points at which waste is generated and requires proper disposal.
Caption: Experimental workflow leading to the generation of this compound waste.
Chemical Waste Disposal Decision Pathway
The logical steps for ensuring the safe and compliant disposal of any laboratory chemical are outlined in the diagram below.
Caption: Decision-making flowchart for the proper disposal of hazardous chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal [cool.culturalheritage.org]
Safe Handling and Disposal of OH-C2-Peg3-nhco-C3-cooh: A Guide for Laboratory Professionals
This document provides essential safety, handling, and disposal protocols for the bifunctional crosslinker OH-C2-Peg3-nhco-C3-cooh. Designed for researchers, scientists, and drug development professionals, this guide outlines procedural steps to ensure safe laboratory operations and regulatory compliance. The information is compiled from safety data sheets of structurally similar compounds and general laboratory best practices.
Hazard Identification and Risk Assessment
Key Considerations:
-
Contact: Avoid direct contact with skin and eyes.[3]
-
Stability: The product is generally stable under normal operating conditions but should be kept away from strong oxidizing agents.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended equipment based on the specific laboratory task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Solutions) | Safety glasses or chemical safety goggles.[1][4] | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3] | Standard laboratory coat. | Not typically required if handled in a well-ventilated area. |
| Handling Solids/Powders | Chemical safety goggles. | Chemical-resistant gloves.[2] | Laboratory coat. | A dust mask or respirator is recommended if there is a possibility of dust inhalation.[2][3] |
| Spill Cleanup | Chemical safety goggles and face shield.[4] | Inner and outer chemical-resistant gloves.[4] | Chemical-resistant coveralls or apron. | Air-purifying respirator if vapors or dust are generated. |
| Firefighting | Not applicable. | Not applicable. | Full chemical protective clothing.[5] | Self-contained breathing apparatus (SCBA).[1][2] |
Gloves must be inspected before use and disposed of properly after handling the chemical.[2] Always wash and dry hands after work.
Operational and Handling Plan
A systematic approach to handling ensures safety and maintains the integrity of the compound.
3.1. Receiving and Storage
-
Upon receipt, promptly unpack and inspect the container to ensure it is sealed and in good condition.
-
Store the compound in a tightly sealed container, desiccated, at -20°C.[6][7]
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[7]
3.2. Preparation of Stock Solutions Most PEG acid reagents are low-melting solids that can be difficult to weigh accurately.[6][7]
-
To facilitate handling, prepare a stock solution by dissolving the reagent in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[6][7]
-
To minimize exposure to air and moisture, keep the stock solution under an inert gas like argon or nitrogen.[7]
-
Cap the stock solution vial with a septum and use a syringe for dispensing.[7]
-
Store unused stock solutions at -20°C.[6]
3.3. Experimental Use
-
Buffer Selection: When using the carboxylic acid functionality for conjugation, use non-amine-containing buffers (pH 7-9), such as PBS or borate (B1201080) buffers. Buffers containing primary amines (e.g., Tris, glycine) will compete with the desired reaction.[6][7]
-
Ventilation: Always handle the chemical in a well-ventilated area. A local exhaust or a chemical fume hood is preferred.[3]
-
Avoidance: Keep away from sources of ignition and strong oxidants.[1][3]
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps.
| Exposure Type | First Aid Protocol |
| Skin Contact | Wash off immediately with soap and plenty of water.[1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.[1][3] |
Always show the Safety Data Sheet (SDS) for a similar compound to the attending physician.[3]
Spill Response:
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in the table above.
-
Absorb spills of solutions with an inert material (e.g., vermiculite, dry sand) and place it in a designated chemical waste container.[1] For solid spills, sweep up and shovel into a suitable, closed container for disposal.[2]
-
Do not flush the material to the sewer.[1]
Disposal Plan
All waste materials must be treated as hazardous chemical waste.
-
Chemical Waste: Dispose of the compound and any contaminated materials (e.g., gloves, absorbent pads, containers) in a suitable, closed, and properly labeled waste container.[2]
-
Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance.
Chemical Handling Workflow
The following diagram illustrates the complete lifecycle for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of laboratory chemicals.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
